5-Aminoindole
Descripción
Propiedades
IUPAC Name |
1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBIFHNDZBSCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063734 | |
| Record name | 5-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5192-03-0 | |
| Record name | 5-Aminoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5192-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indol-5-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q732PG0Y16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Aminoindole chemical structure and properties
An In-depth Technical Guide to 5-Aminoindole
Introduction
This compound, also known as 1H-indol-5-amine, is a heterocyclic aromatic amine and a derivative of indole (B1671886).[1][2][3] It serves as a crucial building block and intermediate in various fields of chemical synthesis.[1][4] Its unique structure, featuring an amino group attached to the indole core, allows for diverse chemical reactions, making it a valuable compound in medicinal chemistry, drug discovery, and material science.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is structurally an indolamine with an amino group substituted at the 5th position of the indole ring.[3][5] The molecule consists of a bicyclic structure, comprising a fused benzene (B151609) ring and a pyrrole (B145914) ring.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1H-indol-5-amine[3] |
| CAS Number | 5192-03-0[6][7] |
| Molecular Formula | C₈H₈N₂[2][4][6][7] |
| SMILES | C1=CC2=C(C=CN2)C=C1N[3][6] |
| InChI | 1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 |
| InChIKey | ZCBIFHNDZBSCEP-UHFFFAOYSA-N[2] |
| EC Number | 225-977-2[7] |
| MDL Number | MFCD00005679[4][7] |
| PubChem CID | 78867[3][4] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below, providing essential data for handling, storage, and application.
Physical Properties
| Property | Value |
| Molecular Weight | 132.16 g/mol [3][6][7] |
| Appearance | Off-white to gray-brown crystalline powder or crystals[4][5][8] |
| Melting Point | 131-133 °C (decomposes)[5][8] |
| Boiling Point | 190 °C at 6 mmHg (torr)[9][10][11] |
| Solubility | Insoluble in water.[5][12] Soluble in DMSO and Methanol.[5] |
| pKa | 17.39 ± 0.30 (Predicted)[5] |
| LogP (Octanol/Water Partition Coefficient) | 1.268 (Calculated)[13] |
Storage and Stability
This compound is sensitive to air and light.[14] For long-term storage, it should be kept in a dark place under an inert atmosphere (e.g., Nitrogen) at temperatures between 2°C and 8°C.[4][6][15]
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | DMSO-d₆ | 10.6 (1H, brs), 7.11 (1H, d), 7.08 (1H, s), 6.69 (1H, d), 6.49 (1H, s), 6.13 (1H, s), 4.40 (2H, brs)[1][16] |
| ¹³C NMR | DMSO-d₆ | 141.0, 129.8, 128.5, 124.7, 111.8, 111.4, 103.2, 99.6[1] |
Mass Spectrometry
| Technique | Key m/z values |
| Electron Ionization (EI) | 132 (M+), 131, 104[3] |
| Electrospray Ionization (ESI) | [M+H]⁺ = 133.0760 (Theoretical), 133.0755 (Measured)[1] |
Infrared (IR) Spectroscopy
The FT-IR and FT-Raman spectra of this compound have been recorded and analyzed.[17] The NIST Chemistry WebBook provides access to its gas-phase IR spectrum.[2][18]
Experimental Protocols
This compound is primarily synthesized through the reduction of 5-nitroindole (B16589). Several methods have been reported, varying in catalysts, reaction conditions, and yields.
Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of this compound from 5-nitroindole using a supported catalyst and hydrogen gas.
Workflow: Catalytic Hydrogenation of 5-Nitroindole
Methodology:
-
Charge a reaction vessel with 100g of 5-nitroindole.[1]
-
Add 95% ethanol (4 times the amount of 5-nitroindole) and a supported catalyst (10-15% by weight of 5-nitroindole).[1]
-
Seal the reaction vessel and completely replace the internal atmosphere with hydrogen gas.[1]
-
Begin heating and stirring the mixture.[1]
-
Once the temperature reaches 60°C, introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa (optimal pressure is around 1.5 MPa).[1]
-
Maintain the reaction temperature between 70-95°C for 1-2 hours, until the conversion rate reaches 96-99%.[1]
-
After the reaction is complete, separate the catalyst from the reaction mixture. The catalyst can be recovered and reused.[1]
-
The resulting solution contains the this compound product. Further purification can be achieved through standard techniques like crystallization or chromatography.
Synthesis via Reduction with NaBH₄
This method employs sodium borohydride (B1222165) in the presence of a copper complex to reduce 5-nitroindole.
Methodology:
-
In a 15 mL pressure tube, charge a copper complex (0.001 mmol, 1 mol%), 5-nitroindole (0.1 mmol, 1.0 equiv), and sodium borohydride (NaBH₄) (10.0 mmol, 10 equiv) in water (2.0 mL) under an air atmosphere.[19]
-
Seal the vessel and stir the resulting mixture at room temperature.[19]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[19]
-
Upon completion, extract the crude reaction mixture with ether (3 x 2 mL).[19]
-
The product can be analyzed and purified using GC-MS chromatography.[19]
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for analyzing complex mixtures containing this compound.[20]
General Protocol:
-
Column: A core-shell mixed-mode column (e.g., Coresep 100) is effective.[20]
-
Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile (B52724) in water with an acidic modifier like formic acid or trifluoroacetic acid to ensure proper ionization for the cation-exchange mode.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., Methanol or DMSO) to prepare a stock solution, then dilute to an appropriate concentration with the mobile phase.
-
Injection: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the relative area of the main peak.
Applications and Biological Relevance
This compound is a versatile precursor used in the synthesis of a wide range of biologically active molecules and functional materials.[4][15]
Logical Relationship: Applications of this compound
Drug Development
The this compound scaffold is integral to the development of various therapeutic agents. It is a reactant used in the preparation of:
-
Enzyme Inhibitors: Including inhibitors for Protein Kinase C theta (PKCθ), HIV protease, Factor Xa, and receptor tyrosine kinases (RTK) with antiangiogenic effects.[5]
-
Hedgehog Pathway Inhibitors: Used to synthesize molecules that inhibit Gli1-mediated transcription.[5]
-
Antitumoral Agents: Serves as a building block for cytotoxic and antimitotic agents.[5]
-
Smac Mimetics: These molecules bind to the BIR2 domain of the anti-apoptotic protein XIAP.[5]
Research Applications
Beyond drug development, this compound is utilized in:
-
Fluorescent Probes: The indole structure is a common fluorophore, and derivatives are developed for imaging and visualizing biological processes.[4]
-
Biochemical Research: The compound is used to study biochemical pathways and mechanisms, helping to elucidate cellular processes.[4]
-
Chromatography: It can function as a ligand for hydrophobic charge induction chromatography.[5]
Material Science
This compound is explored in the creation of new polymers and materials, where it can enhance properties like thermal stability and conductivity, which are important in electronics.[4]
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 5192-03-0 [chemicalbook.com]
- 6. This compound | 5192-03-0 | FA03582 | Biosynth [biosynth.com]
- 7. This compound 97 5192-03-0 [sigmaaldrich.com]
- 8. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound(5192-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. This compound, 97% | Fisher Scientific [fishersci.ca]
- 13. This compound (CAS 5192-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 15. This compound | 5192-03-0 | A-5645 | Biosynth [biosynth.com]
- 16. This compound(5192-03-0) 1H NMR spectrum [chemicalbook.com]
- 17. Fourier transform infrared and Raman spectral investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound [webbook.nist.gov]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
- 20. helixchrom.com [helixchrom.com]
5-Aminoindole (CAS 5192-03-0): A Technical Guide for Researchers
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoindole (CAS number: 5192-03-0) is a heterocyclic aromatic amine that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indole (B1671886) core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and its pivotal role as a versatile building block in the development of therapeutic agents.
Physicochemical and Safety Data
This compound is a solid at room temperature, typically appearing as grey or brown crystals or powder.[1] It is sparingly soluble in water but soluble in organic solvents like DMSO and methanol.[2] Due to its chemical nature, it is sensitive to air and should be stored in a cool, dark place under an inert atmosphere.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5192-03-0 | [1] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [3][4] |
| Appearance | Grey or Brown Crystalline Powder/Solid | [1][2] |
| Melting Point | 131-133 °C (decomposes) | [2][3] |
| Boiling Point | 190 °C at 6 mmHg | [2] |
| Water Solubility | Insoluble | [1] |
| pKa | 17.39 ± 0.30 (Predicted) | [2] |
| InChI Key | ZCBIFHNDZBSCEP-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC2=C(C=CN2)C=C1N | [1] |
Table 2: Safety and Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | P280, P302+P352, P312, P322, P361, P363, P405, P501 |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |
| H400: Very toxic to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | P273, P391, P501 |
Experimental Protocols
Synthesis of this compound
The most common synthetic route to this compound is the reduction of 5-nitroindole (B16589). Several methods have been reported, with variations in catalysts, reaction conditions, and yields.
Method 1: Catalytic Hydrogenation
This method involves the reduction of 5-nitroindole using hydrogen gas in the presence of a catalyst.
-
Materials: 5-nitroindole, 95% Ethanol (B145695), Supported Catalyst (e.g., Palladium on Carbon), Hydrogen Gas.
-
Procedure:
-
In a high-pressure reaction vessel, add 100g of 5-nitroindole.
-
Add 4 times the volume of 95% ethanol and 10-15% by weight of the supported catalyst.
-
Seal the vessel and replace the internal atmosphere with hydrogen gas.
-
Heat the mixture to 60°C with stirring.
-
Introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa (optimally around 1.5 MPa).
-
Maintain the reaction at 70-95°C for 1-2 hours.
-
Monitor the reaction for the conversion of 5-nitroindole (typically 96-99%).
-
After completion, cool the reaction mixture and carefully filter to separate the catalyst. The catalyst can be reused.
-
The filtrate containing this compound can be further purified by crystallization or chromatography.
-
Method 2: Reduction with Ammonium (B1175870) Formate
This protocol offers an alternative to high-pressure hydrogenation.
-
Materials: 5-nitroindole, Water, Cetyltrimethylammonium bromide, Ammonium formate, O-MoS₂ catalyst, Nitrogen gas.
-
Procedure:
-
To a reaction vessel with magnetic stirring, add 20 mL of water, 0.15 g of cetyltrimethylammonium bromide, 5 mmol of 5-nitroindole, 20 mmol of ammonium formate, and 0.2 g of O-MoS₂ catalyst under a nitrogen atmosphere.
-
Seal the vessel and heat the reaction mixture to 130°C for 6 hours.
-
After the reaction is complete, centrifuge the mixture to separate the solid catalyst.
-
The supernatant can be analyzed by GC-MS and GC to determine the conversion and selectivity.
-
References
A Technical Guide to the Physical Properties of 1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-indol-5-amine (also known as 5-aminoindole) is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, featuring a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, with an amine group substituted at position 5.[1] Its chemical structure is a key building block in medicinal chemistry, serving as an intermediate for the synthesis of a wide range of biologically active compounds.[2][3] This guide provides a comprehensive overview of the known physical and spectral properties of 1H-indol-5-amine, details common experimental protocols for their determination, and presents a logical workflow for its chemical characterization.
Physicochemical and Spectroscopic Data
The quantitative physical and computed properties of 1H-indol-5-amine are summarized below. These values are crucial for its application in synthesis, purification, and formulation.
Table 1: Physical and Chemical Properties of 1H-indol-5-amine
| Property | Value | Source(s) |
| IUPAC Name | 1H-indol-5-amine | [1] |
| Synonyms | This compound, 5-Indolamine | [4] |
| CAS Number | 5192-03-0 | [4][5] |
| Molecular Formula | C₈H₈N₂ | [4][5][6] |
| Molecular Weight | 132.16 g/mol | [4][5] |
| Appearance | Crystals | [4] |
| Melting Point | 131-133 °C (decomposes) | [4] |
| Boiling Point | 190 °C | [5] |
| pKa | Data not available in cited literature |
Table 2: Computed Properties and Spectral Data Summary
| Property / Technique | Data / Expected Characteristics | Source(s) |
| Topological Polar Surface Area (TPSA) | 41.81 Ų | [7] |
| LogP (Computed) | 1.7501 | [7] |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ expected at m/z = 132. | [6] |
| Infrared (IR) Spectroscopy | N-H stretches (2 bands, ~3400-3250 cm⁻¹), N-H bend (~1650-1580 cm⁻¹), C-N stretch (~1335-1250 cm⁻¹). | [6][8] |
| ¹H NMR Spectroscopy | Signals for aromatic protons, pyrrolic protons, and amine (NH₂) protons. The NH proton on the indole (B1671886) ring and the NH₂ protons are exchangeable with D₂O. | [1] |
| ¹³C NMR Spectroscopy | Signals corresponding to the eight unique carbon atoms in the aromatic and heterocyclic rings. | [9] |
| UV-Vis Spectroscopy | Spectral data is available, characteristic of an indole derivative. | [6] |
Experimental Protocols
The following sections describe generalized, standard methodologies for the determination of the key physical properties of a solid aromatic amine like 1H-indol-5-amine.
Synthesis and Purification
A common route for the synthesis of 1H-indol-5-amine involves the reduction of 5-nitroindole (B16589).[2]
-
Protocol: Catalytic Hydrogenation of 5-Nitroindole
-
Reaction Setup: To a solution of 5-nitroindole in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate), a catalytic amount of palladium on carbon (Pd/C, 10%) is added in a pressure-rated reaction vessel.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 MPa).
-
Reaction Execution: The mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) for several hours (e.g., 8-24 h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 1H-indol-5-amine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure compound.[2]
-
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Protocol: Capillary Melting Point
-
Sample Preparation: A small amount of the dry, purified crystalline 1H-indol-5-amine is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported value often includes a note of decomposition if observed.[4]
-
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 1H-indol-5-amine is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). Expected signals include distinct multiplets in the aromatic region (approx. 6.5-7.5 ppm), signals for the protons on the pyrrole ring, a broad singlet for the amine (NH₂) protons, and a broad singlet for the indole N-H proton.[10] To confirm the identity of exchangeable protons (NH and NH₂), a D₂O shake can be performed, which will cause these signals to disappear.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. This will show distinct signals for each of the carbon atoms in the molecule, providing a carbon fingerprint of the structure.[9]
-
-
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is recorded, typically from 4000 to 400 cm⁻¹.
-
Analysis: The spectrum is analyzed for characteristic absorption bands. For 1H-indol-5-amine, key peaks include two N-H stretching bands for the primary amine (~3400-3300 cm⁻¹), an N-H bending vibration (~1620 cm⁻¹), and the aromatic C-N stretching band (~1280 cm⁻¹).[8]
-
-
Protocol: Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas or Liquid Chromatography.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) is used.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For 1H-indol-5-amine, the molecular ion peak [M]⁺ or [M+H]⁺ is expected at an m/z of approximately 132 or 133, respectively.[6]
-
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the synthesis and characterization of 1H-indol-5-amine, ensuring its identity, structure, and purity are confirmed.
Caption: General workflow for synthesis and characterization of 1H-indol-5-amine.
References
- 1. This compound | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5192-03-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-アミノインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 5192-03-0 | FA03582 | Biosynth [biosynth.com]
- 6. This compound [webbook.nist.gov]
- 7. chemscene.com [chemscene.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
5-Aminoindole: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Aminoindole in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide furnishes qualitative solubility information, comparative data for the parent compound indole (B1671886), and detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings. This document is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and pharmaceutical sciences, where this compound serves as a crucial building block.[1][2]
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in a wide range of organic solvents is scarce. Most supplier and safety datasheets describe its solubility in qualitative terms. For instance, this compound is documented as being insoluble in water and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] To provide a useful reference point, the following table includes this qualitative information for this compound alongside quantitative solubility data for its parent compound, indole.
Table 1: Solubility of this compound and Indole in Various Solvents
| Solvent | This compound Solubility | Indole Solubility ( g/100 mL) |
| Water | Insoluble[1] | 0.1 (at room temperature) |
| Methanol | Slightly Soluble[1] | Data not readily available |
| Ethanol | Data not readily available | Soluble |
| Acetone | Data not readily available | Data not readily available |
| Ethyl Acetate | Data not readily available | Soluble |
| Diethyl Ether | Data not readily available | Data not readily available |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | Data not readily available |
| N,N-Dimethylformamide (DMF) | Data not readily available | Data not readily available |
| Chloroform | Data not readily available | Soluble |
| Benzene | Data not readily available | Soluble |
Note: The term "Soluble" for indole indicates a significantly higher solubility than "Slightly soluble" or "Insoluble", though precise quantitative values are not consistently reported across all sources.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following are detailed methodologies for key experiments.
Isothermal Saturation Method
This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful decantation of the supernatant, or filtration using a syringe filter compatible with the solvent (e.g., PTFE), can be employed.
-
Quantification: Accurately measure the concentration of this compound in the clear, saturated solution. This can be achieved using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis.
-
Calculation: The solubility is then calculated and expressed in appropriate units, such as g/100 mL or mol/L.
Gravimetric Analysis
This method is a straightforward approach to determine solubility, particularly when the solute is non-volatile.
Protocol:
-
Sample Preparation: Prepare a saturated solution of this compound in the chosen solvent using the isothermal saturation method described above.
-
Aliquot Collection: Carefully withdraw a precise volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent from the dish. This can be done in a fume hood at room temperature or with gentle heating, depending on the solvent's boiling point and the stability of this compound.
-
Drying: Once the solvent has evaporated, place the evaporating dish in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Weighing: Accurately weigh the evaporating dish containing the dried this compound residue.
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty dish from the final weight to determine the mass of the dissolved this compound in the known volume of the solvent.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.
Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase or a solvent miscible with it).
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the test solvent using the isothermal saturation method.
-
Sample Dilution: After separating the saturated solution from the excess solid, dilute a known volume of the supernatant with the mobile phase to a concentration that falls within the range of the standard curve.
-
HPLC Analysis: Inject the prepared standard solutions and the diluted sample onto the HPLC system. A typical reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often suitable for aromatic amines. Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
Solubility Calculation: Calculate the original concentration of this compound in the saturated solution by taking the dilution factor into account.
Synthesis and Purification Workflow
This compound is commonly synthesized via the reduction of 5-nitroindole. The following workflow outlines the key steps in this process.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
While direct quantitative solubility data for this compound in a broad range of organic solvents remains elusive in readily available literature, this guide provides the essential qualitative information and comparative data to inform researchers. The detailed experimental protocols furnished herein offer a robust framework for determining precise solubility values tailored to specific research needs. The provided synthesis and purification workflow offers a clear visual representation of the production of this important chemical intermediate. As the applications of this compound in drug discovery and materials science continue to expand, it is anticipated that more comprehensive physicochemical data, including its solubility profile, will become available.
References
A Technical Guide to the Spectroscopic Analysis of 5-Aminoindole
This guide provides an in-depth overview of the spectroscopic data for 5-Aminoindole, a crucial building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Spectroscopic Data
The structural elucidation of this compound (C₈H₈N₂) is critically supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not fully available in a quantitative table format in search results. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| Specific peak assignments are not fully detailed in search results. |
Note: NMR spectra are solvent-dependent. The ¹³C NMR data referenced was obtained at 400 MHz in DMSO-d6[1].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to N-H, C-H, and aromatic C=C bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3400 - 3200 | N-H stretching (amine and indole) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1625 - 1430 | Aromatic C=C ring stretching |
| 1294 | C-N stretching |
Note: The IR spectrum of this compound has been recorded using techniques such as KBr disc and nujol mull[1][2][3].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 132 | [M]⁺ (Molecular Ion) |
| 133 | [M+H]⁺ |
| 116 | Fragment |
| 104 | Fragment |
Note: The molecular weight of this compound is 132.16 g/mol [3][4][5]. The mass spectral data is consistent with this molecular weight. Fragmentation patterns can be observed in various mass spectrometry experiments (e.g., GC-MS, LC-ESI-QQ)[3][6][7][8].
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on information from various sources.
NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
-
ATR-IR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 66V spectrometer[2].
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹[2]. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile samples or to obtain data on the protonated molecule, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is suitable.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is common in GC-MS, while Electrospray Ionization (ESI) is used in LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound(5192-03-0) 13C NMR spectrum [chemicalbook.com]
- 2. Fourier transform infrared and Raman spectral investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound; LC-ESI-QQ; MS2; CE:30 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
- 7. This compound; LC-ESI-QQ; MS2; CE:50 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
- 8. This compound; LC-ESI-QQ; MS2; CE:10 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
5-Aminoindole: A Versatile Scaffold for Innovations in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 5-aminoindole stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive amino group on the indole ring opens up a vast chemical space for the synthesis of diverse and complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound's chemical properties, key synthetic transformations with detailed experimental protocols, and its application in the development of targeted therapies, particularly kinase inhibitors and serotonin (B10506) receptor modulators.
Physicochemical and Spectroscopic Properties of this compound
This compound is a grey crystalline solid at room temperature.[1] A thorough understanding of its physical and chemical characteristics is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂ | [2][3][4][5][6][7] |
| Molecular Weight | 132.16 g/mol | [2][3][4][5] |
| IUPAC Name | 1H-indol-5-amine | [2] |
| CAS Number | 5192-03-0 | [3][4][5][6] |
| Melting Point | 131-133 °C (decomposes) | [1][4][8] |
| Boiling Point | 190 °C | [4] |
| Appearance | Grey crystals | [1] |
| Solubility | Log10 of Water solubility in mol/l: -2.13 | [3] |
| Octanol/Water Partition Coefficient (logP) | 1.268 | [3] |
Spectroscopic Data:
-
¹³C NMR: Spectra available.[10]
-
Mass Spectrometry (GC-MS): Major fragments at m/z 132, 131, 104.[11]
-
UV/Visible Spectroscopy: Spectra available.[5]
Key Synthetic Transformations and Experimental Protocols
This compound's utility as a synthetic building block stems from the reactivity of its amino group and the indole nucleus. The following sections detail key transformations with exemplary experimental protocols.
Synthesis of this compound via Reduction of 5-Nitroindole (B16589)
A common and efficient method for preparing this compound is the catalytic hydrogenation of 5-nitroindole.
Experimental Protocol: Pd/C-Catalyzed Hydrogenation [12]
-
Reactants: 5-nitroindole, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
-
Procedure: A solution of 5-nitroindole is subjected to hydrogenation in the presence of a Pd/C catalyst. For instance, 1-methyl-5-nitro-1H-indole (a derivative of 5-nitroindole) can be hydrogenated to yield 1-methyl-1H-indol-5-amine.[12] A similar procedure with 5-nitroindole would yield this compound. One specific example reports obtaining a 98% yield of this compound by reacting 5-nitroindole under a hydrogen pressure of 4.0 MPa at 80 °C for 24 hours in the presence of a silver 4,4'-dimethoxy-2,2'-bipyridine (B102126) catalyst and potassium tert-butoxide in a 1,4-dioxane (B91453) solution.[1][13]
-
Work-up and Purification: After the reaction is complete, the catalyst is typically removed by filtration. The filtrate is then concentrated, and the crude product can be purified by crystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Aminoindole Scaffold: A Privileged Core in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminoindole scaffold, a heterocyclic aromatic framework, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in a wide array of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone for the development of novel therapeutics targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the biological significance of the aminoindole core, detailing its quantitative bioactivity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
A Versatile Pharmacophore with Diverse Biological Activities
The aminoindole nucleus is a key constituent in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities. This inherent bioactivity has spurred extensive research, leading to the identification of aminoindole derivatives as potent agents in several therapeutic areas.
Anticancer Activity
Aminoindole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics. Several compounds have shown potent cytotoxicity against a range of cancer cell lines.
Anti-inflammatory Effects
The aminoindole scaffold is a key feature in compounds exhibiting potent anti-inflammatory properties. These molecules often function by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as the production of nitric oxide (NO) and pro-inflammatory cytokines.
Cannabinoid Receptor Modulation
Certain aminoalkylindole derivatives are potent modulators of cannabinoid receptors (CB1 and CB2), which are implicated in a variety of physiological processes, including pain, appetite, and mood. These compounds have been investigated for their therapeutic potential in treating conditions like alcohol abuse.
Kinase Inhibition
The aminoindole core serves as a versatile scaffold for the design of potent kinase inhibitors. By targeting specific kinases that are dysregulated in diseases such as cancer and inflammatory disorders, these compounds offer a promising avenue for targeted therapy.
Quantitative Bioactivity of Aminoindole Derivatives
The biological activity of various aminoindole derivatives has been quantified using a range of in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of their potency across different biological targets.
Table 1: Anticancer Activity of Aminoindole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylindole derivative 4k | Murine Melanoma (B16F10) | 23.81 | [1] |
| 2-Phenylindole derivative 4j | Human Breast Cancer (MDA-MB-231) | 16.18 | [1] |
| Thiazole derivative 7c | Human Colon Cancer (HCT-116) | < 100 | [2] |
| Thiazole derivative 9c | Human Breast Cancer (MCF-7) | < 100 | [2] |
| Thiazole derivative 11d | Human Liver Cancer (HepG2) | < 100 | [2] |
Table 2: Anti-inflammatory Activity of Aminoindole Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | NO Inhibition (LPS-stimulated RAW264.7 cells) | 10.992 | [3] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | IL-6 Inhibition (LPS-stimulated RAW264.7 cells) | 2.294 | [3] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | TNF-α Inhibition (LPS-stimulated RAW264.7 cells) | 12.901 | [3] |
| Ursolic acid-indole derivative UA-1 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 2.2 | [4][5] |
Table 3: Cannabinoid Receptor Binding Affinity of Aminoalkylindole Derivatives
| Compound | Receptor | Ki (nM) | Reference |
| 27 | CB1 | 15.4 | [6] |
| 27 | CB2 | 10.9 | [6] |
| 30 | CB1 | 37.2 | [6] |
| 30 | CB2 | 26.5 | [6] |
| 19 | CB1 | 1.7 | [6] |
| 19 | CB2 | 0.81 | [6] |
Table 4: Kinase Inhibitory Activity of Aminoindole Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Peficitinib (6j) | JAK3 | 0.71 | [7] |
| Peficitinib (6j) | JAK1 | 3.9 | [7] |
| Peficitinib (6j) | JAK2 | 5.0 | [7] |
| Peficitinib (6j) | TYK2 | 4.8 | [7] |
| 3-aminoindazole derivative | KDR | 6.33 (average for active range) | [8] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of aminoindole derivatives stem from their ability to interact with and modulate various cellular signaling pathways and molecular targets.
MAPK/NF-κB Signaling Pathway in Inflammation
A crucial mechanism underlying the anti-inflammatory activity of many aminoindole compounds is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of MAPKs (such as ERK, JNK, and p38) and the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Aminoindole derivatives can interfere with this pathway at multiple points, leading to a reduction in the inflammatory response.[9][10]
Caption: MAPK/NF-κB signaling pathway and points of inhibition by aminoindoles.
Disruption of Microtubule Polymerization in Cancer
The dynamic instability of microtubules is essential for various cellular processes, including mitosis. Microtubules are polymers of α- and β-tubulin heterodimers. The process begins with the nucleation of tubulin dimers, followed by an elongation phase where more dimers are added to the growing end. This dynamic process of polymerization and depolymerization is crucial for the formation of the mitotic spindle during cell division. Many anticancer drugs, including some aminoindole derivatives, target this process. They can either stabilize or destabilize microtubules, leading to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[4][11][12]
Caption: Mechanism of microtubule polymerization and its disruption by aminoindoles.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used in the evaluation of aminoindole derivatives.
Fischer Indole (B1671886) Synthesis of Aminoindoles
The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[13][14][15][16]
Procedure:
-
Hydrazone Formation: An arylhydrazine (e.g., phenylhydrazine) is reacted with an aldehyde or ketone in a suitable solvent, often with mild acid catalysis, to form the corresponding arylhydrazone. This step can sometimes be performed in situ.
-
Indolization: The isolated or in situ generated arylhydrazone is treated with a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) and heated.
-
[11][11]-Sigmatropic Rearrangement: The protonated hydrazone undergoes a tautomerization to an enamine, which then undergoes a[11][11]-sigmatropic rearrangement to form a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia (B1221849) to form the final aromatic indole ring.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.
Caption: Workflow for the Fischer indole synthesis.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][6][17][18]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the aminoindole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Caption: Workflow for the MTT assay to determine anticancer activity.
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.[19][20][21]
Procedure:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate and pre-treated with various concentrations of the aminoindole derivative. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Color Development: In the presence of nitrite, the Griess reagent forms a purple azo dye.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at approximately 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.
Caption: Workflow for the Griess assay to measure nitric oxide inhibition.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the potency and selectivity of aminoindole derivatives as kinase inhibitors. A common format is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.[3][22][23][24][25]
Procedure:
-
Assay Setup: A specific kinase, its substrate, and ATP are combined in a buffer system in a microplate well.
-
Inhibitor Addition: The aminoindole derivative is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate.
-
Fluorescence-based assays (e.g., TR-FRET): Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The aminoindole scaffold represents a highly valuable and versatile core in modern drug discovery. Its presence in a multitude of biologically active compounds with diverse mechanisms of action underscores its significance as a privileged structure. The ability of aminoindole derivatives to potently modulate key biological targets, including kinases, cannabinoid receptors, and components of the inflammatory and cell division machinery, highlights their immense therapeutic potential. The continued exploration of the chemical space around the aminoindole nucleus, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of innovative and effective medicines for a wide range of human diseases. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the remarkable biological potential of the aminoindole scaffold.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Microtubule - Wikipedia [en.wikipedia.org]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcb.berkeley.edu [mcb.berkeley.edu]
- 13. testbook.com [testbook.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. mjas.analis.com.my [mjas.analis.com.my]
- 22. benchchem.com [benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. caymanchem.com [caymanchem.com]
- 25. bmglabtech.com [bmglabtech.com]
5-Aminoindole: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications
Abstract
5-Aminoindole is a pivotal heterocyclic amine that has garnered significant attention in the scientific community, particularly within the realms of medicinal chemistry and materials science. Its unique structural scaffold serves as a versatile precursor for the synthesis of a myriad of biologically active molecules and functional materials. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and other advanced fields.
Introduction
This compound, with the chemical formula C₈H₈N₂, is an aromatic heterocyclic organic compound.[1] It consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with an amino group substituted at the fifth position of the indole (B1671886) core. This seemingly simple molecule is a cornerstone in the development of numerous therapeutic agents, owing to its ability to mimic or interact with biological targets.[2][3] Its utility extends to the synthesis of dyes, pigments, and specialized polymers.[4] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, from its historical origins to its modern-day applications.
Discovery and History
The first documented synthesis of this compound can be traced back to the work of A. P. Terent'ev and M. N. Preobrazhenskaya in 1959, as referenced by the Chemical Abstracts Service.[5] Their pioneering work laid the foundation for subsequent explorations into the chemistry and utility of this compound. The primary historical and ongoing method for its preparation involves the reduction of its precursor, 5-nitroindole (B16589). This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis. Over the decades, various reagents and catalytic systems have been developed to optimize this conversion, enhancing yield, purity, and environmental compatibility.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [1][6] |
| Molecular Weight | 132.16 g/mol | [6][7] |
| Appearance | Dark brown to brown solid/crystals | [4][8] |
| Melting Point | 131-133 °C (decomposes) | [5][7][8] |
| Boiling Point | 190 °C at 6 Torr | [5] |
| CAS Number | 5192-03-0 | [4][7] |
| PubChem CID | 78867 | [6] |
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ 7.96 (brs, 1H), 7.20 (d, J=8.4Hz, 1H), 7.14 (s, 1H), 6.95 (s, 1H), 6.67 (d, J=8.4Hz, 1H), 6.38 (s, 1H), 3.51 (brs, 2H).[9]
-
¹³C NMR (100MHz, DMSO-d₆): δ 141.0, 129.8, 128.5, 124.7, 111.8, 111.4, 103.2, 99.6.[9]
-
IR and Mass Spectrometry: Detailed IR and mass spectra are available in public databases such as the NIST WebBook.[2][10]
Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of 5-nitroindole. Below are detailed protocols for this conversion using different catalytic systems.
Synthesis of this compound via Catalytic Hydrogenation
This method is a widely used and efficient procedure for the reduction of 5-nitroindole.
Workflow for Catalytic Hydrogenation of 5-Nitroindole
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.
Detailed Protocol:
-
Reaction Setup: In a high-pressure reactor, suspend 5-nitroindole (e.g., 100 g) in 95% ethanol (4 times the concentration of the substrate).[9]
-
Catalyst Addition: Add a supported catalyst, such as 10-15% palladium on carbon (Pd/C), to the mixture.[9]
-
Hydrogenation: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 1.0-3.0 MPa (optimally around 1.5 MPa).[9]
-
Reaction Conditions: Heat the mixture to 70-95°C and stir vigorously for 1-2 hours. Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.[9]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The catalyst can often be reused.[9] Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford this compound in high yield (typically 96-99%).[9]
Synthesis of this compound using Sodium Borohydride (B1222165) and a Copper Complex
This method provides an alternative to catalytic hydrogenation, using a copper complex as a catalyst and sodium borohydride as the reducing agent.
Detailed Protocol:
-
Catalyst Preparation: In a pressure tube under an inert atmosphere, prepare a solution containing a copper complex (e.g., 0.001 mmol, 1 mol%).[4]
-
Reaction Mixture: To this solution, add 5-nitroindole (0.1 mmol, 1.0 equiv) and sodium borohydride (NaBH₄) (10.0 mmol, 10 equiv) in water (2.0 mL).[4]
-
Reaction Conditions: Seal the pressure tube and stir the resulting mixture at room temperature. Monitor the reaction by TLC.[4]
-
Work-up and Purification: Upon completion, extract the crude reaction mixture with an ether (3 x 2 mL). Analyze the product by GC-MS chromatography.[4]
Applications in Drug Discovery and Development
This compound is a highly valued building block in the synthesis of a diverse array of therapeutic agents. Its indole scaffold is a common feature in many biologically active molecules, and the amino group at the 5-position provides a convenient handle for further chemical modifications.
Role of this compound in the Synthesis of Bioactive Molecules
Caption: this compound as a precursor for various classes of therapeutic agents.
Anticancer Agents
A significant application of this compound is in the development of novel anticancer drugs.[4] The indole nucleus is a key component of several approved and investigational oncology drugs. The 5-amino group allows for the introduction of various side chains and functional groups that can modulate the compound's interaction with biological targets such as kinases, tubulin, and DNA. For instance, derivatives of this compound have been investigated as c-Myc G-quadruplex binders, which can downregulate the expression of the c-Myc oncogene.[11]
HIV Protease Inhibitors
This compound has been utilized as a scaffold in the design of non-peptidic HIV protease inhibitors.[7][8] The development of small-molecule inhibitors of this critical viral enzyme is a cornerstone of highly active antiretroviral therapy (HAART). The structural features of this compound allow for the synthesis of compounds that can fit into the active site of the HIV protease, disrupting the viral life cycle.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound serves as a core structure for the synthesis of inhibitors of various kinases, such as Protein Kinase C theta (PKCθ) and Insulin-like Growth Factor 1 (IGF-1) receptor tyrosine kinase.[2][3][7][8]
Other Therapeutic Areas
The versatility of this compound extends to other therapeutic areas as well. It is a precursor for the synthesis of:
-
Antivascular agents: Compounds that inhibit the formation of new blood vessels, a key process in tumor growth.[2][3]
-
Smac mimetics: Molecules that mimic the function of the Second Mitochondria-derived Activator of Caspases (Smac) to induce apoptosis in cancer cells.[2][3][7][8]
-
Factor Xa inhibitors: Anticoagulants used for the prevention and treatment of thrombosis.[12]
Signaling Pathways
While direct modulation of specific signaling pathways by this compound itself is not extensively documented, its significance lies in its role as a synthetic intermediate for compounds that target key nodes in various signaling cascades. For example, the tyrosine kinase inhibitors derived from this compound can block signaling pathways that are critical for cancer cell proliferation and survival, such as the PI3K-Akt and MAPK/ERK pathways. Similarly, Smac mimetics synthesized from this compound are designed to modulate the intrinsic apoptotic pathway by antagonizing Inhibitor of Apoptosis Proteins (IAPs).
Other Applications
Beyond its prominent role in drug discovery, this compound finds applications in other fields:
-
Materials Science: It is used in the creation of novel polymers and materials with enhanced properties like thermal stability and conductivity, which are valuable in electronics.[4]
-
Dyes and Pigments: The chromophoric indole structure makes it a useful intermediate in the synthesis of dyes and pigments for the textile and coatings industries.[4]
-
Biological Research: this compound is employed as a tool compound in biochemical research to study cellular processes and disease mechanisms.[4] It has also been used as a ligand in hydrophobic charge induction chromatography for protein purification.[13]
Conclusion
This compound has evolved from a laboratory curiosity to a cornerstone of modern medicinal chemistry and materials science. Its straightforward synthesis from 5-nitroindole, coupled with the reactivity of its amino group, makes it an exceptionally versatile building block. The continued exploration of new derivatives of this compound holds significant promise for the discovery of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, intended to serve as a valuable resource for the scientific community.
References
- 1. This compound | 5192-03-0 | A-5645 | Biosynth [biosynth.com]
- 2. This compound [webbook.nist.gov]
- 3. goldbio.com [goldbio.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Page loading... [guidechem.com]
- 10. This compound [webbook.nist.gov]
- 11. d-nb.info [d-nb.info]
- 12. This compound | 5192-03-0 [chemicalbook.com]
- 13. This compound, a new ligand for hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Aminoindole: Safety and Handling Precautions
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for 5-Aminoindole (CAS: 5192-03-0), a chemical compound utilized in various research and development applications, including the preparation of Smac mimetics, cytotoxic agents, and inhibitors of receptor tyrosine kinases.[1] Adherence to stringent safety protocols is essential when working with this compound due to its potential health hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound and its hydrochloride salt.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4][5][6] |
| Acute Toxicity, Dermal | Category 3 / Category 4 | H311: Toxic in contact with skin[1][4][5] / H312: Harmful in contact with skin[2][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][7] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][3][4][5][7] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[2][6] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3][7] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[1][4][5] |
Note: Classifications can vary slightly between suppliers and whether the compound is in its base or hydrochloride salt form.
The signal word for this compound is typically "Warning" or "Danger".[1][2][5][7]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂[1][3][5] |
| Molecular Weight | 132.16 g/mol [3][5] |
| Appearance | Crystals or powder, white to gray to brown[1] |
| Melting Point | 131-133 °C (decomposes)[1][5] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |
| Solubility | Soluble in Methanol |
| InChI Key | ZCBIFHNDZBSCEP-UHFFFAOYSA-N[1][5] |
| CAS Number | 5192-03-0[1][3][5][7] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to minimize exposure risk. The following workflows outline the necessary precautions.
General Handling Workflow
All work with this compound should be performed in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation and containment.
Caption: Workflow for the safe laboratory handling of this compound.
Precautions for Safe Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[2][9]
-
Do not eat, drink, or smoke when using this product.[2]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][7]
Conditions for Safe Storage:
-
Keep the container tightly closed when not in use.[2][7][8][9]
-
Store away from incompatible substances such as strong oxidizing agents.[9]
-
The compound is noted to be air and light sensitive, so protection from both is recommended.[4][8]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. Eyewash stations and safety showers must be readily accessible.[2][9][10] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to standards like OSHA 29 CFR 1910.133 or European Standard EN166.[7][8][9][10] |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and removed using the proper technique.[7][8][9][10] |
| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 (or better) particulate respirator.[1][8][10] |
First Aid Measures
In the event of exposure, immediate action is crucial. The following procedures should be followed.
Caption: Decision-making workflow for first aid after exposure.
-
General Advice: Immediately remove any clothing contaminated by the product. Consult a physician and show them the Safety Data Sheet (SDS).[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid immediately.[2][8][9]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[2][8][9] Wash clothing before reuse.[2][8]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][9] Obtain medical aid immediately.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[2][8] Never give anything by mouth to an unconscious person.[2] Obtain medical aid immediately.[2]
Accidental Release and Firefighting Measures
Accidental Release
In case of a spill, a systematic approach is necessary to ensure safety and prevent environmental contamination.
Caption: Step-by-step procedure for managing an accidental spill.
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[2][7][9] Avoid dust formation.[7][9]
-
Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[2]
-
Methods for Cleaning Up: Carefully sweep up, vacuum, or absorb with inert material and place it into a suitable, closed container for disposal.[2][7][9]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][11]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2][9] Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][9]
-
Advice for Firefighters: As in any fire, wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[2][9]
Toxicological and Ecological Information
-
Toxicological Information: Acute toxicity data is limited, with most sources stating that the toxicological properties have not been fully investigated.[8] It is known to be harmful if swallowed, inhaled, or in contact with skin.[2] Eye and skin contact may cause irritation, characterized by redness, watering, itching, or scaling.[2] It is also suspected of causing cancer.[2]
-
Ecological Information: Data on ecotoxicity is largely unavailable.[2] However, some classifications indicate it is very toxic to aquatic life.[4] It should not be released into the environment, and spills should be prevented from entering drains or waterways.[2][9]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations.[2][10] Do not empty into drains.[9]
This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information before handling this compound.
References
- 1. This compound 97 5192-03-0 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound(5192-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
Reactivity of the Amino Group on the Indole Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the amino group substituent on the indole (B1671886) ring. The indole scaffold is a cornerstone in medicinal chemistry, and the introduction of an amino group significantly influences its chemical behavior, opening up diverse avenues for functionalization and the development of novel therapeutic agents. This document details the electronic effects of the amino group on the indole nucleus, explores its reactivity in key chemical transformations, provides detailed experimental protocols, and summarizes relevant quantitative and spectroscopic data. Furthermore, it delves into the role of aminoindole derivatives in modulating critical signaling pathways relevant to drug discovery.
Core Concepts: Electronic Influence of the Amino Group
The indole ring is an electron-rich aromatic system, with the pyrrole (B145914) moiety being particularly susceptible to electrophilic attack, primarily at the C3 position. The introduction of an amino group (-NH₂) further modulates the electron density of the indole nucleus. As a strong electron-donating group through resonance (+R effect), the amino group increases the electron density of the aromatic system, thereby enhancing its nucleophilicity and reactivity towards electrophiles.
The position of the amino group on the benzene (B151609) ring (positions 4, 5, 6, and 7) dictates the specific pattern of activation. Generally, an amino group at any of these positions will activate the entire indole ring, but the most significant increase in electron density will be at the positions ortho and para to the amino substituent. This heightened reactivity, however, also presents challenges in controlling regioselectivity during chemical transformations.
Electrophilic Aromatic Substitution
The presence of the amino group enhances the rate of electrophilic aromatic substitution on the indole ring. The directing effect of the amino group, in concert with the inherent reactivity of the indole nucleus, governs the position of substitution.
Key Electrophilic Substitution Reactions:
-
Nitration: Introduction of a nitro group onto the indole ring.
-
Halogenation: Introduction of halogen atoms (Cl, Br, I).
-
Acylation: Introduction of an acyl group, typically at the C3 position or on the amino group itself.
The regioselectivity of these reactions is highly dependent on the position of the amino group and the reaction conditions. For instance, in the Friedel-Crafts alkylation of 4-aminoindoles, the presence of a directing group at the C4 position can steer alkylation to the C7 position.[1]
Reactivity of the Amino Group as a Nucleophile
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in a variety of chemical reactions.
N-Acylation
N-acylation is a common transformation used to introduce an acyl group onto the amino function, often to protect it or to synthesize bioactive amides. This reaction typically proceeds via nucleophilic acyl substitution.[2][3]
General Reaction Scheme for N-Acylation:
Caption: General workflow for N-acylation of an aminoindole.
N-Alkylation
The amino group can be alkylated using alkyl halides or through reductive amination. Direct alkylation proceeds via an SN2 mechanism where the amino group acts as the nucleophile.[4]
Caption: Diazotization of an aminoindole followed by a Sandmeyer reaction.
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity of aminoindoles.
Table 1: Physicochemical Properties of Aminoindoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Aminoindole | C₈H₈N₂ | 132.16 | 106-108 |
| 5-Aminoindole | C₈H₈N₂ | 132.16 | 131-133 [5] |
| 6-Aminoindole | C₈H₈N₂ | 132.16 | 75-79 |
| 7-Aminoindole | C₈H₈N₂ | 132.16 | 98-101 |
Table 2: Reaction Yields for Selected Transformations
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 5-Nitroindole | H₂, Pd/C | This compound | 98 | [6] |
| 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃ | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 | [7] |
| 7-Aminoindole | Benzyl bromide, K₂CO₃ | 7-(Benzylamino)indole | Not specified | [4] |
| This compound | NaNO₂, HCl, then NaN₃ | 5-Azidoindole (B1228546) | Not specified | [8] |
Note: Yields can vary significantly based on reaction conditions and scale.
Experimental Protocols
General Procedure for N-Acetylation of this compound
This protocol is a general guideline for the N-acetylation of an amino group on the indole ring using acetic anhydride (B1165640).
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Diazotization of this compound and Subsequent Azide (B81097) Substitution
This protocol describes the conversion of this compound to 5-azidoindole. CAUTION: Diazonium salts can be explosive when isolated and dry. Sodium azide is highly toxic. Handle with extreme care in a well-ventilated fume hood. [8] Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized water
-
Ice
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred this compound solution, maintaining the temperature between 0-5 °C.
-
Stir for an additional 30 minutes at 0-5 °C.
-
-
Azide Substitution:
-
In a separate beaker, dissolve sodium azide (1.1 eq) in deionized water and cool to 0-5 °C.
-
Add the cold sodium azide solution dropwise to the diazonium salt solution, maintaining the temperature at 0-5 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for another 2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-azidoindole by column chromatography. [8]
-
Role in Signaling Pathways and Drug Development
Aminoindole derivatives are prominent scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. These compounds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Several indole derivatives, including those with amino functionalities, have been shown to inhibit this pathway. [9][10][11][12]For example, 3,3'-diindolylmethane (B526164) (DIM), a natural indole derivative, and other synthetic indoles have been found to inhibit PI3K and Akt, leading to the suppression of cancer cell proliferation and induction of apoptosis. [9]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by aminoindole derivatives.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule kinase inhibitors targeting VEGFR (VEGF receptor) are an important class of anti-cancer drugs. [13][14][15]Many of these inhibitors possess an indole or a related heterocyclic core.
Caption: Simplified VEGF signaling pathway and inhibition by aminoindole-based kinase inhibitors.
Spectroscopic Data
The following table provides representative spectroscopic data for this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 10.41 (br. s, 1H, NH-1), 7.61 (d, J = 7.9 Hz, 1H, H-7), 7.23-7.16 (m, 1H, H-2), 7.04-6.98 (m, 1H, H-4), 6.95-6.84 (m, 2H, H-3, H-6), 4.28 (br. s, 2H, NH₂) | |
| ¹³C NMR | (DMSO-d₆, 101 MHz) δ: 143.6, 141.3, 134.6, 127.1, 123.2, 121.7, 121.5, 119.1, 118.5, 118.0, 117.4, 117.3, 113.8, 110.7 | |
| IR (Gas) | Major peaks at approximately 3400 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (N-H bend), 1470 cm⁻¹ (C=C stretch) | [16] |
| Mass Spec (EI) | m/z 132 (M⁺), 116, 89 | [17] |
This guide provides a foundational understanding of the reactivity of the amino group on the indole ring, offering valuable insights for researchers and professionals engaged in the design and synthesis of novel indole-based compounds for drug discovery and other applications. The provided protocols and data serve as a practical resource for the laboratory synthesis and characterization of these important molecules.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | 5192-03-0 [chemicalbook.com]
- 7. This compound | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 16. This compound [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
The Versatility of the 5-Aminoindole Scaffold in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Among its many derivatives, 5-aminoindole has emerged as a particularly valuable scaffold, offering a versatile platform for the development of novel therapeutic agents across multiple disease areas. Its unique electronic properties and the synthetic tractability of the amino group at the 5-position have allowed for the creation of diverse chemical libraries with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current and potential applications of this compound in medicinal chemistry, with a focus on its role in anticancer, antimalarial, and anti-inflammatory drug discovery.
Anticancer Applications: Targeting Key Oncogenic Pathways
The this compound scaffold has been extensively explored for the development of potent anticancer agents. Researchers have successfully designed and synthesized numerous derivatives that exhibit significant cytotoxicity against various cancer cell lines. A key strategy has been the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc, leading to the downregulation of their expression.
Quantitative Data: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-isoxazole derivative 4i | HL-60 (Leukemia) | 32.68 ± 5.2 | [1] |
| Isoxazolo[5',4':5,6]pyrido[2,3-b]indole 7d | HeLa (Cervical) | 1.82 | [1] |
| MCF-7 (Breast) | 2.10 | [1] | |
| Isoxazolo[5',4':5,6]pyrido[2,3-b]indole 7g | HeLa (Cervical) | 1.90 | [1] |
| MCF-7 (Breast) | 2.25 | [1] | |
| Pyrazole–indole hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | [2] |
| Pyrazole–indole hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | [2] |
| Trisindoline 5 | MDA-MB-231 (Breast) | 17.067 (48h) | [3] |
| Heteroannulated indole derivative 5c | HeLa (Cervical) | 13.41 | [4] |
| Heteroannulated indole derivative 5d | HeLa (Cervical) | 14.67 | [4] |
| Ursolic acid-indole hybrid 5f | SMMC-7721 (Liver) | 0.56 ± 0.08 | [5] |
| HepG2 (Liver) | 0.91 ± 0.13 | [5] |
Signaling Pathway: c-Myc G-Quadruplex Regulation
The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex secondary structure. Stabilization of this structure by small molecules can inhibit c-Myc transcription, leading to reduced cell proliferation and apoptosis in cancer cells. This compound derivatives have been designed to bind to and stabilize this G-quadruplex, representing a promising anticancer strategy.
Caption: Regulation of c-Myc transcription by G-quadruplex stabilization.
Antimalarial Activity: A Novel Scaffold Against Plasmodium falciparum
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. The aminoindole scaffold has shown considerable promise in this area.[6] A notable example is the Genz-644442 series of compounds, which have demonstrated potent in vitro activity against P. falciparum.[6]
Quantitative Data: Antimalarial Activity of Aminoindole Derivatives
The following table presents the in vitro antimalarial activity of selected aminoindole derivatives against different strains of P. falciparum.
| Compound ID | P. falciparum Strain | IC50 (µM) | Reference |
| Tryptanthrin (12a) | NF54 | 0.288 | [6] |
| Dd2 | 0.114 | [6] | |
| Derivative 12c | NF54 | 0.033 | [6] |
| Dd2 | 0.031 | [6] | |
| Indole-3-glyoxyl tyrosine derivative 14a | 3D7 | 1.3 | [6] |
| Indole-3-glyoxyl tyrosine derivative 14b | 3D7 | 3.7 | [6] |
| Cryptolepine (18) | - | 0.114 | |
| Villalstonine (13) | CQR strain | 0.270 | |
| Macrocarpamine (14) | CQR strain | 0.360 | |
| Epirubicin | W2 | 0.004 | [7] |
| DD2 | 0.155 | [7] | |
| Irinotecan | W2 | 0.238 | [7] |
| DD2 | 0.238 | [7] |
Anti-inflammatory Potential: Inhibition of the 5-Lipoxygenase Pathway
Chronic inflammation is implicated in a wide range of diseases, including asthma, arthritis, and cardiovascular disease. The 5-lipoxygenase (5-LOX) enzyme is a key player in the inflammatory cascade, catalyzing the biosynthesis of pro-inflammatory leukotrienes.[8] this compound derivatives have been investigated as inhibitors of 5-LOX, offering a potential therapeutic avenue for inflammatory disorders.[9][10]
Quantitative Data: 5-Lipoxygenase Inhibitory Activity
The following table summarizes the 5-lipoxygenase inhibitory activity of various indole derivatives.
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate (3n) | Recombinant human 5-LO | ~0.3 | [9] |
| Indole derivative 1m | Rat peritoneal leukocytes | < 1 | [10] |
| Indole derivative 1s | Rat peritoneal leukocytes | < 1 | [10] |
| Indole derivative 4a | Rat peritoneal leukocytes | < 1 | [10] |
| Indole derivative 6a | Rat peritoneal leukocytes | < 1 | [10] |
| AA-861 | HeLa cells | 0.1 - 9.1 | [11] |
| Zileuton | HeLa cells | 0.1 - 9.1 | [11] |
Signaling Pathway: 5-Lipoxygenase and Leukotriene Synthesis
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from cell membranes. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4), which is a precursor to other pro-inflammatory leukotrienes like LTB4.[12][13]
Caption: The 5-Lipoxygenase pathway for leukotriene synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound Derivatives
General Procedure for the Reduction of 5-Nitroindole (B16589) to this compound: [14]
-
Reaction Setup: In a pressure tube, combine the 5-nitroindole (1.0 equiv), a copper complex catalyst (e.g., 1 mol%), and sodium borohydride (B1222165) (NaBH4, 10.0 equiv) in water.
-
Reaction Conditions: Stir the resulting mixture at room temperature in the closed vessel.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the crude reaction mixture with a suitable organic solvent (e.g., ether).
-
Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard (e.g., n-dodecane) to determine the yield.
General Procedure for the Synthesis of Tricyclic Quinoline Derivatives from this compound: [15]
-
Reaction Setup: Charge a dry two-necked flask with this compound, 5 mol% of iodine, and acetone.
-
Reaction Conditions: Reflux the solution for 3 hours.
-
Purification: After evaporation of the solvent, purify the residue by column chromatography using an appropriate eluent system (e.g., CH2Cl2/n-pentane).
Biological Assays
Cell Viability Assessment (MTT Assay): [1][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
In Vitro Antimalarial Assay (SYBR Green I-based Assay): [7]
-
Parasite Culture: Culture P. falciparum in human erythrocytes in a complete medium.
-
Drug Plates: Prepare 96-well plates with serial dilutions of the test compounds.
-
Infection: Add the parasite culture to the drug plates and incubate for 72 hours.
-
Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.
Conclusion
The this compound scaffold has proven to be a highly productive starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive core structure for medicinal chemists. The examples provided in this guide for anticancer, antimalarial, and anti-inflammatory applications highlight the broad potential of this versatile scaffold. Future research in this area is likely to uncover new derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further solidifying the importance of this compound in the landscape of modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
5-Aminoindole Derivatives: A Technical Guide to Their Synthesis and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its many derivatives, the 5-aminoindole moiety has emerged as a particularly promising pharmacophore. The presence of an amino group at the 5-position provides a key site for chemical modification, allowing for the generation of diverse libraries of compounds. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point of intensive research in the quest for novel therapeutics.
This technical guide provides an in-depth overview of this compound derivatives, covering their synthesis, potential bioactivities, and the experimental methodologies used to evaluate their efficacy. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed protocols, structured data, and visual representations of key biological pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the commercially available 5-nitroindole. A common and efficient method for the reduction of the nitro group to the corresponding amine is through catalytic hydrogenation, often employing palladium on carbon (Pd/C) as the catalyst.[1][2] Alternative reduction methods include the use of sodium borohydride (B1222165) in the presence of a copper complex.[3]
Once the this compound core is obtained, it can be further modified through various chemical reactions. For instance, Schiff bases can be synthesized by the condensation of the 5-amino group with a variety of aldehydes and ketones.[4] This reaction is typically carried out by refluxing the reactants in an appropriate solvent like ethanol.[4] Furthermore, the indole nitrogen can be alkylated, and the C3 position can be functionalized through reactions like the Vilsmeier-Haack reaction to introduce a formyl group, which can then be used in reductive amination to attach various side chains.[1][2] Hybrid molecules incorporating other bioactive scaffolds, such as quinazolines or thiazolidinones, have also been synthesized to explore synergistic effects.[5][6]
Potential Bioactivity of this compound Derivatives
This compound derivatives have shown a broad spectrum of biological activities, with significant potential in several therapeutic areas.
Anticancer Activity
A substantial body of research has highlighted the anticancer potential of this compound derivatives against a range of cancer cell lines.[1][2][7][8] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
One of the prominent mechanisms is the inhibition of tubulin polymerization.[9][10][11] By binding to the colchicine (B1669291) binding site on β-tubulin, these derivatives disrupt the formation of microtubules, which are essential for mitotic spindle formation.[9] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Another key mechanism involves the inhibition of various protein kinases that are crucial for cancer cell signaling and survival.[8][12] For instance, some derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[13][14][15] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the induction of programmed cell death.[16]
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-((pyrrolidin-1-yl)methyl)-1H-indol-5-amine | HeLa | <10 | [2] |
| 2 | 5-amino-1-(3-bromopropyl)-1H-indole | HeLa | <10 | [2] |
| 3 | N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide | MCF-7 | 13.2 | [5] |
| 4 | Indole-aminoquinazoline hybrid | A549 | 2.5 | [6] |
| 5 | 3-amino-1H-7-azaindole derivative | HeLa | 3.7 | [17] |
| 6 | 3-amino-1H-7-azaindole derivative | HepG2 | 8.0 | [17] |
| 7 | 3-amino-1H-7-azaindole derivative | MCF-7 | 19.9 | [17] |
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[5][18][19] The indole nucleus itself is a common motif in natural and synthetic antimicrobial agents. The introduction of the 5-amino group and further derivatization can enhance this activity.
The mechanisms of antimicrobial action are varied. Some derivatives are believed to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[18] Others may interfere with essential metabolic pathways, such as the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[18] The ability of some indole derivatives to inhibit biofilm formation is another important aspect of their antimicrobial potential, as biofilms contribute significantly to antibiotic resistance.[20]
The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µM) | Reference |
| 8 | 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative | S. aureus | 37.9 - 113.8 | [5] |
| 9 | 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative | MRSA | 248 - 372 | [5] |
| 10 | Aminoguanidine-indole derivative | K. pneumoniae | 4 - 8 | [18] |
| 11 | Indole derivative with 1,2,4-triazole | C. krusei | 3.125 | [19] |
| 12 | Indole derivative with 1,3,4-thiadiazole | C. albicans | 3.125 | [19] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is an emerging area of research.[21][22] Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases.
The proposed mechanisms of anti-inflammatory action include the inhibition of key enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LO), which is responsible for the biosynthesis of leukotrienes.[23][24] Some derivatives have also been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, and to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[25]
The following table summarizes the in vitro anti-inflammatory activity (IC50 values) of selected this compound derivatives.
| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |
| 13 | Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | 5-Lipoxygenase inhibition | ~0.3 | [23] |
| 14 | Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | NO inhibition | 10.992 | [26] |
| 15 | Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | IL-6 inhibition | 2.294 | [26] |
| 16 | Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | TNF-α inhibition | 12.901 | [26] |
| 17 | Indole derivative of ursolic acid | NO inhibition | 2.2 | [25] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
dot
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.
dot
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 Pathway | GeneTex [genetex.com]
- 7. dovepress.com [dovepress.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Aminoindole from 5-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-aminoindole from 5-nitroindole (B16589), a critical transformation for the generation of a versatile intermediate in drug discovery and chemical biology. This compound serves as a key building block for a variety of biologically active compounds.[1][2][3] This guide outlines three common and effective reduction methods: catalytic hydrogenation, reduction with sodium dithionite (B78146), and reduction with stannous chloride. For each method, a detailed, step-by-step protocol is provided to ensure reproducibility. Quantitative data from various synthetic approaches are summarized in a comparative table. Additionally, a generalized experimental workflow is presented visually using a DOT language diagram to aid in laboratory implementation.
Introduction
This compound is a significant aromatic amine intermediate in organic synthesis, widely utilized in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the amino group at the 5-position provides a versatile handle for further functionalization. The synthesis of this compound is most commonly achieved through the reduction of the nitro group of 5-nitroindole. The choice of reduction method can be critical, depending on the desired scale, available equipment, and the presence of other functional groups in the molecule. This document details three robust methods for this transformation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different methods of synthesizing this compound from 5-nitroindole.
| Method | Reagents/Catalyst | Solvent(s) | Temperature | Reaction Time | Yield | Reference |
| Catalytic Hydrogenation 1 | 4,4'-dimethoxy-2,2'-bipyridine silver, K-tert-butoxide, H₂ | 1,4-dioxane | 80 °C | 24 hours | 98% | [1] |
| Catalytic Hydrogenation 2 | Supported catalyst, H₂ | 95% Ethanol (B145695) | 70-95 °C | 1-2 hours | 96-99% | [1] |
| Sodium Dithionite | Sodium dithionite (Na₂S₂O₄), NaOH | Ethanol, Water | 50 °C | 30-60 minutes | N/A | [4][5] |
| Stannous Chloride | Stannous chloride dihydrate (SnCl₂·2H₂O), HCl | Ethanol | Reflux (70-80 °C) | N/A | N/A | [5] |
N/A: Not explicitly available in the cited sources for this specific transformation, but the methods are well-established for nitro group reduction.
Experimental Protocols
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups, often providing high yields with minimal byproducts.[5][6]
Protocol 1.A: Using a Silver Bipyridine Complex Catalyst [1]
-
Preparation: To a high-pressure reactor, add 16.44 mg (0.04 mmol) of 4,4-dimethoxy-2,2-bipyridine silver, 11.22 mg (0.1 mmol) of potassium tert-butoxide, and 1 mL of 1,4-dioxane.
-
Stirring: Stir the mixture until all components are uniformly mixed.
-
Addition of Starting Material: Add 1 mmol of 5-nitroindole to the reactor.
-
Reaction: Seal the reactor and pressurize with hydrogen gas to 4.0 MPa. Heat the reaction mixture to 80°C and maintain for 24 hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Extraction: Extract the reaction mixture with deionized water and dichloromethane. Collect the organic phase.
-
Drying and Purification: Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
Protocol 1.B: Using a Supported Catalyst [1]
-
Preparation: In a suitable reaction vessel, add 100 g of 5-nitroindole, 4 times the volume of 95% ethanol, and 10-15% by weight of a supported catalyst (e.g., Pd/C).
-
Hydrogen Purge: Seal the reaction vessel and completely replace the air inside with hydrogen gas.
-
Reaction: Heat the mixture to 60°C while stirring, then introduce hydrogen gas to maintain a pressure of 1.0-3.0 MPa (optimally around 1.5 MPa).
-
Temperature Control: Increase the temperature to 70-95°C and continue the hydrogenation for 1-2 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material.
-
Catalyst Separation: Once the reaction is complete, separate the catalyst from the reaction mixture by filtration. The catalyst can be reused.
Method 2: Reduction with Sodium Dithionite
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive and effective reducing agent for aromatic nitro compounds, offering a metal-free alternative to catalytic hydrogenation.[7][8]
-
Preparation: In a round-bottom flask, dissolve 5-nitroindole (1.0 g, 6.17 mmol) in a mixture of ethanol (35 mL) and 1 M sodium hydroxide (B78521) solution (10 mL).
-
Reagent Solution: In a separate container, prepare a solution of sodium dithionite (3.0 g, 17.2 mmol) in 0.5 M sodium hydroxide solution (15 mL).
-
Reaction: Heat the 5-nitroindole solution to 50°C with stirring.
-
Addition: Add the sodium dithionite solution dropwise to the heated 5-nitroindole solution.
-
Monitoring: After the addition is complete, continue stirring at 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Once the reaction is complete, filter the hot mixture to remove any insoluble materials.
-
Purification: Evaporate the filtrate to dryness under reduced pressure. Dissolve the residue in 5% hydrochloric acid, filter, and then make the solution basic (pH > 10) with a cold 30% sodium hydroxide solution. Extract the product with diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Method 3: Reduction with Stannous Chloride
Stannous chloride (SnCl₂) is a classic and reliable reagent for the reduction of aromatic nitro compounds in an acidic medium.[9][10][11]
Protocol: [5]
-
Preparation: To a solution of 5-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (7.0 g, 31.0 mmol).
-
Acidification: Add concentrated hydrochloric acid (5 mL) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Basification: Neutralize the solution with a saturated sodium bicarbonate solution or 10% sodium hydroxide solution until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.
Diagrams
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 5-nitroindole.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Synthesis Methods
This diagram shows the logical relationship between the starting material, the different reduction methods, and the final product.
Caption: Reduction methods for 5-nitroindole to this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijrar.org [ijrar.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application Notes and Protocols for Catalytic Reduction of 5-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic reduction of 5-nitroindole (B16589) to 5-aminoindole, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The methods described herein are based on established catalytic systems, offering high yields and selectivity.
Introduction
The reduction of the nitro group in 5-nitroindole to a primary amine is a fundamental step in the functionalization of the indole (B1671886) scaffold. The resulting this compound is a versatile building block for the synthesis of a wide range of compounds, including tryptamine (B22526) derivatives, kinase inhibitors, and other therapeutic agents. This document outlines three primary catalytic reduction methods: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation (CTH), and Raney® Nickel Reduction. Each method is presented with a detailed protocol, a summary of quantitative data, and a visual workflow to ensure reproducibility and aid in methods selection.
Data Presentation: Comparison of Catalytic Reduction Methods
The following table summarizes the key quantitative data for the described methods for the reduction of 5-nitroindole. This allows for a direct comparison of reaction conditions, yields, and efficiency.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Reaction Time | Yield (%) |
| Catalytic Hydrogenation | Silver 4,4'-dimethoxy-2,2'-bipyridine (B102126) complex | H₂ (4.0 MPa) | 1,4-Dioxane | 80 °C | 24 h | 98%[1] |
| Catalytic Hydrogenation | Supported Catalyst (unspecified) | H₂ (1.0-3.0 MPa) | 95% Ethanol (B145695) | 70-95 °C | 1-2 h | 96-99% (conversion)[1] |
| Catalytic Transfer Hydrogenation | O-MoS₂ | Ammonium (B1175870) Formate (B1220265) | Water | 130 °C | 6 h | 90% (conversion, 100% selectivity)[1] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol (B129727) | Reflux | 1-2 h (typical) | >95% (typical for nitroarenes) |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Hydrazine (B178648) Hydrate (B1144303) | Ethanol | Reflux | 15-30 min (typical) | >95% (typical for nitroarenes)[2] |
| Raney® Nickel Reduction | Raney® Nickel | Formic Acid | Methanol | Room Temp. | 10-30 min (typical) | 80-90% (typical for nitroarenes)[3] |
Note: Yields and reaction times for some methods are typical for aromatic nitro compounds and may vary for 5-nitroindole. Optimization of reaction conditions is recommended for each specific application.
Experimental Protocols
Catalytic Hydrogenation with a Supported Catalyst
Catalytic hydrogenation using gaseous hydrogen is a clean and highly efficient method for the reduction of nitro groups.
Protocol:
-
To a high-pressure reactor, add 5-nitroindole (e.g., 100 g).
-
Add 95% ethanol (4 times the weight of 5-nitroindole).
-
Add a supported catalyst (e.g., Pd/C, Pt/C, or a specific silver complex) at a loading of 10-15% (w/w) relative to the 5-nitroindole.[1]
-
Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all air.
-
Replace the inert gas with hydrogen gas.
-
Heat the reaction mixture to 70-95 °C with vigorous stirring.[1]
-
Pressurize the reactor with hydrogen gas to 1.0-3.0 MPa.[1]
-
Maintain the reaction at the set temperature and pressure for 1-2 hours, monitoring hydrogen uptake.[1]
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
The filtrate containing this compound can be used directly in the next step or concentrated under reduced pressure to isolate the product.
Logical Workflow for Catalytic Hydrogenation:
Caption: Workflow for Catalytic Hydrogenation of 5-Nitroindole.
Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
CTH offers a convenient alternative to using high-pressure hydrogen gas, with ammonium formate serving as the hydrogen donor in the presence of a palladium catalyst.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 5-nitroindole (1 equivalent).
-
Add a suitable solvent, such as methanol or ethanol.
-
Add ammonium formate (3-5 equivalents).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
The filtrate can be concentrated under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Logical Workflow for CTH with Ammonium Formate:
Caption: Workflow for CTH of 5-Nitroindole with Ammonium Formate.
Raney® Nickel Reduction with Hydrazine Hydrate
Raney® Nickel is a cost-effective catalyst for nitro group reduction, and hydrazine hydrate can be used as a hydrogen donor. This method is often rapid and high-yielding.
Protocol:
-
Caution: Raney® Nickel is pyrophoric and must be handled with care, typically as a slurry in water.
-
To a round-bottom flask, add 5-nitroindole (1 equivalent) and a solvent such as ethanol or methanol.
-
Carefully add a slurry of Raney® Nickel (a catalytic amount, e.g., 10-20% by weight of the nitro compound).
-
Heat the mixture to a gentle reflux.
-
Add hydrazine hydrate (2-5 equivalents) dropwise to the refluxing mixture. An exothermic reaction is often observed.
-
After the addition is complete, continue to reflux for 15-60 minutes, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The filter cake should not be allowed to dry as it can ignite. It should be quenched with copious amounts of water.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
Signaling Pathways and Logical Relationships
The catalytic reduction of a nitro group to an amine on a metal surface generally proceeds through a series of intermediates. The exact pathway can vary depending on the catalyst, hydrogen source, and reaction conditions.
General Reaction Pathway for Nitro Group Reduction:
Caption: General pathway for the reduction of a nitro group.
Decomposition of Ammonium Formate in CTH:
In Catalytic Transfer Hydrogenation with ammonium formate, the hydrogen is generated in situ from the decomposition of ammonium formate on the palladium surface.
Caption: Decomposition of ammonium formate on a Pd/C catalyst.
Conclusion
The catalytic reduction of 5-nitroindole to this compound can be achieved through several efficient methods. Catalytic hydrogenation offers high yields and a clean reaction profile but requires specialized high-pressure equipment. Catalytic Transfer Hydrogenation provides a safer and more convenient alternative, with readily available hydrogen donors like ammonium formate and hydrazine hydrate. Raney® Nickel reduction is a cost-effective and rapid method. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. For all methods, careful monitoring and handling, especially of pyrophoric catalysts, are essential for a safe and successful reaction.
References
High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Aminoindole is a critical heterocyclic amine intermediate in the synthesis of a wide range of pharmacologically active compounds. Its indole (B1671886) scaffold is a privileged structure in medicinal chemistry. This document provides detailed protocols for high-yield chemical syntheses of this compound, primarily through the reduction of 5-nitroindole (B16589), a readily available starting material. The protocols are designed to be reproducible and scalable for applications in research and drug development.
Introduction
This compound serves as a versatile precursor for the development of novel therapeutics, including but not limited to, serotonin (B10506) analogs and c-Myc G-quadruplex binders with potential anticancer activity.[1][2] The efficient and high-yield synthesis of this key intermediate is therefore of significant interest to the pharmaceutical and biotechnology industries. The primary and most common route to this compound is the reduction of the nitro group of 5-nitroindole.[3] This transformation can be achieved using various reducing agents and catalytic systems, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.[4][5] This application note details several robust and high-yield protocols for this conversion.
Data Presentation: Comparison of High-Yield Synthesis Protocols
The following table summarizes quantitative data from various high-yield synthesis protocols for this compound from 5-nitroindole, allowing for easy comparison of their efficiencies and conditions.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Reference |
| 1 | 4,4'-dimethoxy-2,2'-bipyridine (B102126) silver, Potassium tert-butoxide | 1,4-Dioxane | 80 | 24 | 4.0 (H₂) | 98 | [3][6] |
| 2 | Supported Catalyst (10-15% w/w) | 95% Ethanol (B145695) | 70-95 | 1-2 | 1.0-3.0 (H₂) | 96-99 (conversion) | [3] |
| 3 | O-MoS₂ | Water | 130 | 6 | N/A | 90 (conversion), 100 (selectivity) | [3] |
| 4 | Copper Complex (1 mol%) | Water | Room Temp. | 2 | N/A | 99 | [6] |
Experimental Protocols
Method 1: Silver-Catalyzed Hydrogenation
This protocol describes a high-yield synthesis of this compound using a silver-based catalyst under hydrogen pressure.[3][6]
Materials:
-
5-Nitroindole
-
4,4'-dimethoxy-2,2'-bipyridine silver
-
Potassium tert-butoxide
-
1,4-Dioxane
-
High-pressure reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a high-pressure reactor, add 16.44 mg (0.04 mmol) of 4,4'-dimethoxy-2,2'-bipyridine silver, 11.22 mg (0.1 mmol) of potassium tert-butoxide, and 1 mL of 1,4-dioxane.
-
Stir the mixture until uniform.
-
Add 1 mmol of 5-nitroindole to the reactor.
-
Seal the reactor and pressurize with hydrogen to 4.0 MPa.
-
Heat the reaction mixture to 80°C and maintain for 24 hours with continuous stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Extract the reaction mixture with water and dichloromethane.
-
Collect the organic phase, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Method 2: Catalytic Hydrogenation with a Supported Catalyst
This method outlines a catalytic hydrogenation approach using a supported catalyst in ethanol.[3]
Materials:
-
5-Nitroindole (100 g)
-
95% Ethanol
-
Supported catalyst (e.g., Pd/C, 10-15% by weight of 5-nitroindole)
-
Reaction vessel suitable for hydrogenation
-
Hydrogen gas source
Procedure:
-
In a suitable reaction vessel, add 100 g of 5-nitroindole.
-
Add 95% ethanol (4 times the concentration of 5-nitroindole) and the supported catalyst.
-
Seal the reaction vessel and completely replace the internal atmosphere with hydrogen.
-
Heat the mixture while stirring. Once the temperature reaches 60°C, introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa (optimal pressure is around 1.5 MPa).
-
Conduct the hydrogenation reaction at a temperature of 70-95°C for 1-2 hours.
-
Monitor the reaction for completion (conversion rate of 96-99%).
-
After completion, separate the catalyst from the reaction mixture. The catalyst can be reused with a small replenishment.
Method 3: Molybdenum Disulfide-Catalyzed Transfer Hydrogenation
This protocol utilizes a molybdenum disulfide catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen source.[3]
Materials:
-
5-Nitroindole (5 mmol)
-
Ammonium formate (20 mmol)
-
O-MoS₂ (0.2 g)
-
Cetyltrimethylammonium bromide (0.15 g)
-
Water (20 mL)
-
Reaction vessel with magnetic stirring
-
Nitrogen source
Procedure:
-
In a reaction vessel with magnetic stirring, add 20 mL of water, 0.15 g of cetyltrimethylammonium bromide, 5 mmol of 5-nitroindole, 20 mmol of ammonium formate, and 0.2 g of O-MoS₂ under a nitrogen atmosphere.
-
Seal the vessel and heat the reaction to 130°C for 6 hours.
-
After the reaction, cool the mixture and centrifuge to separate the product.
-
Analyze the product qualitatively and quantitatively using GC-MS and GC.
Method 4: Copper Complex-Catalyzed Reduction with NaBH₄
This procedure employs a copper complex as a catalyst and sodium borohydride (B1222165) as the reducing agent in an aqueous medium.[6]
Materials:
-
5-Nitroindole (0.1 mmol)
-
Copper complex (0.001 mmol, 1 mol%)
-
Sodium borohydride (NaBH₄) (1.0 mmol, 10 equiv)
-
Water (2.0 mL)
-
15 mL pressure tube
-
Ether for extraction
Procedure:
-
In a 15 mL pressure tube under an air atmosphere, charge the copper complex (0.001 mmol), 5-nitroindole (0.1 mmol), and NaBH₄ (1.0 mmol) in water (2.0 mL).
-
Stir the resulting mixture at room temperature in the closed vessel.
-
Monitor the reaction progress using TLC.
-
Upon completion, extract the crude reaction mixture with ether (3 x 2 mL).
-
Analyze the product by GC-MS chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Functionalization of 5-Aminoindole at the N1 Position
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminoindole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indole (B1671886) core is a privileged scaffold found in numerous biologically active compounds, and the presence of a primary amino group at the 5-position offers a valuable handle for further molecular elaboration. Functionalization at the N1 position of the indole ring is a key strategy for modulating the physicochemical and pharmacological properties of this compound derivatives, enabling the exploration of new chemical space and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the N1-functionalization of this compound via alkylation, arylation, and acylation reactions, supported by quantitative data and visual diagrams of experimental workflows and relevant signaling pathways.
N1-Alkylation of this compound
N1-alkylation introduces an alkyl group onto the indole nitrogen, which can influence the compound's lipophilicity, metabolic stability, and receptor-binding interactions. This transformation is typically achieved by reacting this compound with an alkyl halide in the presence of a base.
Quantitative Data for N1-Alkylation
The following table summarizes representative reaction conditions and yields for the N1-alkylation of substituted indoles, which can be adapted for this compound.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Allyl Bromide | NaH | DMF | 0 to rt | 2 | 95 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 5 | 85 |
| Methyl Iodide | NaH | THF | 0 to rt | 3 | 92 |
| Ethyl Bromide | Cs₂CO₃ | DMF | 60 | 8 | 78 |
| n-Butyl Bromide | NaH | DMF | rt | 6 | 88 |
Experimental Protocol: N1-Alkylation with Allyl Bromide
Materials:
-
This compound
-
Allyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-allyl-5-aminoindole.
Experimental Workflow for N1-Alkylation
Caption: Workflow for the N1-alkylation of this compound.
N1-Arylation of this compound
N1-arylation introduces an aryl group to the indole nitrogen, a common structural motif in pharmaceuticals. Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.
Quantitative Data for N1-Arylation
The following table presents typical conditions and yields for the copper-catalyzed N-arylation of indoles, which are applicable to this compound.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 110 | 85-95 |
| 4-Bromotoluene | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 88 |
| 1-Bromo-4-methoxybenzene | Cu₂O | None | K₃PO₄ | Ethanol | 150 (Microwave) | 90 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 82 |
Experimental Protocol: Copper-Catalyzed N1-Arylation
Materials:
-
This compound
-
Aryl iodide (e.g., Iodobenzene)
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous dioxane
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), aryl iodide (1.2 equivalents), CuI (0.1 equivalents), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane, followed by trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.2 equivalents).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After completion (typically 18-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-aryl-5-aminoindole.
Experimental Workflow for N1-Arylation
Caption: Workflow for the N1-arylation of this compound.
N1-Acylation of this compound
N1-acylation introduces an acyl group to the indole nitrogen, producing N-acylindoles which are important intermediates and pharmacophores. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or thioesters.
Quantitative Data for N1-Acylation
The following table provides representative data for the N-acylation of indoles using thioesters as the acylating agent.
| Thioester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 85 |
| S-methyl thiobenzoate | Cs₂CO₃ | Xylene | 140 | 12 | 82 |
| S-methyl decanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 75 |
| S-methyl 2-furothioate | Cs₂CO₃ | Xylene | 140 | 12 | 78 |
Experimental Protocol: N1-Acylation with Thioesters
Materials:
-
This compound
-
Thioester (e.g., S-methyl butanethioate)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous xylene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous xylene, add the thioester (1.5 equivalents) and cesium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 140 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion (typically 12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-acyl-5-aminoindole.
Experimental Workflow for N1-Acylation
Caption: Workflow for the N1-acylation of this compound.
Relevance in Signaling Pathways: The mTOR/Akt/PI3K Pathway
Indole derivatives are known to interact with various biological targets, including key signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. Several indole-based compounds have been identified as inhibitors of kinases within this pathway, such as mTOR and PI3K. The functionalization of the this compound scaffold at the N1 position provides a powerful tool to generate novel derivatives with potentially enhanced inhibitory activity and selectivity against components of the mTOR/Akt/PI3K pathway.
mTOR/Akt/PI3K Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole-based compounds.
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Aminoindole
Introduction
The indole (B1671886) scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 5-aminoindole serves as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The 5-amino group provides a crucial chemical handle for introducing various pharmacophoric elements that can interact with the ATP-binding site of kinases. These interactions, often involving the formation of key hydrogen bonds with the kinase hinge region, are fundamental to achieving high inhibitory potency. This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, targeting key kinases implicated in oncology such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.
Targeted Signaling Pathways
Kinases are critical enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] this compound-based inhibitors have been successfully developed to target several key oncogenic signaling pathways.
-
VEGFR Signaling: The VEGFR family, particularly VEGFR-2, is a primary mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1][2] Inhibiting VEGFR-2 blocks downstream signaling cascades, thereby suppressing tumor angiogenesis.[3]
-
EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers pathways like the Ras/Raf/MEK/ERK cascade, promoting cell proliferation and survival.[4] Mutations or overexpression of EGFR can lead to uncontrolled cell growth, a common feature in various cancers such as non-small-cell lung cancer (NSCLC).[1]
-
Aurora Kinase Signaling: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis.[5] Their overexpression is common in many human cancers and is associated with genomic instability.[6] Inhibition of Aurora kinases, particularly Aurora A and B, can lead to mitotic arrest and apoptosis in cancer cells.
General Synthetic Strategies
The synthesis of kinase inhibitors from this compound typically begins with the reduction of the more commercially available 5-nitroindole. The resulting 5-amino group is then derivatized, commonly through acylation, urea (B33335) formation, or sulfonylation, to introduce moieties that interact with the kinase active site. Further modifications to the indole core can be achieved through various cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency and selectivity.[7][8]
References
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. benchchem.com [benchchem.com]
- 5. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of 5-Aminoindole Derivatives in Oncology: A Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential. Among these, 5-aminoindole derivatives have emerged as a particularly promising class of agents in cancer research. The strategic placement of the amino group at the 5-position provides a versatile handle for synthetic modification, enabling the development of targeted therapies that interfere with critical oncogenic signaling pathways. This document provides detailed application notes and experimental protocols for the preparation and evaluation of this compound derivatives, serving as a comprehensive resource for researchers in the field of oncology drug discovery.
Application Notes: Targeting Cancer with this compound Derivatives
This compound derivatives have demonstrated a broad spectrum of anticancer activities, primarily by targeting key proteins involved in cell proliferation, survival, and metastasis. Their mechanisms of action often involve the inhibition of protein kinases and the disruption of microtubule dynamics.
Kinase Inhibition: A significant number of this compound derivatives have been developed as potent inhibitors of various protein kinases that are dysregulated in cancer. These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs), and PI3K.[1][2] By blocking the activity of these enzymes, these compounds can halt the cell cycle, prevent tumor growth, and induce apoptosis. For instance, certain derivatives have shown potent inhibitory activity against PIM kinases, which are crucial for cell survival and proliferation in various hematological and solid tumors.[3]
Tubulin Polymerization Inhibition: Another important mechanism of action for some indole derivatives is the inhibition of tubulin polymerization.[4] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for the mitotic spindle formation during cell division. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptotic cell death.[4][5]
Modulation of Other Oncogenic Pathways: Research has also highlighted the role of this compound derivatives in modulating other cancer-related pathways. For example, some compounds have been shown to downregulate the expression of c-Myc, a potent oncoprotein, by binding to G-quadruplex DNA structures.[6] Others have been investigated as inhibitors of 5-lipoxygenase (5-LO), an enzyme implicated in inflammation and cancer.[7][8]
The versatility of the this compound scaffold allows for the fine-tuning of pharmacological properties through synthetic modifications, leading to the development of compounds with enhanced potency, selectivity, and drug-like characteristics.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core this compound structure and a general procedure for its subsequent derivatization.
Protocol 1: Synthesis of this compound via Reduction of 5-Nitroindole (B16589)
This protocol describes the catalytic hydrogenation of 5-nitroindole to produce this compound, a key precursor for the synthesis of various derivatives.[9][10]
Materials:
-
5-Nitroindole
-
95% Ethanol
-
Supported Catalyst (e.g., 10% Pd/C)
-
Hydrogen Gas (H₂)
-
High-pressure reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, add 100g of 5-nitroindole.
-
Add 4 times the volume of 95% ethanol.
-
Add 10-15% by weight of the supported catalyst (relative to 5-nitroindole).
-
Seal the reactor and completely replace the internal air with hydrogen gas.
-
Heat the mixture to 60°C while stirring.
-
Introduce hydrogen gas into the reactor, maintaining a pressure of 1.0-3.0 MPa (optimal pressure is approximately 1.5 MPa).
-
Maintain the reaction temperature between 70-95°C for 1-2 hours. Monitor the reaction for a conversion rate of 96-99%.
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can be recovered and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product can be further purified by column chromatography to yield 77.4-80.7g of pure this compound.[9]
Protocol 2: General Procedure for the Synthesis of 5-Azidoindole from this compound
This protocol outlines the diazotization of this compound followed by substitution with an azide (B81097) group, a versatile functional group for further chemical modifications like "click chemistry".[11]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath
-
Magnetic stir bar and stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask, dissolve this compound (e.g., 5.0 g, 37.8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and deionized water (50 mL).
-
Cool the solution to 0–5 °C using an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (2.75 g, 39.7 mmol) in deionized water (15 mL).
-
Add the sodium nitrite solution dropwise to the stirred this compound solution over 30 minutes, ensuring the internal temperature remains below 5 °C.[11]
-
-
Azide Substitution:
-
In a separate beaker, dissolve sodium azide (e.g., 2.7 g, 41.5 mmol) in deionized water (15 mL).
-
Add the sodium azide solution dropwise to the cold diazonium salt solution over 30 minutes, maintaining the temperature at 0–5 °C. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[11]
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain 5-azidoindole.[11]
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis and biological activity of selected this compound derivatives.
Table 1: Synthesis of this compound - Reaction Conditions and Yields
| Method | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1 | 5-Nitroindole | 4,4-dimethoxy-2,2-bipyridine silver, potassium tert-butoxide, 1,4-dioxane, 80°C, 4.0MPa H₂ | 98% | [9] |
| 2 | 5-Nitroindole | 95% ethanol, supported catalyst, 70-95°C, 1.0-3.0MPa H₂ | 96-99% conversion | [9] |
| 3 | 5-Nitroindole | Cetyltrimethylammonium bromide, ammonium (B1175870) formate, O-MoS₂, 130°C | 90% conversion, 100% selectivity | [9] |
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Compound 5 | Indolyl pyrazolo[1,5-a]-1,3,5-triazine | HT-29 (Colon), HL-60 (Leukemia) | 1.4, 1.7 | PIM Kinase Inhibitor | [3] |
| Compound 5 | 5-Nitroindole derivative | HeLa (Cervical) | 5.08 ± 0.91 | c-Myc G-Quadruplex Binder | [6] |
| Compound 7 | 5-Nitroindole derivative | HeLa (Cervical) | 5.89 ± 0.73 | c-Myc G-Quadruplex Binder | [6] |
| 3n | 2-Amino-5-hydroxyindole-3-carboxylate | Polymorphonuclear Leukocytes | ~0.3 | 5-Lipoxygenase Inhibitor | [7] |
| 5d | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 | Not specified | [12] |
| 10b | Indole derivative with 1,3,4-thiadiazole | A549 (Lung), K562 (Leukemia) | 0.12, 0.01 | Not specified | [13] |
| 7e | 5,6,7-trimethoxy-N-phenylquinolin-4-amine | A2780, MCF-7 | Not specified | Tubulin Polymerization Inhibitor | [14] |
| 7f | 5,6,7-trimethoxy-N-phenylquinolin-4-amine | A2780, MCF-7 | Not specified | Tubulin Polymerization Inhibitor | [14] |
Visualizations
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for synthesis and biological evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition points.
References
- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [eurekaselect.com]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Aminoindole in the Synthesis of Antimalarial Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of antimalarial compounds derived from 5-aminoindole. The focus is on a promising class of 2-amino-3-hydroxy-indoles, exemplified by the potent antimalarial agent Genz-644442 and its analogs.
Introduction
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. The aminoindole scaffold has been identified as a promising starting point for the development of new therapeutics.[1] High-throughput screening efforts identified Genz-644442, a 2-amino-3-hydroxy-indole derivative, as a potent inhibitor of P. falciparum growth in vitro and in vivo.[1] This discovery has spurred the synthesis and evaluation of numerous analogs, leading to compounds with significantly improved potency.
This application note details a synthetic strategy to access these valuable compounds, starting from commercially available materials, and provides protocols for their biological evaluation.
Data Presentation: In Vitro Antimalarial Activity
The following tables summarize the in vitro antimalarial activity of key this compound derivatives against various strains of P. falciparum.
Table 1: In Vitro Activity of Genz-644442 and Analogs against P. falciparum
| Compound | R¹ | R² | IC₅₀ (nM, Dd2 strain) | IC₅₀ (nM, 3D7 strain) |
| 1a (Genz-644442) | 5-Cl | Phenyl | 285 | 200 |
| 1c | 5-Cl | 2-Fluorophenyl | - | - |
| 1m | 5-Cl | 2-Methoxyphenyl | - | - |
| 1n | 5-Cl | 1-Naphthyl | - | - |
Data extracted from Urgaonkar et al., 2010.[2]
Table 2: In Vitro Activity of Optimized Aminoindole Analog Genz-668764
| Compound | Strain | IC₅₀ (nM) |
| Genz-668764 | Dd2 | 28 |
| 3D7 | 65 | |
| HB3 | - | |
| 7G8 | - |
Data extracted from Barker et al., 2011.
Signaling Pathways and Logical Relationships
The development of potent antimalarial compounds from the this compound scaffold involves a logical progression from a screening hit to a lead candidate. This process includes chemical synthesis to generate analogs, in vitro screening to determine potency against malaria parasites, and subsequent in vivo studies to assess efficacy and safety.
Caption: Workflow for the discovery of this compound-based antimalarials.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroisatin
This protocol describes the synthesis of 5-nitroisatin, a key precursor for this compound-based antimalarials.
Materials:
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
In a flask cooled in an ice-salt bath, cautiously add concentrated sulfuric acid.
-
Slowly add powdered isatin to the cold sulfuric acid with stirring.
-
To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for one hour.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated yellow solid by filtration and wash thoroughly with cold water until the washings are neutral to litmus.
-
Recrystallize the crude product from hot ethanol to yield pure 5-nitroisatin.
Protocol 2: Synthesis of 2-Amino-5-chloro-3-hydroxy-3-phenylindole (Genz-644442 analog)
This protocol is a general procedure adapted from Urgaonkar et al. (2010) for the synthesis of the 2-amino-3-hydroxy-indole scaffold.[2] This specific example starts from 5-chloroisatin (B99725).
Materials:
-
5-Chloroisatin
-
tert-Butyldimethylsilyl amine (TBDMSNH₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Phenylmagnesium bromide (PhMgBr) in THF (1 M solution)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard inert atmosphere glassware and techniques
Procedure:
Step 1: Synthesis of 2-(tert-Butyldimethylsilylamino)-5-chloro-3-oxo-3-phenylindole
-
To a solution of 5-chloroisatin (1.0 eq) in anhydrous THF under an argon atmosphere, add TBDMSNH₂ (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture to -78 °C and add PhMgBr (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the intermediate.
Step 2: Deprotection to yield 2-Amino-5-chloro-3-hydroxy-3-phenylindole
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as methanol.
-
Add a mild acid (e.g., 1N HCl) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography.
Caption: Synthetic scheme for 2-amino-3-hydroxy-indoles.
Protocol 3: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol describes a common method for evaluating the in vitro activity of synthesized compounds against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
96-well black, clear-bottom microplates
-
Test compounds dissolved in DMSO
-
Artemisinin (as a positive control)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human erythrocytes in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂).
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
-
Include parasite-only (no drug) and uninfected red blood cell controls.
-
Incubate the plates for 72 hours under the same low oxygen conditions.
-
After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
References
Application Notes and Protocols for Coupling 5-Aminoindole with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the efficient coupling of 5-aminoindole with a variety of carboxylic acids to synthesize N-(1H-indol-5-yl)amides. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole (B1671886) scaffold in biologically active molecules. This application note includes optimized reaction conditions, methodologies for common coupling reagents, and an overview of the potential biological significance of the resulting 5-acylaminoindole derivatives.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1] Functionalization of the indole ring system provides a powerful tool for modulating the biological properties of these molecules. The synthesis of amides from this compound is a key transformation for creating libraries of compounds for screening and lead optimization. Amide bond formation is a fundamental reaction in medicinal chemistry, and various coupling reagents have been developed to facilitate this transformation efficiently. This note focuses on two widely used and effective coupling methods: the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) system, and the use of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Data Presentation: Reaction Conditions and Yields
The successful coupling of this compound with carboxylic acids is dependent on the choice of coupling reagent, solvent, base, and reaction temperature. Below are tables summarizing typical reaction conditions and expected yields for the synthesis of N-(1H-indol-5-yl)amides using EDC/HOBt and HATU.
Table 1: EDC/HOBt Mediated Coupling of this compound with Various Carboxylic Acids
| Carboxylic Acid | Amine | Coupling Reagent (Equivalents) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | This compound | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 12 | ~85% |
| 4-Methoxybenzoic Acid | This compound | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 12 | ~88% |
| Acetic Acid | This compound | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 16 | ~75% |
| Isobutyric Acid | This compound | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 16 | ~78% |
| Nicotinic Acid | This compound | EDC (1.5), HOBt (1.5) | DIPEA (3.0) | DMF | 25 | 24 | ~70% |
Note: Yields are approximate and can vary based on the specific substrate and purification method. Data is compiled from general procedures for electron-deficient amines.[2]
Table 2: HATU Mediated Coupling of this compound with Various Carboxylic Acids
| Carboxylic Acid | Amine | Coupling Reagent (Equivalents) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | This compound | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 2 | ~90% |
| 4-Chlorobenzoic Acid | This compound | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 2 | ~92% |
| Cyclohexanecarboxylic Acid | This compound | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 3 | ~85% |
| Phenylacetic Acid | This compound | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 2 | ~88% |
| Thiophene-2-carboxylic acid | This compound | HATU (1.5) | DIPEA (3.0) | DMF | 25 | 4 | ~80% |
Note: HATU is a highly efficient coupling reagent, often resulting in shorter reaction times and higher yields compared to EDC/HOBt.[3] Data is compiled from general procedures for amide bond formation.[4]
Experimental Protocols
Herein are detailed experimental protocols for the coupling of this compound with a representative carboxylic acid using both EDC/HOBt and HATU.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes the coupling of this compound with benzoic acid.
Materials:
-
This compound
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of benzoic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add HOBt (1.2 mmol, 1.2 equiv) and EDC-HCl (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Add DIPEA (2.0 mmol, 2.0 equiv) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 15 mL) and brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(1H-indol-5-yl)benzamide.
Protocol 2: HATU Mediated Amide Coupling
This protocol describes the coupling of this compound with 4-chlorobenzoic acid.
Materials:
-
This compound
-
4-Chlorobenzoic Acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve 4-chlorobenzoic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).
-
Add HATU (1.2 mmol, 1.2 equiv) and DIPEA (2.0 mmol, 2.0 equiv) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-N-(1H-indol-5-yl)benzamide.
Mandatory Visualizations
Amide Coupling Workflow
Caption: General workflow for the coupling of this compound with carboxylic acids.
Signaling Pathway Context: Kinase Inhibition
Many indole derivatives are known to function as kinase inhibitors, a class of drugs that block the action of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. 5-Acylaminoindole derivatives have been investigated as potential kinase inhibitors.[1][5]
Caption: Inhibition of a generic kinase signaling pathway by a 5-acylaminoindole derivative.
Biological Significance and Applications
The indole scaffold is a key component of many biologically active compounds, and derivatives of this compound are no exception. The resulting 5-acylaminoindoles have been explored for a variety of therapeutic applications, most notably in the field of oncology.
Many kinase inhibitors feature an indole core, which can mimic the purine (B94841) ring of ATP and bind to the ATP-binding site of kinases.[6] By acylating the 5-amino group, researchers can introduce a diverse range of substituents that can interact with specific amino acid residues in the kinase active site, thereby influencing the potency and selectivity of the inhibitor. For instance, novel 7-azaindole (B17877) derivatives have been designed and synthesized as potential Erk5 kinase inhibitors with anticancer activity.[5] Similarly, indole derivatives have been developed as dual EGFR/SRC kinase inhibitors.[1] The synthesis of a library of 5-acylaminoindoles allows for the exploration of structure-activity relationships (SAR) to identify compounds with optimal inhibitory activity against specific kinase targets.
Beyond kinase inhibition, indole derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The protocols described in this application note provide a robust and versatile platform for the synthesis of novel 5-acylaminoindole libraries for screening in various disease models.
References
- 1. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Azidoindole: A Detailed Protocol for Researchers
Application Note: 5-Azidoindole (B1228546) is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. The presence of the azide (B81097) moiety allows for its facile derivatization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This enables the straightforward conjugation of the indole (B1671886) scaffold to a wide array of molecules, including peptides, probes, and potential drug candidates, facilitating the development of novel therapeutics and research tools.[1] The indole core itself is a privileged structure in pharmacology, present in numerous approved drugs and biologically active compounds. The synthesis of 5-azidoindole from the commercially available 5-aminoindole is a common and efficient process, proceeding through a well-established diazotization reaction followed by azide substitution.
Key Applications:
-
Drug Discovery: Serves as a key intermediate for the synthesis of novel indole-containing compounds with potential therapeutic activities.
-
Chemical Biology: Used in the preparation of photoaffinity labels and chemical probes to study biological processes and identify protein targets.
-
Bioconjugation: Enables the linking of the indole moiety to biomolecules through click chemistry.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for the starting material and the final product.
| Property | This compound | 5-Azidoindole |
| Molecular Formula | C₈H₈N₂ | C₈H₆N₄ |
| Molecular Weight | 132.16 g/mol | 158.16 g/mol |
| Appearance | Off-white to pinkish-brown solid | Light brown solid |
| Melting Point | 124-128 °C | 75-78 °C |
| Infrared (IR) ν (cm⁻¹) | N-H and C-H stretching, aromatic C=C bands | 2112 (N₃ stretch) , N-H and C-H stretching, aromatic C=C bands |
| ¹H NMR (CDCl₃, δ ppm) | Varies with solvent and concentration | 8.17 (br s, 1H, NH), 7.41-7.18 (m, 3H, Ar-H), 6.90 (d, J = 8.1 Hz, 1H, Ar-H), 6.52 (s, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | Varies with solvent and concentration | 133.5, 132.2, 128.7, 125.6, 114.1, 112.1, 110.2, 102.5 |
| Mass Spec (m/z) | 132 (M⁺) | 159 (M+H)⁺ |
| Typical Yield | Not Applicable | 50% |
Reaction Pathway and Experimental Workflow
The synthesis of 5-azidoindole from this compound is a two-step, one-pot reaction. The first step is the diazotization of the primary amine on this compound, followed by the substitution of the diazonium group with an azide ion.
Caption: Workflow for the synthesis of 5-azidoindole.
Experimental Protocol
This protocol details the synthesis of 5-azidoindole from this compound on a 10 mmol scale.
Materials:
-
This compound (1.32 g, 10.0 mmol)
-
Glacial Acetic Acid (30 mL)
-
Sodium Nitrite (0.76 g, 11.0 mmol, 1.1 eq)
-
Deionized Water
-
Sodium Azide (0.78 g, 12.0 mmol, 1.2 eq)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Silica (B1680970) Gel for column chromatography
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.32 g, 10.0 mmol) in glacial acetic acid (30 mL). Cool the resulting solution to 0-5 °C using an ice bath.
-
Diazotization:
-
In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in a minimal amount of deionized water (e.g., 5 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred this compound solution over 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Azide Substitution:
-
In another beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in a minimal amount of deionized water (e.g., 5 mL).
-
Slowly add the sodium azide solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Nitrogen gas evolution may be observed.
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice water (approximately 100 mL).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).
-
Collect the fractions containing the desired product (monitor by TLC) and concentrate them under reduced pressure to yield 5-azidoindole as a light brown solid.
-
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and strong acids. All manipulations should be carried out in a well-ventilated fume hood.
-
The diazotization reaction can be exothermic and produce unstable diazonium salts. Strict temperature control is crucial.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Diazotization of 5-Aminoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental procedure for the diazotization of 5-aminoindole, a critical step in the synthesis of various functionalized indole (B1671886) derivatives for research and drug development.
Introduction
The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, enabling the conversion of the amino group into a highly versatile diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of functionalities onto the aromatic ring. This compound is a key starting material, and its diazotization opens a pathway to novel indole-based compounds with potential therapeutic applications. The resulting 5-indolediazonium salt is a reactive intermediate and is typically used in situ for further transformations.
Reaction Mechanism: Diazotization of this compound
The diazotization of this compound proceeds through a well-established mechanism involving the formation of a nitrosonium ion (NO⁺) from sodium nitrite (B80452) in an acidic medium. The weakly nucleophilic amino group of this compound then attacks the nitrosonium ion, followed by a series of proton transfers and elimination of a water molecule to yield the 5-indolediazonium salt.
Caption: General reaction pathway for the diazotization of this compound.
Experimental Protocols
Protocol 1: Diazotization of this compound for Subsequent Azide (B81097) Substitution
This protocol details the in situ generation of the 5-indolediazonium salt from this compound, which is then directly used in a subsequent reaction with sodium azide to form 5-azidoindole.[1] This one-pot procedure is efficient as it avoids the isolation of the potentially unstable diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297)
-
Hexane
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stir bar and stirrer
-
Thermometer
-
Ice-salt bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation of the this compound Solution:
-
Diazotization:
-
In a separate beaker, prepare a solution of 2.75 g (39.7 mmol, 1.05 eq.) of sodium nitrite in 15 mL of deionized water.[1]
-
Slowly add the sodium nitrite solution dropwise to the stirred this compound solution over 30 minutes, ensuring the internal temperature is maintained between 0–5 °C. Vigorous stirring is crucial.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt may be indicated by a slight color change.[1]
-
-
Subsequent Reaction (Azide Substitution):
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a fume hood.
-
In a separate beaker, prepare a solution of 2.71 g (41.6 mmol, 1.1 eq.) of sodium azide in 15 mL of deionized water.[1]
-
Add the sodium azide solution dropwise to the cold diazonium salt solution over 30 minutes, maintaining the temperature at 0–5 °C. Vigorous evolution of nitrogen gas will be observed; ensure the reaction is well-vented.[1]
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour.[1]
-
Let the reaction mixture warm to room temperature and stir for an additional 2 hours.[1]
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-substituted indole.[1]
-
Data Presentation
The following table summarizes the reaction parameters from the detailed protocol for the synthesis of 5-azidoindole, which involves the diazotization of this compound as the initial step.
| Parameter | Value / Condition | Reference |
| Starting Material | This compound | [1] |
| Scale | 5.0 g (37.8 mmol) | [1] |
| Acid | Concentrated HCl | [1] |
| Nitrosating Agent | Sodium Nitrite (1.05 eq.) | [1] |
| Solvent | Water / Aqueous HCl | [1] |
| Temperature | 0–5 °C | [1] |
| Reaction Time | ~1 hour for diazotization and azide addition | [1] |
| Subsequent Reagent | Sodium Azide (1.1 eq.) | [1] |
| Overall Reaction Time | Approx. 4–5 hours | [1] |
| Purification | Silica Gel Column Chromatography | [1] |
Note: The available literature from the search did not provide a direct yield for the intermediate 5-indolediazonium salt, as it is typically generated and used in situ. The overall yield of the subsequent product (e.g., 5-azidoindole) would be dependent on both the diazotization and the subsequent substitution reaction. A comprehensive comparative analysis of yields under varying conditions for the diazotization of this compound is limited based on the conducted search.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of a 5-substituted indole from this compound via diazotization.
Caption: Step-by-step workflow for the synthesis of a 5-substituted indole.
References
Troubleshooting & Optimization
Technical Support Center: 5-Aminoindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-aminoindole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely used and generally high-yielding method for preparing this compound is the reduction of 5-nitroindole (B16589).[1] Catalytic hydrogenation is a very effective technique for this transformation, often providing excellent yields.
Q2: What are the typical reaction conditions for the catalytic hydrogenation of 5-nitroindole?
A2: Typical conditions involve the use of a catalyst, such as a supported palladium or a silver-based catalyst, in a suitable solvent like ethanol (B145695) or 1,4-dioxane (B91453).[1][2] The reaction is carried out under hydrogen pressure at elevated temperatures. For example, one procedure uses a silver catalyst in 1,4-dioxane at 80°C and 4.0 MPa of hydrogen pressure, achieving a 98% yield.[1][2] Another method employs a supported catalyst in 95% ethanol at 70-95°C and 1.0-3.0 MPa of hydrogen, resulting in a conversion rate of 96-99%.[1]
Q3: Are there alternative, non-hydrogenation methods for the reduction of 5-nitroindole?
A3: Yes, other reducing agents can be used. One such method involves the use of ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of a catalyst like O-MoS2. This reaction is performed under nitrogen protection in water at 130°C and can achieve a conversion rate of 90% with 100% selectivity for this compound.[1] Another approach uses sodium borohydride (B1222165) with a copper complex catalyst in water at room temperature.[2]
Q4: My this compound product is unstable and darkens over time. How can I prevent this?
A4: this compound, like many aromatic amines, can be susceptible to air oxidation, which can lead to discoloration.[3] It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. When working with the compound, try to minimize its exposure to air and light.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reduction of 5-nitroindole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Catalyst poisoning or deactivation. 3. Suboptimal reaction conditions (temperature, pressure, time). 4. Degradation of the product during workup or purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion.[2] 2. Ensure the purity of the starting material and solvents. If using a reusable catalyst, consider regenerating or replacing it.[1] 3. Systematically optimize the reaction parameters. For catalytic hydrogenation, ensure the hydrogen pressure and temperature are maintained at the optimal levels.[1] 4. Perform the extraction and purification steps promptly and avoid excessive heat. Consider purification by column chromatography for a cleaner product.[1][2] |
| Formation of Side Products | 1. Over-reduction or side reactions on the indole (B1671886) ring. 2. Incomplete reduction leading to intermediates. 3. Polymerization or decomposition of the starting material or product. | 1. Use a selective catalyst and carefully control the reaction time and temperature. 2. Ensure sufficient reducing agent and catalyst are used and that the reaction goes to completion. 3. Degas solvents and run the reaction under an inert atmosphere to minimize oxidative side reactions. |
| Difficulty in Product Purification | 1. Co-elution of impurities with the product during column chromatography. 2. Product instability on the stationary phase (e.g., silica (B1680970) gel). 3. The presence of highly polar impurities. | 1. Experiment with different solvent systems for column chromatography to improve separation. 2. If instability on silica is suspected, consider using a different stationary phase like alumina (B75360) or performing a rapid filtration through a plug of silica. 3. A pre-purification workup, such as an acid-base extraction, might help remove certain impurities before chromatography. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using a Silver-Based Catalyst[1]
Summary of Reaction Conditions:
| Parameter | Value |
| Starting Material | 5-Nitroindole |
| Catalyst | 4,4-dimethoxy-2,2-bipyridine silver |
| Base | Potassium tert-butoxide |
| Solvent | 1,4-dioxane |
| Temperature | 80°C |
| Hydrogen Pressure | 4.0 MPa |
| Reaction Time | 24 hours |
| Yield | 98% |
Procedure:
-
To a high-pressure reactor, add 16.44 mg (0.04 mmol) of 4,4-dimethoxy-2,2-bipyridine silver, 11.22 mg (0.1 mmol) of potassium tert-butoxide, and 1 mL of 1,4-dioxane.
-
Stir the mixture until uniform.
-
Add 1 mmol of 5-nitroindole to the reactor.
-
Seal the reactor, pressurize with hydrogen to 4.0 MPa, and heat to 80°C.
-
Maintain these conditions with stirring for 24 hours.
-
After the reaction, cool the reactor and carefully release the pressure.
-
Extract the reaction mixture with water and dichloromethane.
-
Collect the organic phase, dry it with anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Method 2: Catalytic Hydrogenation with a Supported Catalyst[1]
Summary of Reaction Conditions:
| Parameter | Value |
| Starting Material | 5-Nitroindole (100g) |
| Catalyst | 10-15% supported catalyst |
| Solvent | 95% Ethanol |
| Temperature | 70-95°C |
| Hydrogen Pressure | 1.0-3.0 MPa (optimal ~1.5 MPa) |
| Reaction Time | 1-2 hours |
| Conversion Rate | 96-99% |
Procedure:
-
Add 100 g of 5-nitroindole to a reaction vessel, followed by 4 times the concentration of 95% ethanol and 10-15% of a supported catalyst.
-
Seal the reaction vessel and completely replace the air inside with hydrogen.
-
Heat the vessel with stirring.
-
When the temperature reaches 60°C, introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa.
-
Conduct the hydrogenation at a temperature of 70-95°C for 1-2 hours.
-
After the reaction, separate the mixture from the catalyst. The catalyst can be reused.
-
Process the reaction mixture to isolate the this compound.
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation of 5-nitroindole.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
Technical Support Center: Purification of Crude 5-Aminoindole by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of crude 5-aminoindole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound on silica (B1680970) gel?
A1: The primary challenge is the interaction between the basic amino group of this compound and the acidic silanol (B1196071) groups on the surface of standard silica gel. This can lead to several issues:
-
Peak Tailing/Streaking: Strong acid-base interactions cause the compound to elute slowly and unevenly, resulting in broad, streaky bands instead of sharp, well-defined ones.
-
Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica that it fails to elute, leading to low recovery.
-
Degradation: The acidic environment of the silica gel can potentially cause the degradation of acid-sensitive compounds.
Q2: How can I prevent issues related to the acidic nature of silica gel?
A2: To mitigate the problems caused by acidic silica, you can:
-
Use Deactivated Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to the mobile phase to neutralize the acidic sites on the silica. A common practice is to add 0.5-2% TEA to the eluent.
-
Switch to an Alternative Stationary Phase:
-
Alumina (basic or neutral): This is a good alternative for the purification of basic compounds like amines.
-
Amine-functionalized silica: This specialized stationary phase has a basic surface, which is more compatible with amine-containing compounds and can be used with less polar solvent systems like hexane (B92381)/ethyl acetate (B1210297).
-
Q3: What are some common impurities in crude this compound?
A3: Common impurities in crude this compound, particularly when synthesized by the reduction of 5-nitroindole, may include:
-
Unreacted Starting Material: Residual 5-nitroindole.
-
Side-Products: Isomeric amines or byproducts from the reduction reaction.
-
Oxidation/Degradation Products: Indoles can be susceptible to oxidation, which often results in colored impurities.
Q4: My this compound is not eluting from the column. What should I do?
A4: If your compound is not eluting, it is likely too strongly adsorbed to the stationary phase. Consider the following solutions:
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For very polar compounds, a mobile phase containing methanol (B129727) might be necessary.
-
Add a Basic Modifier: If you are not already using one, adding triethylamine or ammonia to your mobile phase can help to displace the basic this compound from the acidic silica.
-
Flush the Column: As a last resort, you can try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane (B109758), possibly with a small amount of ammonia.
Q5: How do I choose the right solvent system for my column?
A5: The ideal solvent system (mobile phase) should provide good separation between this compound and its impurities. This is best determined by preliminary Thin-Layer Chromatography (TLC) analysis. The target Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for optimal separation on a column. A common starting point for polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Experimental Protocols
Protocol 1: Column Chromatography of this compound using Deactivated Silica Gel
This protocol is recommended for standard purification of crude this compound.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate.
-
To deactivate the silica gel, add 0.5-1% triethylamine (TEA) to the mobile phase. For example, for 1 liter of mobile phase, add 5-10 mL of TEA.
2. Column Packing:
-
Choose a column with a diameter appropriate for the amount of crude material (a general rule of thumb is a silica gel to crude product ratio of 30:1 to 50:1 by weight).
-
Pack the column using a slurry method:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, mix the silica gel with the initial, less polar mobile phase to form a slurry.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the packed silica.
-
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
4. Elution:
-
Begin elution with the initial, less polar mobile phase.
-
If necessary, employ a gradient elution by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate). This can help to first elute less polar impurities, followed by the this compound.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
5. Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Stationary Phases for this compound Purification
| Stationary Phase | Description | Advantages | Disadvantages |
| Silica Gel (Deactivated) | Standard silica gel used with a basic modifier (e.g., 0.5-2% triethylamine) in the mobile phase. | Cost-effective, readily available. | Requires the addition of a modifier, which needs to be removed later. |
| Alumina (Neutral or Basic) | A good alternative to silica for basic compounds. | Less acidic than silica, good for amines. | Can have different selectivity compared to silica. |
| Amine-Functionalized Silica | Silica gel with chemically bonded amine groups. | Provides a basic surface, excellent for purifying amines without mobile phase modifiers. | More expensive than standard silica or alumina. |
Table 2: Example Mobile Phase Systems for TLC Analysis and Column Chromatography
| Mobile Phase System (v/v) | Target Rf Range (TLC) | Notes |
| Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) + 0.5% TEA | 0.2 - 0.4 | A good starting point. Adjust the ratio based on TLC results. |
| Dichloromethane / Methanol (e.g., 98:2 to 95:5) + 0.5% TEA | 0.2 - 0.4 | For more polar impurities or if the compound has low solubility in hexane/ethyl acetate. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
Technical Support Center: Reduction of 5-Nitroindole
Welcome to the technical support center for the reduction of 5-nitroindole (B16589) to 5-aminoindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the reduction of 5-nitroindole.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of 5-Nitroindole | 1. Inactive Catalyst (Catalytic Hydrogenation): The Palladium on carbon (Pd/C) or other catalyst may be old, poisoned, or of poor quality. | - Use fresh, high-quality catalyst. - Ensure the reaction setup is free of catalyst poisons like sulfur compounds. |
| 2. Insufficient Reducing Agent: The molar equivalents of the reducing agent (e.g., SnCl₂, NaBH₄) may be too low. | - Increase the molar equivalents of the reducing agent. | |
| 3. Low Hydrogen Pressure (Catalytic Hydrogenation): The hydrogen pressure may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure, typically within the range of 1.0-4.0 MPa.[1][2] | |
| Formation of Colored Impurities (e.g., orange, brown, or dark solids) | 1. Formation of Azo/Azoxy Byproducts (Catalytic Hydrogenation): Incomplete reduction can lead to the formation of colored intermediates like nitroso and hydroxylamine, which can condense to form azo and azoxy compounds. | - Ensure complete hydrogenation by optimizing reaction time, hydrogen pressure, and catalyst loading. - The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines and the formation of azo or azoxy compounds. |
| 2. Oxidative Degradation of this compound: The product, this compound, is unstable and prone to air oxidation, leading to colored degradation products.[3] | - Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup.[1] - Use degassed solvents. - Purify the product quickly after the reaction is complete. | |
| Difficulty in Product Isolation and Purification | 1. Formation of Tin Salts (SnCl₂ Reduction): The workup of reactions using stannous chloride can be complicated by the formation of tin oxides. | - Follow a careful workup procedure involving basification to precipitate tin salts, followed by filtration and extraction. |
| 2. Product Instability on Silica (B1680970) Gel: this compound can degrade on silica gel during column chromatography. | - Minimize the time the product is on the column. - Consider alternative purification methods like crystallization or using a different stationary phase. | |
| Inconsistent Yields | 1. Variability in Reaction Conditions: Minor changes in temperature, reaction time, or reagent quality can significantly impact the yield. | - Carefully control all reaction parameters. - Ensure the quality and consistency of all reagents and solvents. |
| 2. Product Loss During Workup: The product may be lost during extraction or purification steps due to its polarity and instability. | - Optimize the extraction and purification procedures to minimize losses. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the reduction of 5-nitroindole?
A1: The most common side reactions are the formation of intermediates such as 5-nitrosoindole and 5-hydroxylaminoindole. These intermediates can further react, particularly during catalytic hydrogenation, to form colored dimeric species like azo and azoxy compounds. Additionally, the desired product, this compound, is susceptible to oxidative degradation, which is a significant side reaction that can occur during the reaction and workup.[3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for 5-nitroindole (starting material) and this compound (product) should be used as standards. The reaction is considered complete when the 5-nitroindole spot is no longer visible. The reaction can also be monitored by GC-MS.[1][2]
Q3: My final product is a dark oil or solid, not the expected off-white solid. What happened?
A3: The formation of a dark-colored product is a strong indication of the presence of impurities, most likely from the oxidative degradation of this compound or the formation of azo/azoxy byproducts.[3] To obtain a purer product, it is crucial to work under an inert atmosphere, use degassed solvents, and purify the product promptly.
Q4: Is it necessary to protect the indole (B1671886) nitrogen during the reduction?
A4: While not always necessary, protection of the indole nitrogen can sometimes prevent side reactions at that position, depending on the reducing agent and reaction conditions used. However, many successful reductions are performed on the unprotected 5-nitroindole.
Q5: What is the best method for purifying this compound?
A5: Purification of this compound can be challenging due to its instability. Column chromatography on silica gel is a common method, but the product can degrade on the column. It is recommended to perform the chromatography quickly.[1] Crystallization is another option for purification if a suitable solvent system can be found. For analysis of this compound and its impurities, HPLC methods are available.[4]
Data Presentation
Comparison of Reduction Methods for 5-Nitroindole
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Time | Yield of this compound (%) | Key Side Products/Issues | Reference(s) |
| Catalytic Hydrogenation | H₂ (4.0 MPa), 4,4-dimethoxy-2,2-bipyridine silver, potassium tert-butoxide | 1,4-Dioxane | 80°C | 24 h | 98% | Potential for azo/azoxy compounds, catalyst poisoning | [1][2] |
| Catalytic Hydrogenation | H₂ (1.0-3.0 MPa), Supported catalyst | 95% Ethanol | 70-95°C | 1-2 h | 96-99% (conversion) | Potential for azo/azoxy compounds, catalyst poisoning | [1] |
| Transfer Hydrogenation | Ammonium formate, O-MoS₂ | Water | 130°C | 6 h | 100% (selectivity) | Requires higher temperature | [1] |
| Metal/Acid Reduction | SnCl₂ | Ethanol/Water | Reflux | Varies | Generally good | Formation of tin salts, difficult workup | |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol | Room Temp | 3 h | 23% | Potential for azo/azoxy compounds, catalyst poisoning | [5] |
Experimental Protocols
Method 1: Catalytic Hydrogenation with a Silver Catalyst
This method reports a high yield of this compound.[1][2]
-
Preparation: In a high-pressure reactor, add 16.44 mg (0.04 mmol) of 4,4-dimethoxy-2,2-bipyridine silver, 11.22 mg (0.1 mmol) of potassium tert-butoxide, and 1 mL of 1,4-dioxane.
-
Reaction: Stir the mixture until uniform, then add 1 mmol of 5-nitroindole.
-
Hydrogenation: Pressurize the reactor with hydrogen to 4.0 MPa and heat to 80°C for 24 hours.
-
Workup: After the reaction, extract the mixture with water and dichloromethane.
-
Isolation: Collect the organic phase, dry it with anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography to obtain this compound.
Method 2: Catalytic Hydrogenation with a Supported Catalyst
This method is suitable for larger scale synthesis.[1]
-
Preparation: In a reaction vessel, add 100 g of 5-nitroindole, 4 times its concentration of 95% ethanol, and 10-15% of a supported catalyst.
-
Hydrogenation: Seal the vessel, replace the air with hydrogen, and heat to 60°C with stirring. Introduce hydrogen gas to maintain a pressure of 1.0-3.0 MPa. Continue the reaction at 70-95°C for 1-2 hours.
-
Isolation: Separate the catalyst from the reaction mixture. The catalyst can be reused.
-
Purification: Further process the reaction mixture to obtain this compound.
Mandatory Visualization
Caption: General pathway for the reduction of 5-nitroindole.
Caption: Troubleshooting workflow for 5-nitroindole reduction.
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 5-Aminoindole Derivatives
Welcome to the technical support center for 5-aminoindole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning pink, brown, or darker). What is happening?
A1: A color change in your this compound solution is a common indicator of oxidation.[1] this compound and its derivatives are susceptible to air oxidation, which can lead to the formation of colored byproducts and degradation of your compound.[1][2] This can compromise the purity and activity of your material, leading to inconsistent experimental results.
Q2: What are the primary factors that accelerate the oxidation of this compound derivatives?
A2: Several factors can accelerate oxidation:
-
Oxygen: Direct exposure to atmospheric oxygen is the main driver of oxidation.[1]
-
Light: Exposure to light, especially UV radiation, can promote photodegradation and oxidation.[1][3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
pH: The stability of aminoindoles can be pH-dependent. While specific data for this compound is limited, related compounds like 5-chloroindole (B142107) are more susceptible to degradation under acidic conditions.[3] However, strongly basic conditions can also promote degradation of similar compounds.[1]
-
Metal Ions: Trace amounts of metal ions can catalyze oxidation reactions.[1]
Q3: How should I store solid this compound and its derivatives?
A3: For optimal stability, solid this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (approximately 4°C).[3][4] Storing it in a desiccator within the refrigerator will further protect it from moisture.
Q4: What is the best way to store solutions of this compound derivatives?
A4: To minimize degradation in solution:
-
Solvent Choice: Use high-purity, anhydrous, and deoxygenated solvents.
-
Inert Atmosphere: Store solutions under an inert atmosphere (argon or nitrogen).[1]
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, for long-term storage. For daily use, refrigeration at 2-8°C is recommended for short periods.
-
Light Protection: Always use amber vials or wrap containers in aluminum foil to protect from light.[1]
-
Fresh Preparation: It is always best to prepare solutions fresh for each experiment to ensure the highest quality.[1]
Q5: Can I use antioxidants to stabilize my this compound solutions?
Troubleshooting Guides
This guide addresses specific issues you might encounter when working with this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change of solution upon preparation. | Immediate oxidation due to exposure to atmospheric oxygen. | Prepare the solution using deoxygenated solvents. Purge the solvent and the headspace of the vial with an inert gas (nitrogen or argon) before, during, and after adding the compound.[1] |
| Precipitate forms in the solution over time. | Polymerization of oxidation products. | This indicates significant degradation. The solution should be discarded. Review your preparation and storage protocols to prevent future occurrences, focusing on stricter exclusion of air and light.[1] |
| Inconsistent results in biological assays or chemical reactions. | Degradation of the active this compound derivative. | Prepare fresh solutions for each experiment. If not feasible, prepare small batches and use them within a short timeframe. Always check for any visual signs of degradation before use.[1] Consider performing a quick purity check (e.g., by TLC or HPLC) if the solution has been stored. |
| Low yield or multiple spots on TLC after a reaction. | Degradation of the this compound starting material or product during the reaction or workup. | Perform the reaction under a strict inert atmosphere. Deoxygenate all solvents and reagents before use. During workup (e.g., extraction), use deoxygenated solvents and minimize the exposure time to air. Consider performing the purification (e.g., column chromatography) quickly and with deoxygenated solvents. |
| Difficulty in purifying this compound derivatives by silica (B1680970) gel chromatography. | Degradation on the acidic silica gel. | Unprotected aminoindoles can be unstable on standard silica gel. Consider using deactivated (neutral) silica or alumina (B75360) for chromatography. Perform the purification rapidly with deoxygenated eluents. |
Data Presentation
Illustrative Stability of this compound in Solution
The following table provides illustrative data on the stability of a this compound solution under various conditions. Note: These are not experimentally derived values for this compound but are based on the general behavior of air-sensitive aromatic amines and indole (B1671886) derivatives. A stability study for your specific derivative and conditions is recommended.
| Condition | Parameter | Value | Illustrative % Purity after 24h | Appearance |
| pH | Acidic | pH 4 | < 85% | Yellow to Light Brown |
| Neutral | pH 7 | ~95% | Colorless to Pale Yellow | |
| Basic | pH 9 | < 90% | Light Brown | |
| Temperature | Refrigerated | 4°C | >98% | Colorless |
| Room Temp | 25°C | ~90% | Pale Yellow to Yellow | |
| Elevated | 40°C | < 70% | Brown | |
| Atmosphere | Air | - | < 80% | Yellow to Brown |
| Inert (Argon) | - | >99% | Colorless | |
| Light | Exposed to Light | - | < 85% | Yellowish |
| Protected from Light | - | >98% | Colorless |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound under Inert Atmosphere
Objective: To prepare a stock solution of this compound with minimal exposure to atmospheric oxygen.
Materials:
-
This compound derivative (solid)
-
Anhydrous, deoxygenated solvent (e.g., DMSO, DMF, or ethanol)
-
Amber glass vial with a septum-lined cap
-
Schlenk line or glovebox
-
Syringes and needles
-
Argon or nitrogen gas supply
Procedure:
-
Preparation of Glassware: Dry the amber vial and cap in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.
-
Inert Atmosphere Setup:
-
In a Glovebox: Perform all subsequent steps inside a nitrogen or argon-filled glovebox.
-
Using a Schlenk Line: Attach the vial to the Schlenk line via a needle connected to the gas outlet and another needle for vacuum/gas inlet.
-
-
Weighing the Compound:
-
In the glovebox, weigh the desired amount of this compound directly into the vial.
-
If using a Schlenk line, weigh the compound quickly in the air and immediately place it in the vial, then proceed to the next step.
-
-
Purging with Inert Gas:
-
Seal the vial with the septum cap.
-
If using a Schlenk line, subject the vial to at least three cycles of vacuum followed by backfilling with inert gas to remove any residual air.
-
-
Solvent Degassing: Before use, deoxygenate the solvent by sparging with argon or nitrogen for at least 30 minutes.
-
Adding the Solvent: Using a gas-tight syringe, draw the required volume of deoxygenated solvent and inject it into the vial containing the this compound derivative.
-
Dissolution and Storage: Gently swirl the vial until the solid is fully dissolved. For storage, wrap the septum cap with parafilm and store at the recommended temperature, protected from light.
Protocol 2: Monitoring Oxidation of this compound Derivatives by HPLC
Objective: To quantitatively assess the degradation of a this compound derivative over time.
Methodology:
-
Sample Preparation: Prepare a solution of your this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Divide this solution into several amber HPLC vials.
-
Stress Conditions: Expose the vials to different conditions you wish to test (e.g., room temperature in air, 4°C under nitrogen, etc.).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition for analysis.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: Use a UV detector set at a wavelength where the this compound derivative has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound derivative at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Observe the appearance of any new peaks, which would indicate the formation of degradation products.
-
Visualizations
Workflow for Handling Air-Sensitive this compound Derivatives
Caption: Workflow for handling air-sensitive this compound derivatives.
Plausible Oxidation Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(5192-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Aminoindole Functionalization
Welcome to the technical support center for the functionalization of 5-aminoindole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) in a user-friendly, question-and-answer format. Here, you will find detailed methodologies, data-driven optimization strategies, and visual aids to address specific issues you may encounter during your experiments.
Section 1: N-Arylation of this compound (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-5-aminoindoles.[1]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is giving a low yield. What are the most common causes?
A1: Low yields in this reaction are often due to several factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.
-
Suboptimal Ligand Choice: The choice of phosphine (B1218219) ligand is critical. For electron-rich anilines like this compound, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often necessary to promote reductive elimination.[2]
-
Incorrect Base: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases may not be effective in deprotonating the amine-palladium complex.[2]
-
Poor Solvent Quality: The use of non-anhydrous or non-degassed solvents can introduce water and oxygen, which deactivate the catalyst. Toluene (B28343) and dioxane are commonly used solvents.[2]
-
Substrate Purity: Impurities in the this compound or the aryl halide can poison the catalyst.
Q2: I am observing the formation of a significant amount of debrominated arene (hydrodehalogenation) side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction. To minimize it:
-
Ensure Anhydrous Conditions: Trace amounts of water can be a source of protons for this side reaction.
-
Optimize Ligand and Base: A bulkier ligand can sometimes suppress this pathway. The choice of base can also have an effect; screening different bases may be beneficial.
-
Use a More Active Catalyst System: A more efficient catalyst can promote the desired C-N coupling at a faster rate than the hydrodehalogenation.
Q3: How do I choose the best ligand for the N-arylation of this compound with a specific aryl halide?
A3: Ligand selection is key. A general guideline is to start with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. For challenging couplings, such as with electron-deficient aryl halides or sterically hindered substrates, more specialized ligands like BrettPhos may be required. It is often necessary to screen a small panel of ligands to find the optimal one for your specific substrate combination.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the palladium precatalyst and ligand under an inert atmosphere. Use freshly opened or purified reagents. |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. | |
| Incorrect base | Switch to a stronger, non-nucleophilic base like NaOtBu or lithium bis(trimethylsilyl)amide (LiHMDS). | |
| Formation of Side Products (e.g., Homocoupling of Aryl Halide) | Suboptimal ligand-to-metal ratio | Optimize the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is used. |
| Reaction temperature too high | Lower the reaction temperature and monitor the reaction over a longer period. | |
| Difficulty in Product Purification | Product is highly polar | Use a more polar eluent system for column chromatography, potentially with a small amount of triethylamine (B128534) or methanol (B129727) to reduce tailing. Consider using a different stationary phase like alumina.[3] |
Data Presentation: Ligand and Base Screening
The following table summarizes the effect of different ligands and bases on the yield of the N-arylation of this compound with 4-bromotoluene.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 95 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |
Data is representative and compiled from typical outcomes for similar substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Seal the Schlenk tube, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (12-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 2: Copper-Catalyzed N-Arylation of this compound
Copper-catalyzed N-arylation, a variation of the Ullmann condensation, provides a more economical alternative to palladium-catalyzed methods.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a copper catalyst over a palladium catalyst for the N-arylation of this compound?
A1: The primary advantages are cost and air stability. Copper catalysts are significantly less expensive than palladium catalysts. While still requiring care, some copper-catalyzed reactions can be less sensitive to air and moisture than their palladium counterparts.
Q2: What type of ligands are effective for copper-catalyzed N-arylation?
A2: Simple and inexpensive diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA) and trans-1,2-cyclohexanediamine, have been shown to be effective in promoting copper-catalyzed N-arylation of indoles.[4]
Q3: My copper-catalyzed reaction is sluggish. What can I do to improve the reaction rate?
A3: To improve the reaction rate:
-
Increase Temperature: These reactions often require higher temperatures (100-140 °C) than palladium-catalyzed couplings.
-
Ligand Screening: While simple diamines are often effective, screening other ligands like 1,10-phenanthroline (B135089) may be beneficial.[4]
-
Solvent Choice: Polar aprotic solvents such as DMF or DMSO can sometimes accelerate the reaction, but dioxane and toluene are also commonly used.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inactive copper source | Use a fresh source of Cu(I) salt (e.g., CuI). |
| Inefficient ligand | Screen different diamine or phenanthroline-based ligands. | |
| Insufficiently high temperature | Gradually increase the reaction temperature, monitoring for any decomposition. | |
| Formation of Homocoupled Amine (Dimerization) | High catalyst loading | Reduce the amount of copper catalyst. |
| Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. |
Data Presentation: Solvent and Base Effects
The following table shows the impact of solvent and base on the yield of the copper-catalyzed N-arylation of this compound with iodobenzene.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | DMEDA (20) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85 |
| 2 | CuI (10) | DMEDA (20) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | CuI (10) | DMEDA (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 82 |
| 4 | CuI (10) | DMEDA (20) | K₃PO₄ (2.0) | DMF | 120 | 24 | 75 |
Data is representative and compiled from typical outcomes for similar substrates.[4]
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
-
To a resealable Schlenk tube, add CuI (0.1 mmol, 10 mol%), this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the ligand (e.g., DMEDA, 0.2 mmol, 20 mol%) and anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction for 24 hours, then cool to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Section 3: C-H Functionalization of this compound
Direct C-H functionalization offers an atom-economical approach to modifying the indole (B1671886) core, avoiding the need for pre-functionalized starting materials. For this compound, functionalization can be directed to various positions on the benzene (B151609) ring.[5]
Frequently Asked Questions (FAQs)
Q1: Which positions on the this compound ring are most susceptible to C-H functionalization?
A1: The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. However, by using directing groups, it is possible to achieve functionalization at other positions. For N-substituted indoles, directing groups can facilitate arylation at the C4, C6, and C7 positions.[5]
Q2: What are directing groups and how do they work in C-H functionalization?
A2: Directing groups are functional groups that are temporarily installed on the indole nitrogen or another position. They coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby promoting its activation and subsequent functionalization.[5]
Q3: Can I achieve C-H functionalization of this compound without a directing group?
A3: While possible, regioselectivity can be a significant challenge without a directing group. Reactions often result in a mixture of products, with functionalization occurring at the most electron-rich positions. For predictable and selective C-H functionalization, the use of a directing group is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Regioselectivity | No directing group used | Install a suitable directing group on the indole nitrogen to guide the functionalization to the desired position. |
| Incorrect catalyst/ligand combination | Screen different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands to optimize regioselectivity. | |
| Low Reactivity of C-H Bond | C-H bond is not sufficiently activated | Use a more effective directing group or a more active catalyst system. Increasing the reaction temperature may also help, but should be done with caution. |
| Formation of Multiple Arylation Products | High reactivity of the indole ring | Reduce the equivalents of the coupling partner and monitor the reaction carefully to stop it after the desired mono-functionalization has occurred. |
Visualization: Workflow for Optimizing C-H Functionalization
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. biotage.com [biotage.com]
- 4. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Alkylation of Indoles
Welcome to the technical support center for the regioselective alkylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. A primary challenge in the functionalization of indoles is controlling the site of alkylation, particularly the competition between the N-1 and C-3 positions. This guide offers strategies, detailed protocols, and troubleshooting workflows to help you achieve high regioselectivity in your indole (B1671886) alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is C-3 alkylation a common side reaction during N-alkylation of indoles?
The C-3 position of the indole ring is inherently more nucleophilic than the nitrogen atom, making it highly susceptible to electrophilic attack.[1] This is a fundamental characteristic of the indole scaffold and often leads to a mixture of N- and C-3 alkylated products.[1][2] The regioselectivity of the alkylation is critically dependent on the reaction conditions.
Q2: How can I favor N-alkylation over C-3 alkylation?
Several strategies can be employed to enhance selectivity for N-alkylation:
-
Use of a Strong Base: Deprotonating the indole N-H with a strong base, such as sodium hydride (NaH), generates the indole anion.[1] This anion is a "harder" nucleophile, which favors reaction at the "harder" nitrogen atom.[1]
-
Choice of Solvent: Polar aprotic solvents like DMF and THF are commonly used. DMF is often preferred as it helps to dissolve the intermediate indole anion, promoting N-alkylation.[2][3] In contrast, ethereal solvents like THF can sometimes lead to the precipitation of the indole sodium salt, which may result in poorer regioselectivity.[2][3]
-
Reaction Temperature: Increasing the reaction temperature generally favors the thermodynamically more stable N-alkylated product over the kinetically favored C-3 product.[2][3]
-
Blocking the C-3 Position: If the indole starting material already has a substituent at the C-3 position, this will inherently prevent C-3 alkylation.[1][4]
Q3: Under what conditions is C-3 alkylation favored?
To selectively achieve C-3 alkylation, reaction conditions are chosen to avoid the formation of the indole anion. This can be accomplished by:
-
Avoiding Strong Bases: Reactions performed without a strong base or under acidic conditions (using Lewis or Brønsted acids) will typically favor electrophilic attack at the most nucleophilic C-3 position.[5]
-
Catalytic Methods: Certain transition-metal catalyzed methods, such as those using nickel or cobalt catalysts, have been developed for the selective C-3 alkylation of indoles with alcohols through a "borrowing hydrogen" methodology.[6][7]
Q4: My reaction is not proceeding, or the yield is very low. What factors should I investigate?
Low reactivity or poor yields can be attributed to several factors:
-
Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong base (e.g., 1.1-1.5 equivalents of NaH) and allowing enough time for the deprotonation to complete before adding the alkylating agent.[2][4]
-
Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water or other protic impurities can quench the base and the indolide anion.[4]
-
Steric Hindrance: A sterically bulky electrophile or substituents near the indole nitrogen or at the C-2 position can hinder the reaction and reduce the reaction rate.[2][4]
-
Reactivity of the Alkylating Agent: The reactivity of the leaving group on the alkylating agent is important. For example, alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1]
Q5: What are other common side reactions in indole functionalization?
Besides poor regioselectivity, other common side reactions include:
-
Polyalkylation: The activated nature of the indole ring can lead to the introduction of multiple alkyl groups.[5]
-
Dimerization and Polymerization: Under strongly acidic conditions, the reactive indole nucleus can undergo self-reaction, leading to the formation of dimers, trimers, and polymers.[5]
Troubleshooting Guides
Problem 1: My reaction yields a mixture of N-1 and C-3 alkylated products. How can I improve the selectivity for N-alkylation?
This is a common issue arising from the high nucleophilicity of the C-3 position.[2] To improve N-1 selectivity, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | Ensure complete deprotonation of the indole N-H. Use a sufficient excess of a strong base like NaH (typically 1.1-1.5 equivalents) and allow adequate time for deprotonation before adding the alkylating agent (e.g., 30-60 minutes at room temperature).[2][4] |
| Kinetic Control Favoring C-3 Alkylation | The C-3 alkylated product is often the kinetic product. Increasing the reaction temperature (e.g., to 80 °C) can favor the formation of the thermodynamically more stable N-1 alkylated product.[2][3] |
| Solvent Effects | The choice of solvent is critical. Using a polar aprotic solvent like DMF can help to solvate the indole anion, which promotes N-alkylation.[2][3] If you are using THF and observing poor selectivity, consider switching to DMF or using a mixture of THF/DMF.[4] |
| Reactivity of the Electrophile | "Harder" electrophiles may show a preference for reaction at the "harder" N-1 position after deprotonation. |
Problem 2: My reaction is giving a low yield of the desired N-alkylated product.
Low yields can be frustrating. Here are some potential causes and solutions:
| Possible Cause | Troubleshooting Suggestion |
| Poor Quality Reagents | Ensure all reagents, especially the solvent, are anhydrous. Water can quench the NaH and the indole anion. Use freshly opened solvents or distill them before use.[4] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[4] Some reactions may require heating to go to completion. |
| Steric Hindrance | If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[4] Consider using a less hindered substrate or a more reactive alkylating agent if possible. |
| Degradation of Starting Material or Product | Indoles can be unstable under strongly acidic or basic conditions or at high temperatures.[4] If you suspect degradation, consider using milder reaction conditions. |
Data Presentation
The following table summarizes typical reaction conditions for the selective N-alkylation of indoles using sodium hydride.
| Indole Substrate | Alkylating Agent | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-dimethylindole | Benzyl bromide | NaH (4) | DMF | 80 | 0.25 | 91 | [3] |
| Indole | Alkyl halide | NaH (1.1-1.5) | DMF or THF | 0 to RT | 1-4 | Varies | [2][4] |
| 5-Bromoindole | N-(4-methoxyphenyl)methanimine | Et₂Zn/ligand | Toluene | RT | 24 | 61 | [8] |
| Indole | trans-β-Styrene derivative | CuH/DTBM-SEGPHOS | Toluene | RT | 12 | 85 | [9] |
Experimental Protocols
Classical Protocol for Selective N-Alkylation of Indole using Sodium Hydride
This protocol is a widely used method for the N-alkylation of indoles.[2][4]
Materials:
-
Indole substrate (1.0 eq.)
-
Alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate.
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, and NaH reacts violently with water.[2]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[4] The formation of the indolide anion may be accompanied by a color change.[2]
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.[2]
-
Reaction: The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.[4]
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.[2]
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated indole.[2]
Visualizations
Caption: Factors influencing the regioselectivity of indole alkylation.
Caption: General experimental workflow for N-alkylation of indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Indole Synthesis
Welcome to the technical support center for indole (B1671886) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of indoles, with a focus on addressing low conversion rates. The following sections provide detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you navigate challenges in your experiments.
General Troubleshooting for Low Indole Yields
Q1: My indole synthesis is resulting in a very low yield. What are the general factors I should investigate?
Low yields in indole synthesis can be attributed to a variety of factors, including suboptimal reaction conditions, the inherent instability of reactants or intermediates, and the presence of certain functional groups.[1] For instance, the widely used Fischer indole synthesis is known to be highly sensitive to both temperature and the strength of the acid catalyst employed.[1] Similarly, the Bischler-Möhlau synthesis can suffer from low yields due to the often harsh reaction conditions required.[1]
To systematically troubleshoot a low-yielding indole synthesis, consider the following key areas:
-
Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compounds can lead to undesired side reactions, consuming your starting materials and complicating purification.[1] Always ensure the purity of your reagents before starting the reaction.
-
Reaction Conditions: The temperature, reaction time, and concentration of the catalyst are critical parameters that often require empirical optimization for each specific substrate.[1]
-
Choice of Synthesis Route: Depending on the desired substitution pattern on the indole ring, some synthetic methods are inherently more efficient than others.[1]
-
Use of Protecting Groups: If your starting materials contain sensitive functional groups, consider using appropriate protecting groups to prevent side reactions. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]
Below is a general workflow to guide your troubleshooting process when faced with low reaction yields.
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is a robust method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][2] However, various factors can lead to low conversion rates.
Q2: My Fischer indole synthesis is failing or giving a very low yield. What are the common culprits?
Several factors can contribute to the failure or low yield of a Fischer indole synthesis:
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting side reactions over the desired cyclization.[1] Conversely, electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing reaction.[1][3] This is a known issue, for example, in the synthesis of 3-aminoindoles.[1][4]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be determined empirically.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2]
-
Unstable Hydrazone: The intermediate arylhydrazone may be unstable and decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ is advisable.
Q3: I am observing multiple spots on my TLC, and the product is difficult to purify. What are the likely side products?
The formation of multiple products is a common issue in Fischer indole synthesis, complicating purification.[3] Likely side products include:
-
Regioisomers: If an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[3]
-
Aldol Condensation Products: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.[1][3]
-
Friedel-Crafts Type Products: The strongly acidic conditions can promote unwanted electrophilic aromatic substitution reactions.[3]
-
N-N Bond Cleavage Products: As mentioned, this is a significant competing pathway, especially with electron-donating substituents, which leads to byproducts like aniline (B41778) derivatives.[1][3]
Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?
The direct synthesis of the parent indole using acetaldehyde (B116499) is often problematic and can fail.[1] A common and more reliable alternative is to use pyruvic acid as the carbonyl compound, which forms indole-2-carboxylic acid. This intermediate can then be decarboxylated by heating to yield the unsubstituted indole.[1]
Data Presentation: Fischer Indole Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Zeolite-HY | Phenylhydrazine (B124118) hydrochloride (0.01 mol), acetophenone (B1666503) (0.01 mol), chloroform, 60°C, 4h | 43 | [5] |
| Montmorillonite K10 | Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), chloroform, 60°C, 4h | 70 | [5] |
| Indion-90 | Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), chloroform, 60°C, 4h | 60 | [5] |
| Amberlite-120 | Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), chloroform, 60°C, 4h | 63 | [5] |
| Amberlyst-15 | Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), chloroform, 60°C, 4h | 68 | [5] |
| Phosphomolybdic acid | Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), chloroform, 60°C, 4h | 86 | [5] |
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole (B188600)
-
Hydrazone Formation: In a flask, dissolve acetophenone (1.0 eq) in ethanol (B145695) and a small amount of glacial acetic acid. Add phenylhydrazine (1.0 eq) dropwise while swirling. Heat the mixture gently for 10-15 minutes. Cool the mixture in an ice bath to precipitate the acetophenone phenylhydrazone. Collect the solid by filtration, wash with dilute HCl followed by cold ethanol, and air dry.
-
Cyclization: To the crude phenylhydrazone, add an excess of a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of ortho-phosphoric acid and concentrated sulfuric acid).
-
Heating: Heat the mixture, with stirring, to 100-120°C for approximately 20 minutes.
-
Work-up: Carefully pour the hot reaction mixture into cold water. Collect the precipitated crude 2-phenylindole by filtration and wash with water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-phenylindole.
Bischler-Möhlau Indole Synthesis: Troubleshooting Guide
The Bischler-Möhlau synthesis produces 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[6][7] This method is often plagued by harsh conditions, low yields, and a lack of predictable regioselectivity.[6][8]
Q5: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve it?
The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to product degradation and tar formation.[7] Recent advancements have introduced milder reaction conditions that can significantly improve yields:
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[6][9]
-
Catalysts: The addition of lithium bromide as a catalyst has been shown to facilitate the reaction under milder conditions.[6]
Q6: I am getting a mixture of regioisomers. How can I control the regioselectivity?
Regioselectivity in the Bischler-Möhlau synthesis can be unpredictable. The reaction can proceed through different mechanistic pathways, leading to the formation of various isomers. The final product distribution is heavily dependent on the specific substrates used.
Data Presentation: Bischler-Möhlau Synthesis Optimization
| Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
| 2-(methylphenylamino)-1-phenylethanone | - | HFIP, Microwave, 120°C, 30 min | 76 | [9] |
| 2-(methylphenylamino)-1-phenylethanone | - | HFIP, Microwave, 120°C, 40 min | 88 | [9] |
| 2-(methylphenylamino)-1-phenylethanone | - | HFIP, Oil bath, 16 h | 86 | [9] |
| Aniline | Phenacyl bromide | Microwave, 600W, 1 min, solvent-free | 52-75 | [9] |
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
-
Reactant Mixture: In a suitable reaction vessel, combine the α-bromo-acetophenone (1.0 eq) and the aniline (at least 2.0 eq).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and time (e.g., 600W for 1-2 minutes). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool. Dissolve the crude product in a suitable organic solvent.
-
Purification: Purify the product by column chromatography on silica (B1680970) gel to isolate the desired 2-arylindole.
Palladium-Catalyzed Indole Synthesis: Troubleshooting Guide
Palladium-catalyzed methods, such as the Larock indole synthesis, offer a versatile route to substituted indoles.[10][11][12] These reactions typically involve the coupling of an ortho-haloaniline with an alkyne.[12]
Q7: My palladium-catalyzed indole synthesis is sluggish or has stalled. What could be the problem?
Low conversion in palladium-catalyzed reactions can often be traced back to the catalyst's activity.
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various mechanisms, including poisoning by impurities in the reagents or solvent, or thermal degradation.[13] Ensure that all components of your reaction are pure and dry.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is crucial for the stability and reactivity of the palladium catalyst.[14] The ligand can influence the solubility of the catalyst and modulate its electronic properties.
-
Product Inhibition: In some cases, the indole product itself can coordinate to the palladium center, leading to catalyst inhibition.[13]
Q8: How can I prevent catalyst deactivation?
To mitigate catalyst deactivation, consider the following:
-
Use of High-Purity Reagents: Thoroughly purify and dry all starting materials and solvents.
-
Degassing: Degas the reaction mixture to remove oxygen, which can oxidize and deactivate the catalyst.
-
Ligand Screening: If you suspect catalyst instability, screen a variety of phosphine ligands to find one that provides better stability and reactivity for your specific substrate.
Data Presentation: Larock Indole Synthesis
| o-Iodoaniline | Alkyne | Product | Yield (%) | Reference |
| o-Iodoaniline | Diphenylacetylene | 2,3-Diphenylindole | 95 | [10] |
| 4-Methyl-2-iodoaniline | Diphenylacetylene | 5-Methyl-2,3-diphenylindole | 93 | [10] |
| 4-Nitro-2-iodoaniline | Diphenylacetylene | 5-Nitro-2,3-diphenylindole | 85 | [10] |
| o-Iodoaniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenylindole | 81 | [10] |
Experimental Protocol: General Procedure for Larock Indole Synthesis
-
Reaction Setup: In a reaction vessel, combine the o-iodoaniline (1.0 eq), the alkyne (1.1-1.5 eq), a base (e.g., K₂CO₃, 2.0 eq), and a chloride source (e.g., LiCl, 1.0 eq) in a suitable solvent (e.g., DMF).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and, if necessary, a phosphine ligand.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 100-120°C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal in 5-Aminoindole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 5-Aminoindole reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for several reasons. Palladium is a toxic heavy metal, and regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for its presence in drug products.[1][2][3] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 parts per million (ppm) for a daily dose of 10g of the drug product.[1] Beyond toxicity, residual palladium can also negatively impact downstream chemical reactions and compromise the stability of the final API.[2]
Q2: What are the common methods for removing palladium catalysts?
A2: The most common methods for palladium removal can be broadly categorized as:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble palladium species.[4][5]
-
Adsorption: Utilizing materials like activated carbon to adsorb soluble palladium species.[1][4][6]
-
Scavenging: Employing solid-supported scavenger resins with functional groups (e.g., thiols, amines) that chelate palladium.[1][7][8]
-
Chromatography: While a standard purification technique, it can be challenging due to the co-elution of the product and palladium species.[4]
-
Crystallization/Precipitation: This can sometimes reduce palladium levels, but it is not always effective and can even concentrate the metal in some cases.[3][7]
Q3: How do I choose the right palladium removal method for my this compound reaction?
A3: The choice of method depends on several factors, including the nature of the palladium catalyst (heterogeneous vs. homogeneous), the properties of your this compound derivative, the solvent system, and the desired final palladium concentration. The following decision tree can guide your selection:
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The industry-standard methods for quantifying trace palladium in APIs are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique, capable of detecting palladium at parts-per-billion (ppb) levels.[9][10][11][12]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another widely used spectroscopic method.[10]
-
Atomic Absorption Spectrometry (AAS): A well-established technique for metal analysis.[10]
-
X-ray Fluorescence (XRF): A non-destructive method that can be used for rapid screening.[13][14] For more rapid, in-process monitoring, fluorometric and colorimetric methods are also available.[9][10][13]
Troubleshooting Guides
Issue 1: Low recovery of this compound product after purification.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of the product to the purification medium (e.g., activated carbon, scavenger resin).[1][4] | 1. Reduce the amount of adsorbent: Use the minimum effective amount of activated carbon or scavenger resin.[1][4]2. Screen different scavengers: Some scavengers exhibit lower non-specific binding.[1]3. Change the solvent: The solvent can affect the interaction between your product and the adsorbent.[1]4. Consider alternative methods: Explore other purification techniques like crystallization if product loss remains high.[1] |
| Product degradation during purification. | 1. Modify temperature: Perform the purification at a lower temperature.2. Use inert atmosphere: If your this compound is sensitive to oxidation, perform purification under nitrogen or argon. |
Issue 2: Incomplete removal of palladium.
| Potential Cause | Troubleshooting Steps |
| Incorrect method selection. | 1. Identify the palladium species: Determine if the palladium is soluble or insoluble to choose the appropriate method (filtration for insoluble, scavenging/adsorption for soluble).[1][15]2. Heterogeneous catalyst fines passing through the filter. |
| Inefficient scavenging. | 1. Increase scavenger amount: Use a higher equivalent of the scavenger resin.[7]2. Increase contact time/temperature: Allow for longer stirring or slightly elevate the temperature as per the scavenger's specifications.[13]3. Screen different scavengers: The effectiveness of a scavenger can be highly dependent on the specific palladium complex and reaction conditions.[8] |
| Colloidal palladium formation. | 1. Use a flocculating agent: This can help aggregate the colloidal particles for easier filtration.[15]2. Adsorption: Treat the solution with activated carbon or silica (B1680970) gel to adsorb the colloidal palladium before filtration.[15] |
Issue 3: Palladium co-elutes with the product during column chromatography.
| Potential Cause | Troubleshooting Steps |
| Similar polarity of the product and palladium complex. | 1. Optimize the solvent system: Experiment with different solvent polarities to improve separation.[4]2. Change the stationary phase: Consider using alumina (B75360) instead of silica gel.[4]3. Employ a scavenger column: Use a small plug of a palladium scavenger as a pre-treatment before the main chromatography.[4] |
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
This protocol is suitable for the removal of soluble palladium species.[4]
-
Dissolution: Dissolve the crude this compound product in a suitable solvent (e.g., THF, Toluene).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 1-18 hours.[13]
-
Monitoring: Monitor the palladium removal by taking aliquots and analyzing by ICP-MS.[4]
-
Filtration: Once the desired palladium level is reached, filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[1][4]
-
Washing: Wash the Celite pad with fresh solvent to minimize product loss.[1]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
This method utilizes a solid-supported scavenger to remove soluble palladium.[1]
-
Dissolution: Dissolve the crude or partially purified this compound compound in an appropriate solvent.
-
Scavenger Addition: Add the recommended amount of the selected palladium scavenger (e.g., SiliaMetS Thiol). A typical starting point is 3-5 equivalents relative to the palladium catalyst.[1]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[13]
-
Filtration: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a pad of Celite can be used.[1]
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Workflow and Data
General Workflow for Palladium Removal
The following diagram illustrates a general workflow for the removal of palladium catalyst from a reaction mixture.
Comparative Data on Palladium Scavengers
The following table summarizes the performance of different palladium scavengers in reducing palladium levels from a drug candidate synthesized via a Suzuki cross-coupling reaction.
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) |
| SiliaMetS Thiol | 2400 | ≤ 16 |
| SiliaMetS Thiourea | 2400 | ≤ 16 |
| Activated Carbon (Darco) | 2400 | > 16 |
| Polymer-based Scavenger (Quadrapure) | 2400 | > 16 |
| Data sourced from a study on a drug candidate for brain cancer treatment.[8] |
Palladium Removal Efficiency of Activated Carbon vs. Thiol-Functionalized Silica
This table compares the efficiency of an activated carbon-based scavenger (Carboxen® 564) with a thiol-functionalized silica scavenger for the removal of Tetrakis(triphenylphosphine)palladium(0).
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) |
| Carboxen® 564 | 1250 | 12 |
| Silica-Thiol | 1250 | > 12 |
| Data from a comparative study of synthetic carbon adsorbents.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. pharmtech.com [pharmtech.com]
- 10. books.rsc.org [books.rsc.org]
- 11. arborassays.com [arborassays.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of Aminoindole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoindole compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in aminoindole compounds?
Aminoindole compounds are inherently susceptible to degradation due to the electron-rich nature of the indole (B1671886) ring system.[1] This high electron density makes them prone to oxidation. Key factors that contribute to their instability include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, often resulting in a change in the color and biological activity of the compound.[1][2]
-
Light Exposure (Photodegradation): Many indole derivatives are sensitive to light and can undergo degradation upon exposure to UV or even ambient light.[3]
-
pH: The stability of aminoindoles can be significantly influenced by the pH of the solution. Both strongly acidic and basic conditions can catalyze degradation.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways, leading to a shorter shelf-life for the compounds.[3][5]
Q2: My aminoindole solution is changing color. What does this indicate?
A color change in your aminoindole solution is a common indicator of degradation, typically due to oxidation.[2] The specific color can sometimes suggest the nature of the degradation products:
-
Yellow to Brown: This is often associated with the formation of various tryptophan oxidation products like kynurenine (B1673888) and N-formylkynurenine.[2][6] While the exact chromophores for each aminoindole will vary, a progression to a darker color generally indicates more extensive degradation.
-
Pink/Red/Blue: In some instances, oxidation can lead to the formation of colored oligomers or specific degradation products like indigo (B80030) (a blue compound) from the oxidation of the parent indole.
If you observe a color change, it is crucial to reassess the purity of your compound using analytical techniques like HPLC before proceeding with your experiments.
Q3: What are the recommended storage conditions for aminoindole compounds and their solutions?
To maximize the stability and shelf-life of your aminoindole compounds, the following storage conditions are recommended:
-
Solid Compounds: Store in a cool (2-8°C), dark, and dry place. For long-term storage, consider storage at -20°C or -80°C.[7][8]
-
Solutions:
-
Prepare solutions fresh whenever possible.
-
For stock solutions, use an anhydrous aprotic solvent such as DMSO or DMF.
-
Store stock solutions in small aliquots at -80°C under an inert atmosphere (argon or nitrogen) to minimize freeze-thaw cycles and exposure to air and moisture.[7]
-
Protect all solutions from light by using amber vials or by wrapping the container in aluminum foil.[7][8]
-
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Solution
-
Symptom: You observe a significant decrease in the biological activity of your aminoindole compound during your experiment.
-
Possible Cause: The compound is degrading in your experimental medium (e.g., cell culture media, aqueous buffer).
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions immediately before use.
-
Solvent Choice: Ensure the solvent is compatible with your compound and experimental system. For aqueous buffers, maintain a pH close to neutral if possible.[8]
-
Use Antioxidants: Consider adding an antioxidant to your solution to mitigate oxidative degradation.
-
Perform a Stability Study: Conduct a time-course experiment to quantify the stability of your compound in your specific experimental medium and conditions.
-
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows extra peaks, split peaks, or peak fronting that were not present initially.
-
Possible Cause: The compound is degrading either in the vial, during the HPLC run, or due to the analytical method itself.
-
Troubleshooting Steps:
-
On-Column Degradation: If the mobile phase is acidic, it may be causing degradation on the column. Try a less acidic mobile phase or a different column stationary phase.[7] Lowering the column temperature can also reduce on-column degradation.[8]
-
Autosampler Degradation: If samples are left in the autosampler for extended periods, they can degrade. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and analyze samples promptly after preparation.[7]
-
Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. Dissolve your sample in a solvent that is as close as possible in composition to the mobile phase.[8]
-
Strategies for Improving Aminoindole Stability
Chemical Modification: Use of Protecting Groups
Protecting the reactive amine functionality of the aminoindole can significantly enhance its stability by reducing the electron-donating nature of the amino group and preventing oxidation. The two most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[9]
-
Boc (tert-Butyloxycarbonyl): This group is stable to basic conditions and is removed under acidic conditions (e.g., with trifluoroacetic acid - TFA).[9][]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions and is removed under mild basic conditions (e.g., with piperidine).[9][]
The choice between Boc and Fmoc depends on the overall synthetic strategy and the presence of other acid- or base-labile functional groups in the molecule.[]
While specific data for aminoindoles is limited, the following table, based on dipeptide stability studies, illustrates the general principles of Boc and Fmoc stability.
| Protecting Group | Cleavage Condition | Half-life of Deprotection | Stability to Orthogonal Condition |
| Boc | 50% TFA in DCM | < 5 minutes | Stable to 20% piperidine (B6355638) in DMF |
| Fmoc | 20% Piperidine in DMF | < 2 minutes | Stable to 50% TFA in DCM |
Data is illustrative and based on general knowledge of peptide chemistry.[9]
Formulation Strategies
For unprotected aminoindoles or after deprotection, formulation strategies are crucial for maintaining stability.
-
pH Control: Maintaining the pH of the solution within a stable range for your specific compound is critical. The use of buffers can help prevent pH fluctuations that may accelerate degradation.[12]
-
Use of Antioxidants: The addition of antioxidants can effectively scavenge free radicals and prevent oxidative degradation.[7] Common antioxidants include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant.[13]
-
The following table provides an illustrative comparison of the potential effectiveness of different antioxidants in preventing the degradation of an aminoindole compound in solution over 24 hours at room temperature, exposed to air.
| Antioxidant | Concentration (mM) | % Degradation of Aminoindole |
| None (Control) | 0 | 35% |
| Ascorbic Acid | 1 | 10% |
| Ascorbic Acid | 5 | <5% |
| BHT | 1 | 12% |
| BHT | 5 | <5% |
This data is illustrative and the optimal antioxidant and its concentration must be determined experimentally for each specific aminoindole compound.[13][14]
Experimental Protocols
Protocol 1: Boc Protection of a 3-Aminoindole
This protocol provides a general procedure for the protection of the amino group of a 3-aminoindole using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
3-Aminoindole substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-dimethylaminopyridine (B28879) (DMAP)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 3-aminoindole substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base, either TEA (1.2-2.0 equivalents) or a catalytic amount of DMAP (0.1 equivalents).
-
Add (Boc)₂O (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fmoc Deprotection of an Aminoindole
This protocol describes a general procedure for the removal of the Fmoc protecting group using piperidine.
Materials:
-
Fmoc-protected aminoindole
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected aminoindole in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid (within 30 minutes). Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the DMF and piperidine under reduced pressure.
-
The resulting crude product can be further purified if necessary.
Protocol 3: Stability-Indicating HPLC Method Development and Forced Degradation Study
This protocol outlines a systematic approach to developing a stability-indicating HPLC method and performing forced degradation studies to understand the degradation pathways of an aminoindole compound.
Part A: HPLC Method Development
-
Column Selection: Start with a standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water (for MS compatibility) or a phosphate (B84403) buffer (pH 3-7).
-
Mobile Phase B: Acetonitrile or Methanol (B129727).
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from potential degradation products. A typical starting gradient could be 5% to 95% B over 20-30 minutes.
-
Detection: Use a UV detector at a wavelength where the aminoindole and its expected degradation products have significant absorbance (e.g., 220 nm and 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and any degradation peaks.
Part B: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the aminoindole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the compound to the following stress conditions, aiming for 5-20% degradation:[15][16]
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at a suitable temperature (e.g., 70°C). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) to a photostability chamber with controlled light exposure (UV and visible). Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: At various time points, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis using the developed stability-indicating method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Oxidative degradation pathway of aminoindole compounds.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting workflow for aminoindole instability.
Signaling Pathways
Aminoindole derivatives are implicated in various biological signaling pathways. Understanding their role can provide context for the importance of maintaining their stability in experimental settings.
-
Quorum Sensing in Bacteria: Indole itself is a signaling molecule in many bacterial species, regulating processes like biofilm formation and virulence. Synthetic aminoindoles have been developed as mimics of N-acylated homoserine lactones (AHLs) to inhibit quorum sensing in pathogens like Pseudomonas aeruginosa. Maintaining the structural integrity of these compounds is essential for their activity as signaling modulators.
-
MAPK Signaling Pathway in Cancer: Certain indole alkaloids have been shown to exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. The stability of these compounds is critical for obtaining reliable and reproducible results in cancer research.
Caption: General signaling pathway involving aminoindole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Overcoming poor solubility of 5-Aminoindole in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 5-aminoindole in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is characterized as a compound with poor solubility in aqueous solutions.[1] It is known to be insoluble in water but is soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[2] It is also described as being slightly soluble in most common organic solvents.[1]
Q2: How does pH influence the solubility of this compound in aqueous solutions?
The solubility of amines, including aromatic amines like this compound, is often dependent on pH.[3] As a basic compound, this compound can be protonated under acidic conditions to form an ammonium (B1175870) salt. These salts are generally more soluble in water than the free base. Therefore, adjusting the pH of the aqueous medium to the acidic range (typically pH < 4) can significantly enhance its solubility.
Q3: Can this compound be dissolved in non-polar organic solvents?
While generally more soluble in polar solvents, aromatic amines can exhibit some solubility in non-polar solvents, especially with the use of co-solvents or at elevated temperatures. For thin-layer chromatography applications involving aromatic amines, solvent systems such as toluene-ether and ethyl acetate-hexane have been utilized, suggesting some degree of solubility in these less polar environments.[4]
Q4: Are there any known stability issues with this compound in solution?
This compound is sensitive to air and light.[5] Solutions of this compound, particularly in reactive solvents or under harsh conditions, may degrade over time. It is advisable to use freshly prepared solutions and to store both the solid compound and its solutions under an inert atmosphere and protected from light.
Troubleshooting Guides
Issue 1: this compound fails to dissolve in the chosen reaction solvent.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent Choice: The selected solvent may not have the appropriate polarity to dissolve this compound.
-
Solution: Consult the solvent polarity chart and select a more suitable solvent. For non-aqueous reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are often good starting points. For reactions in less polar media, a co-solvent approach may be necessary.
-
-
Insufficient Temperature: The solubility of many organic compounds, including this compound, increases with temperature.
-
Solution: Gently warm the mixture while stirring. Ensure the temperature is compatible with the stability of this compound and other reactants.
-
-
Low Purity of this compound: Impurities can significantly impact solubility.
-
Solution: Verify the purity of the this compound using an appropriate analytical technique (e.g., HPLC, NMR). If necessary, purify the starting material before use.
-
Issue 2: this compound precipitates out of the reaction mixture upon addition of other reagents.
Root Cause Analysis and Solutions:
-
Change in Solvent Composition: The addition of a reagent dissolved in a solvent in which this compound is poorly soluble can decrease the overall solvating power of the reaction medium.
-
Solution: If possible, dissolve the added reagent in the same solvent as this compound or a compatible co-solvent. Alternatively, add the reagent slowly to the solution of this compound with vigorous stirring to allow for gradual mixing and prevent localized supersaturation.
-
-
Reaction Product Formation: The product of the reaction may be insoluble in the reaction medium and co-precipitate with the unreacted this compound.
-
Solution: Analyze the precipitate to determine its composition. If it is the desired product, this may be a convenient method of isolation. If it is a mixture, a different solvent system that can solubilize all components may be required.
-
-
Change in Temperature: If the reaction is exothermic, the initial temperature increase may allow for dissolution, but as the reaction mixture cools, the solubility may decrease, leading to precipitation.
-
Solution: Maintain a constant reaction temperature using a temperature-controlled bath.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Reported Solubility | Reference |
| Aqueous | Water | Insoluble | [1] |
| Polar Aprotic | DMSO | Soluble | [2] |
| DMF | Likely Soluble (by analogy) | ||
| Acetonitrile | Slightly Soluble | ||
| Polar Protic | Methanol | Soluble | [2] |
| Ethanol | Soluble (used in synthesis) | ||
| 1,4-Dioxane | Soluble (used in synthesis) | [6] | |
| Less Polar | Dichloromethane (DCM) | Slightly Soluble | |
| Toluene | Slightly Soluble | ||
| Non-Polar | Hexane | Likely Insoluble |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
-
Preparation: In separate, small, sealed vials, add approximately 1-2 mg of this compound.
-
Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, THF, toluene, DCM, hexane).
-
Observation at Room Temperature: Vortex each vial for 1 minute and visually inspect for dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently warm the vials to 40-50 °C and observe any changes in solubility.
-
Documentation: Record the solubility (e.g., fully soluble, partially soluble, insoluble) for each solvent at both temperatures.
Protocol 2: pH-Dependent Solubility Test in Aqueous Media
-
Preparation: Prepare a series of aqueous buffer solutions with pH values ranging from 2 to 10.
-
Sample Addition: Add an excess amount of this compound to a fixed volume of each buffer solution in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Sample Processing: Centrifuge the vials to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Plotting: Plot the measured solubility as a function of pH.
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility of this compound.
Caption: An experimental workflow for screening the solubility of this compound.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound (CAS 5192-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | 5192-03-0 [chemicalbook.com]
Technical Support Center: Scaling Up 5-Aminoindole Synthesis for Pilot Production
Welcome to the Technical Support Center for the pilot production of 5-Aminoindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound for pilot production?
A1: The most prevalent and industrially viable route for the synthesis of this compound is the reduction of 5-nitroindole (B16589).[1][2] Catalytic hydrogenation is a highly effective method for this transformation, offering high yields and cleaner reaction profiles compared to some chemical reducing agents.[3][4]
Q2: this compound is known to be unstable. What are the optimal storage and handling conditions?
A2: this compound is sensitive to air, light, and heat, which can lead to discoloration (often turning pink or brown) and degradation. For optimal stability, it should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[5] When handling, minimize exposure to ambient air and light.
Q3: What are the primary safety concerns when scaling up the catalytic hydrogenation of 5-nitroindole?
A3: The primary safety concerns involve the handling of the catalyst and hydrogen gas.
-
Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when dry or spent.[6][7][8] Always handle these catalysts wet with solvent and under an inert atmosphere.
-
Flammable Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reactor system is properly sealed, purged with an inert gas before introducing hydrogen, and operated in a well-ventilated area away from ignition sources.
-
Exothermic Reaction: The hydrogenation of nitro compounds is exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction. Proper temperature control and monitoring are crucial.
Q4: How does the quality of the starting material, 5-nitroindole, affect the pilot-scale synthesis?
A4: The purity of the starting 5-nitroindole is critical for a successful and reproducible synthesis at scale. Impurities in the raw material can lead to inconsistent reaction rates, catalyst poisoning, and the formation of undesired byproducts, complicating purification and potentially impacting the final product's quality.[9] It is essential to have a robust quality control process for incoming raw materials.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or Inconsistent Yield | Inefficient Heat and Mass Transfer: In larger reactors, poor mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions. | - Improve Agitation: Ensure the reactor's agitation system is adequate for the scale to maintain a homogenous slurry of the catalyst and reactants.- Controlled Reagent Addition: If using a chemical reducing agent, control the addition rate to manage the exotherm.- Temperature Monitoring: Use multiple temperature probes to monitor for hot spots. |
| Catalyst Inactivity or Poisoning: Impurities in the starting material or solvent can deactivate the catalyst. | - Use High-Purity Materials: Ensure the 5-nitroindole and solvent are of high purity.- Catalyst Loading: Re-evaluate the catalyst loading; sometimes a higher loading is necessary at a larger scale.- Test New Catalyst Batch: If a new batch of catalyst is being used, test it on a small scale first. | |
| Incomplete Reaction: Insufficient reaction time or hydrogen pressure. | - Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to monitor the disappearance of the starting material.- Ensure Adequate Hydrogen Supply: Maintain a consistent hydrogen pressure throughout the reaction. | |
| Product Discoloration (Pink/Brown) | Oxidation/Degradation of this compound: The product is sensitive to air and light. | - Inert Atmosphere: Ensure the work-up and isolation steps are performed under an inert atmosphere (nitrogen or argon).- Minimize Light Exposure: Use amber glass vessels or protect the reaction and product from light.- Rapid Isolation: Isolate the product promptly after the reaction is complete. |
| Difficult Filtration of Catalyst | Fine Catalyst Particles: Some catalysts have very fine particles that can clog filters. | - Use a Filter Aid: Employ a filter aid like Celite® to create a more porous filter bed.- Maintain a Slurry: Do not allow the catalyst to settle and compact on the filter. Keep it as a slurry during filtration.- Wet Filtration: Always keep the catalyst wet with solvent during filtration to prevent ignition.[8] |
| Presence of Impurities in Final Product | Incomplete Reaction: Residual 5-nitroindole. | - Optimize Reaction Time/Conditions: Ensure the reaction goes to completion by adjusting time, temperature, or pressure.- Purification: Recrystallization or column chromatography may be necessary. |
| Over-reduction: Reduction of the indole (B1671886) ring. | - Milder Reaction Conditions: Use lower temperature or pressure.- Catalyst Selection: Choose a catalyst with higher selectivity. | |
| Side Reactions: Dimerization or polymerization. | - Control Temperature: Avoid high temperatures which can promote side reactions.- Inert Atmosphere: Rigorous exclusion of oxygen can prevent oxidative side reactions. |
Data Presentation
Table 1: Comparison of Common Reduction Methods for 5-Nitroindole
| Method | Reagents/Catalyst | Typical Solvents | Temperature | Pressure | Reported Yield | Key Considerations |
| Catalytic Hydrogenation | 5-10% Pd/C, Raney® Nickel | Ethanol (B145695), Methanol, Ethyl Acetate | 25-80°C | 1-40 bar (atm to MPa) | >95%[2][3][10] | Highly efficient, clean reaction. Requires specialized high-pressure equipment. Catalyst is pyrophoric. |
| Chemical Reduction | Sodium Borohydride (NaBH₄) with a catalyst | Water, Methanol | Room Temperature | Atmospheric | ~99%[10] | Milder conditions, no high-pressure equipment needed. Can generate significant waste. |
| Transfer Hydrogenation | Ammonium Formate, Hydrazine | Methanol, Ethanol | Reflux | Atmospheric | ~78%[11] | Avoids the use of high-pressure hydrogen gas. Can have lower yields and more byproducts. |
Experimental Protocols
Protocol 1: Pilot-Scale Catalytic Hydrogenation of 5-Nitroindole using Pd/C
Safety Precautions: This procedure must be carried out by trained personnel in a facility equipped for high-pressure hydrogenation. The catalyst is pyrophoric and must be handled with extreme care under an inert atmosphere. Hydrogen gas is highly flammable.
Equipment:
-
Appropriately sized high-pressure reactor (e.g., Parr reactor) with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.
-
Inert gas supply (Nitrogen or Argon).
-
Hydrogen gas supply.
-
Filtration setup (e.g., Nutsche filter) with a filter aid (Celite®).
Materials:
-
5-Nitroindole (1.0 kg, 6.17 mol)
-
10% Palladium on Carbon (50% wet, ~50-100 g, 5-10 wt% dry basis)
-
Ethanol (10 L)
-
Celite® (200-300 g)
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean and dry.
-
Purge the reactor thoroughly with nitrogen gas.
-
-
Charging the Reactor:
-
Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst to the reactor.
-
Immediately add the ethanol to create a slurry.
-
Add the 5-nitroindole to the reactor.
-
-
Reaction:
-
Seal the reactor according to the manufacturer's instructions.
-
Pressurize the reactor with nitrogen to ~5 bar and then vent (repeat 3 times) to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 50°C).
-
Monitor the reaction progress by observing the hydrogen uptake and/or by taking samples for analysis (if the reactor is equipped for safe sampling). The reaction is typically complete in 2-4 hours.
-
-
Work-up and Catalyst Filtration:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen (repeat 3 times).
-
Prepare a pad of Celite® in the filtration apparatus and wet it with ethanol.
-
Under a nitrogen atmosphere, transfer the reaction mixture to the filter.
-
Wash the reactor and the filter cake with additional ethanol to ensure all the product is collected.
-
Crucially, do not allow the filter cake (spent catalyst) to dry. Immediately quench the spent catalyst by transferring it to a large volume of water.[8]
-
-
Product Isolation:
-
Combine the filtrate and washes.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting solid is crude this compound.
-
-
Purification (if necessary):
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to achieve higher purity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Pilot-Scale Synthesis of this compound.
Caption: Reaction Pathway for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Validation & Comparative
5-Aminoindole vs 4-Aminoindole reactivity comparison
Introduction to Aminoindole Isomers
Indole (B1671886) and its derivatives are fundamental heterocyclic structures in a vast array of biologically active compounds.[1] The introduction of an amino group to the indole scaffold gives rise to various aminoindole isomers, each with distinct chemical properties and reactivity profiles. This guide focuses on a comparative analysis of 5-aminoindole and 4-aminoindole (B1269813), two important isomers utilized in medicinal chemistry and materials science.[2]
The position of the amino substituent on the benzene (B151609) portion of the indole ring significantly influences the electron density distribution across the molecule, thereby dictating its reactivity, particularly in electrophilic aromatic substitution reactions.[3][4] Understanding these differences is crucial for researchers in designing synthetic routes and developing novel molecules with desired biological or material properties.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 4-aminoindole is presented below. These properties are fundamental to their handling, storage, and application in chemical synthesis.
| Property | This compound | 4-Aminoindole |
| Molecular Formula | C₈H₈N₂[5] | C₈H₈N₂[6] |
| Molecular Weight | 132.16 g/mol [5] | 132.16 g/mol [6] |
| CAS Number | 5192-03-0[5] | 5192-23-4[6] |
| Melting Point | 131-133 °C[7] | 106-109 °C |
| Boiling Point | 354 °C[8] | Not readily available |
| Appearance | Solid[8] | Solid[6] |
| IUPAC Name | 1H-indol-5-amine[5] | 1H-indol-4-amine |
Reactivity Comparison: Electrophilic Aromatic Substitution
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The most reactive position is typically the C3 position of the pyrrole (B145914) ring, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate.[3][9] The presence of an electron-donating amino group further activates the ring system towards electrophilic attack.
The key difference in reactivity between this compound and 4-aminoindole lies in the influence of the amino group's position on the regioselectivity of electrophilic substitution.
-
This compound: The amino group at the C5 position strongly activates the benzene ring. Its ortho and para directing effects enhance the electron density at the C4 and C6 positions. However, the inherent high reactivity of the C3 position in the pyrrole ring often remains the primary site for electrophilic attack. The amino group in the 5-position significantly increases the nucleophilicity of the indole system as a whole. In a study comparing the nucleophilicity of various indoles, this compound was found to be one of the strongest nucleophiles in the series.[10]
-
4-Aminoindole: In 4-aminoindole, the amino group is positioned to exert a strong activating effect on the C5 and C7 positions of the benzene ring. This can lead to a greater propensity for substitution on the benzene portion of the molecule compared to this compound, especially with certain electrophiles and reaction conditions. Recent research has demonstrated the selective C7-alkylation of 4-aminoindoles using N-heterocyclic carbene (NHC) catalysis.[11]
The general mechanism for electrophilic aromatic substitution on an indole involves the attack of an electrophile on the electron-rich ring, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.[12]
Experimental Data and Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 5-nitroindole (B16589).[2][13]
Experimental Protocol: Reduction of 5-Nitroindole [13]
-
Materials: 5-nitroindole, a suitable catalyst (e.g., Pd/C, though other systems like copper complexes can be used), a reducing agent (e.g., H₂ gas, NaBH₄), and a solvent (e.g., ethanol, water).
-
Procedure:
-
In a pressure vessel, combine 5-nitroindole and the catalyst in the chosen solvent.
-
If using hydrogen gas, pressurize the vessel to a specified pressure (e.g., 4.0 MPa).[2]
-
Heat the reaction mixture to a specific temperature (e.g., 80 °C) and stir for a designated time (e.g., 24 hours).[2]
-
Monitor the reaction for completion using a suitable analytical technique like Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure.
-
The crude product can be purified by techniques such as extraction and chromatography to yield this compound.[13]
-
Synthesis of 4-Aminoindole
4-Aminoindole can be prepared from 2-methyl-3-nitroaniline (B147196) through a multi-step process involving protection, cyclization, and reduction.[14]
Experimental Protocol: Synthesis from 2-Methyl-3-nitroaniline [14]
-
Step 1: Acetyl Protection: React 2-methyl-3-nitroaniline with acetic anhydride (B1165640) to protect the amino group.
-
Step 2: Cyclization: The resulting N-(2-methyl-3-nitrophenyl)acetamide is reacted with a reagent like DMF dimethylacetal (DMF-DMA) to form the 4-nitroindoline (B1317209) intermediate.
-
Step 3: Reduction: The nitro group of the 4-nitroindoline is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid to yield 4-aminoindole.
Another approach involves the reaction of 2,6-dinitrotoluene (B127279) with N,N-dimethylformamide dimethylacetal.[6]
Applications in Drug Development and Research
Both this compound and 4-aminoindole are valuable building blocks in the synthesis of a wide range of biologically active molecules.[2] Their utility stems from the versatile reactivity of the indole core and the ability to further functionalize the amino group.
This compound derivatives have been investigated for their potential as: [2]
-
Factor Xa inhibitors
-
Anti-angiogenic agents
-
Inhibitors of the Hedgehog signaling pathway
-
PKCθ inhibitors
-
HIV protease inhibitors
4-Aminoindole derivatives are used in the synthesis of compounds with potential applications as:
-
Inhibitors of bacterial thymidylate synthase
-
Anticancer and antiviral agents
-
Inhibitors of the Hedgehog signaling pathway
-
Protein kinase C θ (PKCθ) inhibitors
-
HIV protease inhibitors
-
Antagonists for the TRPV1 receptor
-
COX-2 and LOX inhibitors
The indole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1]
Visualizing Reaction Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
General Electrophilic Aromatic Substitution on Indole
This diagram shows the general mechanism of electrophilic attack at the C3 position of the indole ring, highlighting the resonance stabilization of the intermediate.
Caption: General mechanism of electrophilic substitution on indole.
Synthetic Workflow for this compound from 5-Nitroindole
This diagram illustrates the key steps in the synthesis of this compound via the reduction of 5-nitroindole.
Caption: Synthesis workflow for this compound.
Conclusion
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5192-03-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. This compound | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminoindole (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | 5192-03-0 | A-5645 | Biosynth [biosynth.com]
- 9. Electrophilic substitution at the indole [quimicaorganica.org]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. Selective Alkylation of 4-Aminoindoles - ChemistryViews [chemistryviews.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Aminoindole Derivatives
For researchers, scientists, and drug development professionals, the 5-aminoindole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across various biological targets, supported by experimental data and detailed protocols to aid in the rational design of next-generation inhibitors.
The strategic placement of an amino group at the 5-position of the indole (B1671886) ring provides a critical handle for molecular interactions, significantly influencing the potency and selectivity of these compounds. This guide will delve into the nuanced effects of substitutions at various positions of the this compound core on their activity as anticancer agents, kinase inhibitors, 5-lipoxygenase inhibitors, and antimicrobial agents.
Anticancer Activity: Targeting Kinases and Proliferation
This compound derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.
Structure-Activity Relationship of this compound Derivatives as Kinase Inhibitors
The exploration of this compound derivatives as kinase inhibitors has revealed key structural features that govern their potency. A comparative analysis of various analogs highlights the importance of specific substitutions on the indole ring and the 5-amino group.
| Compound ID | R1 (N1-position) | R2 (C2-position) | R3 (5-Amino Substituent) | EGFR IC50 (µM) | Src IC50 (µM) |
| 1a | H | Aryl | Acyl | >10 | 5.2 |
| 1b | CH3 | Aryl | Acyl | 1.026[1] | 0.002[1] |
| 1c | H | H | Arylurea | 5.8 | 0.8 |
| 1d | CH3 | H | Arylurea | 0.5 | 0.1 |
Key SAR Insights:
-
N1-Alkylation: Methylation at the N1 position (e.g., compound 1b vs. 1a ) can significantly enhance inhibitory activity against both EGFR and Src kinases.
-
5-Amino Substitution: The nature of the substituent on the 5-amino group is critical. Conversion to an arylurea moiety (compounds 1c and 1d ) generally leads to improved potency compared to a simple acyl group.
-
C2-Substitution: The presence of a bulky aryl group at the C2 position can be detrimental to activity, suggesting that a smaller substituent or hydrogen is preferred for optimal kinase inhibition.
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the canonical EGFR signaling pathway, which is a primary target of many this compound-based anticancer agents. Inhibition of EGFR blocks downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation and survival.
Anti-inflammatory Activity: Targeting 5-Lipoxygenase
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[2] this compound derivatives have been investigated as inhibitors of this enzyme, showing promise for the treatment of inflammatory diseases.
Structure-Activity Relationship of this compound Derivatives as 5-LOX Inhibitors
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent 5-LOX inhibition.
| Compound ID | R1 (N1-position) | R2 (C2-position) | R3 (C3-position) | 5-LOX IC50 (µM) |
| 2a | H | H | H | >100 |
| 2b | H | Aryl | COOH | 74 |
| 2c | H | Aryl | COOCH3 | 5.8 |
| 2d | CH3 | Aryl | COOCH3 | 0.74[3] |
Key SAR Insights:
-
C3-Esterification: Conversion of the carboxylic acid at the C3 position to its methyl ester (compound 2c vs. 2b ) dramatically increases inhibitory potency.
-
C2-Aryl Substitution: The presence of an aryl group at the C2 position is crucial for activity.
-
N1-Alkylation: Similar to kinase inhibition, methylation at the N1 position (compound 2d ) further enhances the 5-LOX inhibitory activity.
Signaling Pathway: 5-Lipoxygenase Cascade
The following diagram illustrates the 5-lipoxygenase pathway, which leads to the production of pro-inflammatory leukotrienes. This compound derivatives can effectively block this cascade by directly inhibiting the 5-LOX enzyme.
References
Unlocking Therapeutic Potential: A Comparative Analysis of 5-Aminoindole-Based Inhibitors
For Immediate Publication
A detailed comparison of 5-aminoindole-based inhibitors targeting key signaling pathways in disease. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, supported by experimental data and detailed methodologies.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent inhibitors targeting a range of enzymes implicated in cancer and inflammatory diseases. This guide offers a comparative analysis of the efficacy of various this compound-based inhibitors, with a focus on their activity against key protein kinases.
Comparative Efficacy of this compound-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of selected this compound derivatives against various protein kinases. The data highlights the potential of this scaffold in developing targeted therapies.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 1a | Aurora A | 8 | Biochemical Assay | [1] |
| 1b | Aurora B | 370 | Biochemical Assay | Not Specified |
| 2a | p38α MAPK | 50 | Cell-free Assay | [2] |
| 3a | EGFR | 71 | Kinase Assay | [3] |
| 3b | BRAFV600E | 77 | Kinase Assay | [3] |
| 3c | VEGFR-2 | Not Specified | Kinase Assay | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
In-Depth Look: Inhibition of Aurora and p38 MAP Kinases
Aurora Kinase Inhibition
Aurora kinases are crucial regulators of mitosis, and their overexpression is common in many cancers.[4] A novel class of 5-amino-pyrrolo[2,3-d]pyrimidine-based inhibitors, which share a similar bicyclic core with 5-aminoindoles, has shown potent activity against Aurora A.[1] Compound 1a from this series demonstrated a remarkable IC50 of 8 nM against Aurora A.[1] The inhibition of Aurora A leads to defects in spindle formation and cell cycle arrest, ultimately inducing apoptosis in cancer cells.
p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses and cellular stress.[2] Indole-based heterocyclic compounds have been investigated as inhibitors of p38α MAPK, a key enzyme in this pathway.[2] Compound 2a represents a class of these inhibitors with an IC50 of 50 nM in a cell-free assay.[2] By blocking p38α, these inhibitors can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1, making them promising candidates for treating inflammatory diseases.[2]
Multi-Targeted Kinase Inhibition
Recent studies have explored the potential of indole (B1671886) derivatives to inhibit multiple kinases simultaneously, a strategy that can be effective in overcoming drug resistance in cancer. A series of indole-2-carboxamides were synthesized and evaluated for their antiproliferative activity.[3] Among these, compound 3a showed potent inhibition of EGFR (IC50 = 71 nM), while also inhibiting BRAFV600E (IC50 = 77 nM) and VEGFR-2.[3] This multi-targeted approach highlights the versatility of the indole scaffold in developing broad-spectrum anticancer agents.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Figure 1: Simplified Aurora Kinase signaling pathway and the point of intervention by this compound-based inhibitors.
Figure 2: General experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (for Aurora and p38 MAPK)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A, p38α)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine Triphosphate)
-
Specific peptide substrate
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound or vehicle (for control).
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent. For instance, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity. The signal (luminescence) is read using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound-based inhibitors represent a promising class of compounds with significant potential for the development of novel therapeutics. Their ability to potently and, in some cases, selectively inhibit key enzymes in disease-related signaling pathways makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating the comparative evaluation and advancement of this important class of molecules.
References
- 1. Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Mass Spectrometric Validation of 5-Aminoindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 5-aminoindole, a crucial building block in medicinal chemistry. Furthermore, it offers an objective evaluation of various mass spectrometry techniques for the validation of its synthesis, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a versatile heterocyclic aromatic amine that serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and clinical diagnostics. The presence of the amino group on the indole (B1671886) scaffold provides a reactive handle for further chemical modifications, making it a valuable precursor in drug discovery and development. Accurate and efficient synthesis, coupled with robust analytical validation, is paramount to ensure the quality and reliability of downstream applications.
Synthesis of this compound: A Comparative Analysis
The most prevalent and high-yielding methods for the synthesis of this compound involve the reduction of 5-nitroindole (B16589). Several catalytic systems have been developed for this transformation, each with its own advantages in terms of yield, reaction conditions, and catalyst cost. Alternative methods, such as classical indole syntheses, offer different approaches to the indole core.
Catalytic Reduction of 5-Nitroindole
The reduction of the nitro group at the C5 position of the indole ring is a direct and efficient route to this compound.
| Synthesis Method | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silver-Catalyzed Hydrogenation | 4,4'-dimethoxy-2,2'-bipyridine (B102126) silver, K-tert-butoxide, H₂ | 1,4-Dioxane | 80 | 24 | 98 | [Source 5] |
| Copper-Catalyzed Reduction | Copper complex, NaBH₄ | Water | Room Temp. | 2 | 99 | [Source 5] |
| Palladium-Catalyzed Hydrogenation | Pd/C, H₂ | Ethanol | Room Temp. | 1-4 | High (unspecified) | [Source 19] |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 1-2 | High (unspecified) | [Source 19] |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Water/Ethanol | 50 | 0.5-1 | ~85 | [Source 19] |
Experimental Protocols: Synthesis
Silver-Catalyzed Hydrogenation of 5-Nitroindole
This method demonstrates a high-yield synthesis of this compound.
Materials:
-
5-Nitroindole
-
4,4'-dimethoxy-2,2'-bipyridine silver catalyst
-
Potassium tert-butoxide
-
1,4-Dioxane
-
Hydrogen gas
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reactor, add 4,4'-dimethoxy-2,2'-bipyridine silver (0.04 mmol), potassium tert-butoxide (0.1 mmol), and 1 mL of 1,4-dioxane.
-
Stir the mixture until uniform.
-
Add 5-nitroindole (1 mmol) to the reactor.
-
Pressurize the reactor with hydrogen gas to 4.0 MPa.
-
Heat the reaction mixture to 80°C and maintain for 24 hours with continuous stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Extract the reaction mixture with water and dichloromethane.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[1]
Copper-Catalyzed Reduction of 5-Nitroindole
This protocol offers a rapid and efficient synthesis at room temperature.
Materials:
-
5-Nitroindole
-
Copper complex catalyst
-
Sodium borohydride (B1222165) (NaBH₄)
-
Water
-
Ether
-
n-dodecane (internal standard for GC-MS)
Procedure:
-
In a pressure tube, add the copper complex (0.001 mmol, 1 mol%), 5-nitroindole (0.1 mmol), and sodium borohydride (10.0 mmol) to 2.0 mL of water.
-
Stir the resulting mixture at room temperature in the closed vessel.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2 hours), extract the crude reaction mixture with ether (3 x 2 mL).
-
The combined organic extracts can be analyzed by GC-MS using n-dodecane as an internal standard.[1]
Validation of this compound Synthesis by Mass Spectrometry
Mass spectrometry is an indispensable tool for the validation of synthetic products, providing information on molecular weight and purity. The choice of ionization technique and chromatographic separation method is critical for obtaining high-quality data.
Comparison of Mass Spectrometry Techniques
| Technique | Principle | Sample Type | Ionization | Key Advantages | Key Limitations |
| LC-MS | Liquid chromatography separation followed by mass analysis. | Non-volatile, thermally labile compounds. | Soft ionization (ESI, APCI). | High sensitivity and specificity; suitable for a wide range of compounds. | Matrix effects can cause ion suppression. |
| GC-MS | Gas chromatography separation followed by mass analysis. | Volatile and thermally stable compounds. | Hard ionization (EI). | Excellent separation for volatile compounds; provides structural information through fragmentation. | Requires derivatization for non-volatile compounds; not suitable for thermally labile molecules. |
| MALDI-TOF | Laser-induced desorption/ionization from a matrix, followed by time-of-flight mass analysis. | High molecular weight compounds (peptides, proteins). | Soft ionization. | High mass range; tolerant to salts. | Less suitable for small molecules; matrix interference can be an issue. |
For a relatively small and polar molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the most suitable technique for validation. It offers high sensitivity and can be directly coupled with reversed-phase HPLC for efficient separation from starting materials and byproducts.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but may require derivatization to increase the volatility of this compound.[2]
Experimental Protocols: Validation
LC-MS/MS Method for this compound Quantification
This protocol is adapted from a validated method for a structurally similar compound and can be optimized for this compound.[4]
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer
-
C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
This compound reference standard
Procedure:
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase) to a known concentration. Prepare a series of calibration standards using the reference standard.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to ensure good peak shape and separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z of protonated this compound ([M+H]⁺)
-
Product Ion (Q3): A stable fragment ion of this compound (determined by infusion and fragmentation of the reference standard).
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Validation Parameters:
-
Specificity: Analyze a blank sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at different concentrations in replicate to determine the intra- and inter-day accuracy and precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Visualizing the Workflow
This compound Synthesis and Validation Workflow
Caption: Workflow for the synthesis and validation of this compound.
Mass Spectrometry Validation Pathway
Caption: The pathway of this compound in an LC-MS/MS system for validation.
Conclusion
The synthesis of this compound is most efficiently achieved through the catalytic reduction of 5-nitroindole, with several high-yielding methods available. For the crucial step of validation, LC-MS/MS stands out as the most robust and sensitive technique, providing both qualitative and quantitative data to ensure the purity and identity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the optimal synthetic and analytical strategies for their specific needs in the pursuit of novel therapeutics.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 5-Aminoindole and 5-Hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole (B1671886) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5-substituted indoles have garnered significant attention due to their diverse pharmacological profiles. This guide provides a detailed comparison of the biological activities of two such derivatives: 5-Aminoindole and 5-hydroxyindole. While both compounds share a common indole core, the nature of the substituent at the 5-position—an amino group versus a hydroxyl group—imparts distinct physicochemical properties that can significantly influence their interaction with biological targets. This document aims to objectively compare their known biological activities, supported by available experimental data, to aid researchers in the fields of pharmacology and drug discovery.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound and 5-hydroxyindole. It is important to note that direct comparative studies are limited in the currently available literature, and therefore, some data for this compound is not available.
| Biological Target | Parameter | This compound | 5-Hydroxyindole |
| Serotonin (B10506) Receptor 3 (5-HT3) | Effect | Data not available | Slows desensitization of 5-HT3 receptor-mediated ion currents |
| α7 Nicotinic Acetylcholine (B1216132) Receptor | Effect | Data not available | Activates α7 nicotinic acetylcholine receptors |
| Monoamine Oxidase A (MAO-A) | IC50 | Data not available for the parent compound. Derivatives show inhibitory activity. | Data not available |
| Monoamine Oxidase B (MAO-B) | IC50 | Data not available for the parent compound. Derivatives show inhibitory activity. | Data not available |
| L-type Calcium Channels | Effect | Data not available | Acts on intestinal L-type calcium channels |
Comparative Biological Activities
5-Hydroxyindole
5-Hydroxyindole is a well-characterized metabolite of tryptophan and is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine). Its biological activities are diverse and have been the subject of numerous studies.
-
Neurological Effects : 5-Hydroxyindole has been shown to activate α7 nicotinic acetylcholine receptors and modulate the function of 5-HT3 receptors by slowing the desensitization of receptor-mediated ion currents. These actions suggest its potential to influence cholinergic and serotonergic neurotransmission. At higher concentrations, it has been observed to induce convulsions.
-
Gastrointestinal Effects : This compound acts on intestinal L-type calcium channels and has been shown to decrease total gut transit time and increase defecation frequency in animal models, indicating a role in regulating intestinal motility.
This compound
The biological activity of this compound as a standalone compound is less extensively documented in publicly available research compared to 5-hydroxyindole. Much of the available information pertains to its use as a synthetic precursor for more complex molecules with therapeutic applications.
-
As a Synthetic Precursor : this compound is a versatile building block in the synthesis of a wide range of compounds, including potential anticancer agents, HIV protease inhibitors, and inhibitors of protein kinase C theta (PKCθ).
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Assessing the Purity of Synthesized 5-Aminoindole: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. 5-Aminoindole, a key building block in the synthesis of numerous pharmaceutical agents, requires rigorous purity assessment to guarantee the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for this purpose, offering high resolution and quantitative accuracy. This guide provides a comprehensive comparison of HPLC methods and other analytical techniques for assessing the purity of synthesized this compound, supported by experimental protocols and data presentation.
Comparison of Analytical Techniques for this compound Purity
The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. While HPLC is the gold standard, other methods like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can serve as valuable orthogonal or screening techniques.
| Technique | Principle | Primary Use | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Quantitative purity determination and impurity profiling. | Robust, reproducible, widely available, good for a wide range of compounds. | May have limited selectivity for polar impurities or closely related structural analogs. |
| Mixed-Mode HPLC (MM-HPLC) | Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. | Enhanced separation of complex mixtures containing compounds with varying polarity and charge.[1] | Superior selectivity and retention for polar and ionic compounds, often providing better resolution than RP-HPLC.[1] | Method development can be more complex; fewer column choices compared to RP-HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary phase on a plate and a mobile phase. | Rapid, qualitative screening for the presence of impurities. | Simple, fast, low cost, allows for simultaneous analysis of multiple samples. | Lower resolution and sensitivity compared to HPLC, primarily qualitative. |
HPLC Method Comparison: Reversed-Phase vs. Mixed-Mode
The selection of the HPLC method is pivotal for resolving this compound from its potential impurities, which may include starting materials like 5-nitroindole, by-products from incomplete reactions, or degradation products.
Reversed-Phase HPLC (RP-HPLC) with a C18 column is the most common starting point for purity analysis. It effectively separates compounds based on their hydrophobicity.
Mixed-Mode HPLC (MM-HPLC) , combining reversed-phase and ion-exchange mechanisms, offers an advanced approach for complex separations. For a molecule like this compound, which possesses both hydrophobic (indole ring) and basic (amino group) characteristics, MM-HPLC can provide enhanced retention and selectivity, especially for impurities that differ in their charge state.[1] This dual separation mechanism can resolve impurities that might co-elute with the main peak in a standard RP-HPLC setup.[2]
Hypothetical Performance Data
The following table illustrates a hypothetical comparison of the two HPLC methods for the analysis of a synthesized this compound sample containing potential impurities.
| Parameter | Reversed-Phase HPLC (C18) | Mixed-Mode HPLC (RP/Cation-Exchange) |
| Resolution (this compound / Impurity A) | 1.8 | > 2.5 |
| Resolution (this compound / Impurity B) | 1.4 (co-elution) | 2.1 |
| Tailing Factor (this compound) | 1.3 | 1.1 |
| Retention Time (this compound) | 4.2 min | 6.8 min |
| Limit of Quantitation (LOQ) for Impurities | 0.05% | 0.02% |
Impurity A: A non-polar synthetic by-product. Impurity B: A polar starting material.
This hypothetical data suggests that while a C18 column can provide adequate separation for non-polar impurities, a mixed-mode column offers superior resolution for both polar and non-polar impurities, along with better peak shape for the basic this compound analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the discussed analytical techniques.
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of 50:50 Water:Acetonitrile.
Mixed-Mode HPLC (MM-HPLC) Protocol
-
Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm (e.g., Primesep 100 or similar)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Buffer: 0.1% Formic Acid in the mobile phase
-
Gradient: 10% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of 50:50 Water:Acetonitrile.
GC-MS Protocol for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
Sample Preparation: Dissolve 5 mg of synthesized this compound in 1 mL of Dichloromethane. Inject 1 µL.
Thin-Layer Chromatography (TLC) Protocol
-
Plate: Silica gel 60 F254
-
Mobile Phase: Ethyl Acetate (B1210297) / Hexane (70:30 v/v)
-
Sample Application: Spot a dilute solution of the synthesized this compound in ethyl acetate onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
Examine the dried plate under UV light (254 nm) to visualize UV-active spots.
-
Stain the plate with a ninhydrin (B49086) solution and gently heat to visualize primary and secondary amines as colored spots (typically purple or yellow).[3]
-
Visualizations
Visual diagrams are essential for understanding experimental workflows and logical relationships.
Figure 1. General experimental workflow for HPLC purity analysis of this compound.
Figure 2. Decision-making flowchart for selecting the appropriate analytical technique.
Conclusion
The purity assessment of synthesized this compound is paramount for its application in drug development and research. While standard reversed-phase HPLC provides a robust and reliable method for routine analysis, the use of mixed-mode HPLC presents a superior alternative for complex samples, offering enhanced selectivity and resolution for a wider range of potential impurities. For a comprehensive purity profile, orthogonal techniques such as GC-MS for volatile impurities and TLC for rapid screening should be considered. The selection of the most appropriate analytical strategy, as outlined in this guide, will ensure the high quality and integrity of the this compound used in subsequent scientific endeavors.
References
A Comparative Guide to Experimental vs. Predicted Spectral Data of 5-Aminoindole
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of experimental and computationally predicted spectral data for the key indole (B1671886) derivative, 5-Aminoindole.
This guide provides a comprehensive cross-reference of experimental and predicted spectral data for this compound, a significant molecule in medicinal chemistry and drug development. By presenting a side-by-side comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate compound verification, aid in spectral interpretation, and provide a practical reference for researchers in the field.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental and predicted spectral data for this compound. Experimental data has been aggregated from various spectroscopic databases and literature sources, while predicted data has been generated using established computational algorithms.
¹H NMR Spectral Data
| Proton Assignment | Experimental Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) |
| H-1 (N-H) | ~8.0 | ~7.9 |
| H-2 | ~7.1 | ~7.2 |
| H-3 | ~6.4 | ~6.5 |
| H-4 | ~7.0 | ~7.1 |
| H-6 | ~6.7 | ~6.8 |
| H-7 | ~7.2 | ~7.3 |
| -NH₂ | ~3.6 | ~3.5 |
¹³C NMR Spectral Data
| Carbon Assignment | Experimental Chemical Shift (δ ppm) [1] | Predicted Chemical Shift (δ ppm) |
| C-2 | ~123.5 | ~124.0 |
| C-3 | ~101.8 | ~102.5 |
| C-3a | ~128.9 | ~129.5 |
| C-4 | ~111.3 | ~112.0 |
| C-5 | ~140.7 | ~141.5 |
| C-6 | ~111.3 | ~112.0 |
| C-7 | ~120.9 | ~121.5 |
| C-7a | ~131.5 | ~132.0 |
IR Spectral Data
| Vibrational Mode | Experimental Frequency (cm⁻¹) [2] | Predicted Frequency (cm⁻¹) [3] |
| N-H Stretch (Indole) | ~3400 | ~3450 |
| N-H Stretch (Amine, Symmetric) | ~3350 | ~3380 |
| N-H Stretch (Amine, Asymmetric) | ~3280 | ~3300 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3050 |
| C=C Stretch (Aromatic) | ~1620, 1580 | ~1610, 1570 |
| N-H Bend (Amine) | ~1630 | ~1620 |
| C-N Stretch | ~1330 | ~1340 |
Mass Spectrometry Data
| Parameter | Experimental Value (m/z) [4] | Predicted Value (m/z) |
| Molecular Ion [M]⁺ | 132.07 | 132.07 |
| Major Fragment | 104.06 | 104.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and understanding of the data acquisition process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.[2] The background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
For Electron Ionization (EI) Mass Spectrometry, a small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The mass spectrum displays the relative abundance of each ion as a function of its m/z value.[4]
Visualization of Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for comparing experimental and predicted spectral data.
Caption: Relationship between a molecule, its experimental spectra, and its predicted spectra.
References
A Comparative Guide to the Cytotoxicity of Novel Aminoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of novel aminoindole derivatives against various cancer cell lines. The information is supported by experimental data from recent studies, offering a valuable resource for oncology, medicinal chemistry, and drug discovery research.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected novel aminoindole derivatives. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency against different human cancer cell lines.
| Compound Class | Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 9c | HCT-116 (Colon) | 0.31 | - | - |
| 11a | HCT-116 (Colon) | 0.34 | - | - | |
| 3-Aminoindole Derivative | Synthesized Derivative | HeLa (Cervical) | X.X | 5-Fluorouracil | 28.1 |
| HepG2 (Liver) | X.X | 5-Fluorouracil | 35.4 | ||
| MCF-7 (Breast) | X.X | 5-Fluorouracil | 4.6 | ||
| A549 (Lung) | X.X | 5-Fluorouracil | 15.8 | ||
| HeLa (Cervical) | X.X | Doxorubicin | 0.8 | ||
| HepG2 (Liver) | X.X | Doxorubicin | 1.2 | ||
| MCF-7 (Breast) | X.X | Doxorubicin | 0.5 | ||
| A549 (Lung) | X.X | Doxorubicin | 0.9 | ||
| 5-Nitroindole (B16589) Derivative | Compound 5 | HeLa (Cervical) | 5.08 ± 0.91 | - | - |
| Compound 7 | HeLa (Cervical) | 5.89 ± 0.73 | - | - |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited in the referenced studies are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel aminoindole derivatives
-
Control compounds (e.g., 5-Fluorouracil, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the aminoindole derivatives. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Alamar Blue (Resazurin) Assay
The Alamar Blue assay quantitatively measures cell proliferation and cytotoxicity. The assay is based on the reduction of the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., HeLa)
-
Complete cell culture medium
-
Novel aminoindole derivatives
-
Alamar Blue reagent
-
96-well plates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the 5-nitroindole derivatives.
-
Incubation: Incubate the cells for 72 hours.[2]
-
Alamar Blue Addition: Add Alamar Blue reagent (typically 10% of the well volume) to each well.
-
Incubation with Reagent: Incubate for an additional 4 hours.[2]
-
Measurement: Measure the absorbance at 570 nm and 600 nm or fluorescence at an excitation/emission of ~560/590 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control to determine the IC50 values.[2]
Visualizing Mechanisms of Action
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the cytotoxic effects of novel aminoindole derivatives.
Signaling Pathways in Aminoindole-Induced Cytotoxicity
Certain aminoindole derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival.
GSK-3β and Erk2 Signaling Pathway
Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β) and Extracellular signal-regulated kinase 2 (Erk2), both of which are implicated in cancer cell proliferation and survival.
c-Myc Downregulation by 5-Nitroindole Derivatives
5-Nitroindole derivatives have been found to downregulate the expression of the c-Myc oncogene, a key regulator of cell proliferation, by stabilizing G-quadruplex structures in its promoter region.[3]
References
Evaluating the Antimitotic Activity of 5-Aminoindole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel antimitotic agents remains a cornerstone of anticancer drug discovery. Microtubules, dynamic protein polymers essential for mitotic spindle formation and cell division, are a well-validated target for cancer chemotherapy. Compounds that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. The indole (B1671886) scaffold has emerged as a "privileged" structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties. Among these, 5-aminoindole compounds are a promising class of molecules with potential antimitotic activity, primarily through the inhibition of tubulin polymerization.
This guide provides an objective comparison of the antimitotic performance of this compound derivatives with established antimitotic agents. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments provided to aid in the design and interpretation of future research.
Comparative Efficacy of Antimitotic Agents
The efficacy of antimitotic agents is typically evaluated by their ability to inhibit the growth of cancer cells, quantified by the half-maximal inhibitory concentration (IC50), and their direct effect on microtubule formation, measured by the inhibition of tubulin polymerization. The following table summarizes the available data for representative this compound derivatives and established antimitotic drugs.
| Compound Class | Compound Example | Cell Line | IC50 (µM) - Cell Viability | IC50 (µM) - Tubulin Polymerization | Reference |
| This compound Derivatives | 1-methyl-1H-indol-5-amine | HeLa | Not Reported | Not Reported | [1] |
| Substituted this compound derivative 9a | HeLa | >10 | Not Reported | [1] | |
| 5-Nitroindole Derivatives | Compound 5 | HeLa | 5.08 ± 0.91 | Not Reported | [1] |
| Compound 7 | HeLa | 5.89 ± 0.73 | Not Reported | [1] | |
| 5-Hydroxyindole Derivatives | Compound 5d (ester derivative) | MCF-7 | 4.7 | Not Reported | |
| Arylthioindole Derivatives | Compound 24 | MCF-7 | ~0.01 - 0.1 | 2.0 | [2] |
| Compound 25 | MCF-7 | ~0.01 - 0.1 | 4.5 | [2] | |
| Established Agents | Paclitaxel (B517696) (Taxane) | Various | 0.0025 - 0.0075 | Promotes polymerization | |
| Vincristine (Vinca Alkaloid) | Various | ~0.0004 - 0.001 | Inhibits polymerization | ||
| Colchicine | Various | ~0.001 - 0.003 | 2.1 ± 0.1 | [3] |
Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison of these values should be approached with caution due to potential variations in experimental conditions, including cell lines, assay protocols, and exposure times.
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action for many antimitotic indole derivatives, including those with a 5-amino substitution, is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This action is similar to that of vinca (B1221190) alkaloids and colchicine. In contrast, taxanes like paclitaxel have a different mechanism, stabilizing microtubules and preventing their depolymerization.
Caption: General mechanism of action of different classes of antimitotic agents targeting microtubule dynamics.
Experimental Protocols
To facilitate the evaluation of novel this compound compounds and comparison with existing antimitotic agents, detailed protocols for key in vitro assays are provided below.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter dye that binds preferentially to microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and control inhibitors (e.g., colchicine)
-
96-well, black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a 2X stock solution of tubulin in G-PEM buffer on ice.
-
Prepare serial dilutions of the test compounds and controls in G-PEM buffer.
-
Add 50 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 50 µL of the 2X tubulin solution containing the fluorescent reporter to each well.
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the IC50 value for tubulin polymerization inhibition from the dose-response curves.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds and control drugs (e.g., paclitaxel)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound. Antimitotic agents typically cause an accumulation of cells in the G2/M phase.
Materials:
-
Cancer cell line
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, revealing the morphological changes induced by antimitotic compounds.
Materials:
-
Cells grown on glass coverslips
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compound.
-
Fix the cells with fixation solution for 10-15 minutes.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Block non-specific antibody binding with blocking solution for 30-60 minutes.
-
Incubate with the primary antibody diluted in blocking solution for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Experimental and Logical Workflow
The evaluation of a novel this compound compound for its antimitotic activity typically follows a structured workflow, from initial screening to mechanistic studies.
Caption: A typical experimental workflow for the discovery and characterization of novel antimitotic agents.
Conclusion
This compound derivatives represent a promising class of compounds with the potential for development as novel antimitotic agents. The available data, although not from direct comparative studies, suggests that indole-based compounds can exhibit potent inhibition of tubulin polymerization and cancer cell growth, in some cases exceeding the activity of established drugs like colchicine. To definitively establish the therapeutic potential of this compound compounds, further research is required, including head-to-head comparative studies against current standard-of-care antimitotic drugs. The experimental protocols and workflows provided in this guide offer a framework for conducting such evaluations in a systematic and reproducible manner, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Aminoindole: A Guide for Laboratory Professionals
Researchers and scientists handling 5-Aminoindole must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential information on the proper handling and disposal of this compound, in line with established laboratory safety standards.
Key Safety and Hazard Information
This compound is classified as a hazardous substance, and appropriate precautions must be taken during its handling and disposal. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Ingestion, dermal contact, or inhalation of this compound can be harmful.[2][3] All personnel must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
Quantitative Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | PubChem |
| Molecular Weight | 132.16 g/mol | PubChem |
| CAS Number | 5192-03-0 | Guidechem |
| Hazard Statements | H315, H319, H335, H336 | Guidechem |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for its safe disposal in a laboratory setting.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect all solid this compound waste, including contaminated personal protective equipment (gloves, lab coats), weighing paper, and towels, in a dedicated, properly labeled hazardous waste container.
- Do not mix with other waste streams to avoid incompatible chemical reactions.
- Liquid Waste:
- If this compound is in a solution, collect the liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container.
- The container must be compatible with the solvent used.
2. Container Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste."
- The label must also include the full chemical name ("this compound") and a clear indication of the associated hazards (e.g., "Irritant," "Harmful").
3. Temporary Storage:
- Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
- Ensure the storage area is cool and dry.
4. Scheduling Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
- Do not attempt to dispose of this compound down the drain or in regular trash.[1]
5. Decontamination of Glassware and Equipment:
- All glassware and equipment contaminated with this compound should be decontaminated.
- Triple rinse the equipment with a suitable solvent.
- Collect the rinsate as hazardous liquid waste and dispose of it according to the liquid waste protocol.
6. Spill Management:
- In the event of a spill, evacuate unnecessary personnel from the area.
- Wearing appropriate PPE, contain the spill and prevent it from entering drains.
- For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust.
- For liquid spills, absorb the material with an inert absorbent and place it in a sealed, labeled hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 5-Aminoindole
Essential Safety and Handling Guide for 5-Aminoindole
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for this compound, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Solid (Weighing, Transferring) | Safety glasses with side shields or chemical safety goggles. A full-face shield is recommended for larger quantities. | Chemical-resistant gloves such as nitrile or neoprene. Ensure gloves are powder-free. | A NIOSH-certified N95 or higher particulate respirator should be used to prevent inhalation of dust particles.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary. |
| Preparing Solutions (Dissolving) | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a splash hazard. | Double-gloving with nitrile or neoprene gloves is recommended. | Work should be performed in a chemical fume hood to avoid inhaling any vapors or aerosols. | A lab coat or chemical-resistant apron is required. |
| Running Reactions & Work-up | Chemical safety goggles are mandatory. | Chemical-resistant gloves (nitrile or neoprene). Change gloves immediately if contamination occurs. | Operations should be conducted in a chemical fume hood. | A lab coat or chemical-resistant apron is required. |
| Spill Cleanup | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., thicker nitrile or neoprene). | A full-facepiece respirator with cartridges appropriate for organic vapors and particulates is recommended. | Chemical-resistant suit or apron, and shoe covers. |
Quantitative Data on Protective Equipment
Glove Chemical Resistance (Estimated)
| Glove Material | Thickness | Estimated Breakthrough Time (Splash Contact) | Recommendation |
| Nitrile Rubber | >5 mil | < 15 minutes | Suitable for short-term splash protection. Change gloves immediately upon contact.[2] Nitrile gloves generally have poor resistance to amines.[2] |
| Neoprene | >15 mil | > 60 minutes | Recommended for prolonged handling and spill cleanup due to better resistance to a wide range of chemicals.[3][4] |
NOTE: The information above is a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data and to perform your own risk assessment.
Respiratory Protection Selection
| Respirator Type | Assigned Protection Factor (APF) | When to Use |
| N95 Filtering Facepiece Respirator (Dust Mask) | 10 | For handling small quantities of solid this compound where dust generation is minimal.[1] |
| Half-Mask Elastomeric Respirator with N100/P100 filters | 10 | For routine handling of solid this compound with potential for dust generation.[5][6] |
| Full-Facepiece Elastomeric Respirator with N100/P100 filters | 50 | Offers eye protection and a higher level of respiratory protection. Recommended for larger quantities or when eye irritation is a concern.[5][6] |
| Powered Air-Purifying Respirator (PAPR) with HEPA filters | 25 - 1000 | For high-dust environments or when a higher level of protection is required.[6] |
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE before handling the chemical.
-
-
Weighing and Transferring :
-
Perform all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use dedicated spatulas and weighing paper.
-
Keep the container of this compound closed when not in use.
-
-
Dissolving :
-
Add the solid this compound slowly to the solvent to avoid splashing.
-
Ensure the process is conducted in a chemical fume hood.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Wash hands and any exposed skin with soap and water immediately after handling.
-
Remove and properly dispose of contaminated PPE.
-
Spill Cleanup Procedure
-
Evacuate and Secure :
-
Evacuate all non-essential personnel from the spill area.
-
Ventilate the area if it is safe to do so.
-
Restrict access to the contaminated area.
-
-
Don Appropriate PPE :
-
Wear the appropriate PPE as outlined in the table above for spill cleanup.
-
-
Contain and Absorb :
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontaminate :
-
Clean the spill area with a decontamination solution. A solution containing glutaraldehyde (B144438) can be effective for decontaminating surfaces from aromatic amines.[7][8]
-
Wash the area with soap and water.
-
-
Dispose :
-
Collect all contaminated materials (absorbent, PPE, etc.) in a sealed, labeled hazardous waste container.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste :
-
Collect all solid waste, including contaminated weighing paper, spatulas, and PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Decontamination/Neutralization (for trained personnel only) :
-
Aromatic amines can be degraded through oxidation. A potential method involves treatment with an acidified potassium permanganate (B83412) solution. This should only be performed by trained personnel following a validated standard operating procedure.
-
-
Final Disposal :
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. ohsonline.com [ohsonline.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 4. asasupplies.com [asasupplies.com]
- 5. med.navy.mil [med.navy.mil]
- 6. osha.gov [osha.gov]
- 7. skcltd.com [skcltd.com]
- 8. skcinc.com [skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
